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Core Science & Biosynthesis

Foundational

5-methoxy-indole-3-glycine non-proteinogenic amino acid properties

An In-Depth Technical Guide to the Non-Proteinogenic Amino Acid: 5-Methoxy-Indole-3-Glycine Abstract Non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier in chemical biology and drug discovery, offering...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Non-Proteinogenic Amino Acid: 5-Methoxy-Indole-3-Glycine

Abstract

Non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier in chemical biology and drug discovery, offering novel structural motifs that deviate from the canonical 20 protein-building blocks. This guide focuses on 5-methoxy-indole-3-glycine, a structurally intriguing NPAA. While direct research on this specific molecule is nascent, its architecture—combining the privileged 5-methoxyindole scaffold with a glycine conjugate—suggests significant, predictable biological activity. This document synthesizes information from its constituent moieties and related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its inferred physicochemical properties, propose a robust synthetic pathway, hypothesize its primary mechanism of action via the Aryl Hydrocarbon Receptor (AHR), and provide detailed experimental protocols for its synthesis and biological evaluation.

Introduction

The Indole Scaffold: A Privileged Structure in Nature and Medicine

The indole ring system is one of the most ubiquitous heterocycles in nature, forming the core of the essential amino acid tryptophan and its myriad derivatives, including the neurotransmitter serotonin and the hormone melatonin.[1][2] In medicinal chemistry, substituted indoles are recognized as "privileged structures" due to their ability to bind with high affinity to a wide array of biological receptors.[1] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anti-inflammatory agents like Indomethacin to antipsychotics and anticancer therapies.[2]

Non-Proteinogenic Amino Acids (NPAAs) in Drug Design

NPAAs are amino acids that are not naturally encoded in the genetic code of any organism. Their incorporation into peptides or their use as standalone small molecules provides a powerful strategy to enhance pharmacological properties. They can introduce conformational constraints, improve metabolic stability, and create novel side-chain interactions with biological targets, making them invaluable tools for modulating biological activity and designing next-generation therapeutics.

Introducing 5-Methoxy-Indole-3-Glycine

5-methoxy-indole-3-glycine is an NPAA derivative of tryptophan metabolism. Its structure is notable for two key features: the 5-methoxyindole core and the glycine conjugate at the C3 position. The methoxy group at the 5-position is known to modulate electronic properties and can influence receptor binding and metabolic stability.[3] The glycine conjugate is particularly significant, as recent research has revealed that glycine conjugation of indole carboxylates (like indole-3-acetic acid) is a conserved interkingdom metabolic process that generates potent ligands for the Aryl Hydrocarbon Receptor (AHR).[4][5][6] This guide postulates that 5-methoxy-indole-3-glycine is a bioactive molecule with a high potential to modulate AHR signaling, representing an unexplored link between plant, microbial, and human metabolic pathways.[5]

Physicochemical and Structural Properties

Direct experimental data for 5-methoxy-indole-3-glycine is not widely available. However, we can infer its properties with high confidence from its precursors, 5-methoxyindole and related indole-glycine conjugates.

PropertyInferred Value / DescriptionSource(s) & Rationale
IUPAC Name 2-((5-methoxy-1H-indol-3-yl)amino)acetic acid---
Molecular Formula C₁₁H₁₂N₂O₃Derived from structure
Molecular Weight ~220.23 g/mol Calculated from formula
Appearance Likely a white to light-brownish crystalline powderBased on 5-methoxyindole[3]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and hot methanol. The glycine moiety may slightly increase aqueous solubility compared to 5-methoxyindole alone.Based on 5-methoxyindole[3] and general indole properties.
Stability Should be stored in a dark, cool place. Like many indole derivatives, it is likely sensitive to light and strong acids.Based on 5-methoxyindole stability[3]
pKa Expected to have at least two pKa values corresponding to the carboxylic acid (~2-3) and the indole nitrogen (~16-17).Based on standard amino acid and indole chemistry.

Synthesis Strategy: Uncatalyzed Friedel-Crafts Reaction

The synthesis of indol-3-yl-glycine derivatives can be achieved efficiently through a one-pot, three-component Friedel-Crafts reaction in an aqueous medium. This approach is environmentally benign, proceeds at ambient temperature, and often results in near-quantitative yields without the need for a catalyst.[1] The causality behind this choice rests on its high efficiency and simplicity, avoiding harsh conditions that could degrade the methoxy-substituted indole ring.

Proposed Synthetic Workflow

G cluster_0 Reaction Setup (Aqueous Medium) cluster_1 One-Pot Reaction (Ambient Temp) cluster_2 Workup & Purification A 5-Methoxyindole D Mix & Stir A->D B Glyoxylic Acid B->D C Primary Amine (e.g., Methylamine) C->D E Precipitation of Product D->E Reaction proceeds to completion F Filtration E->F G Purification via Trituration (Hot Methanol/Ethyl Acetate) F->G H Final Product: 5-Methoxy-Indole-3-(N-alkyl)Glycine G->H Yields pure compound

Caption: Proposed workflow for the one-pot synthesis of 5-methoxy-indole-3-glycine derivatives.

Detailed Experimental Protocol
  • Reagent Preparation: In a suitable reaction vessel, dissolve 5-methoxyindole (1 equiv.) in water at ambient temperature.

  • Reaction Initiation: To the stirred solution, add glyoxylic acid (1 equiv.) followed by the dropwise addition of a primary aliphatic amine (e.g., methylamine, 1 equiv.).

  • Reaction Monitoring: Continue stirring the mixture at ambient temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds to completion.

  • Product Isolation: Once the reaction is complete (typically a few hours), collect the precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water. Purify the product by trituration in hot methanol, followed by trituration in hot ethyl acetate to remove any unreacted starting materials or side products.[1]

  • Drying and Characterization: Dry the purified white solid under a vacuum. Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Hypothesized Biological Activity and Mechanism of Action

Primary Target: The Aryl Hydrocarbon Receptor (AHR)

The most compelling hypothesis for the biological activity of 5-methoxy-indole-3-glycine is its function as a ligand for the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and intestinal barrier function.

Causality: Studies on the closely related indole-3-acetic acid (IAA) have shown that its glycine conjugate, IAA-Glycine, is a direct and potent agonist of the human AHR at physiological concentrations.[4][5][6] This conjugation is a conserved metabolic step in both host and microbiota to facilitate elimination.[4] However, this "elimination" product retains significant biological activity.[5] Given that 5-methoxy-indole-3-glycine shares this core indole-glycine structure, it is highly probable that it also functions as an AHR ligand.

AHR Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LIGAND 5-Methoxy-Indole-3-Glycine (Ligand) AHR_complex Inactive AHR Complex (AHR, HSP90, XAP2, p23) LIGAND->AHR_complex Binds AHR_active Active Ligand-AHR Complex AHR_complex->AHR_active Conformational Change & HSP90 Dissociation AHR_ARNT AHR-ARNT Heterodimer AHR_active->AHR_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT ARNT->AHR_ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to DNA GENE Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->GENE Initiates

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Mechanism Explained:

  • Ligand Binding: In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins like HSP90. 5-methoxy-indole-3-glycine, as a putative ligand, enters the cell and binds to AHR.

  • Activation and Translocation: This binding event causes a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal. The activated ligand-AHR complex then translocates into the nucleus.

  • Dimerization and DNA Binding: Inside the nucleus, the AHR complex dimerizes with the AHR Nuclear Translocator (ARNT).

  • Gene Transcription: This AHR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Target genes include metabolic enzymes (e.g., CYP1A1) and immune-modulating cytokines (e.g., IL-22).

Experimental Protocol for Biological Evaluation

To validate the hypothesis that 5-methoxy-indole-3-glycine is an AHR agonist, a cell-based reporter gene assay is the gold standard. This protocol is self-validating as it includes positive and negative controls to ensure the observed effects are specific to AHR activation.

AHR Reporter Gene Assay Workflow

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Data Acquisition & Analysis A Seed HepG2 or other suitable cells containing an XRE-driven reporter plasmid (e.g., Luciferase) B Treat cells with varying concentrations of 5-methoxy-indole-3-glycine A->B C Include Vehicle Control (DMSO) and Positive Control (e.g., TCDD or IAA-Glycine) A->C D Incubate for 18-24 hours to allow for transcription and translation of the reporter protein B->D C->D E Lyse cells and measure reporter activity (e.g., Luminescence) D->E F Normalize data to cell viability (e.g., MTT assay) E->F G Calculate dose-response curve and determine EC₅₀ value F->G

Caption: Experimental workflow for an AHR luciferase reporter gene assay.

Detailed Assay Protocol
  • Cell Seeding: Plate HepG2-C3 cells (human hepatoma cells stably transfected with an XRE-luciferase reporter construct) in a 96-well white, clear-bottom plate at a density of 20,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 5-methoxy-indole-3-glycine in DMSO, and then dilute further in cell culture media to the final desired concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compound, vehicle control (DMSO), or a known AHR agonist as a positive control.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Luminescence Reading: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which quantifies the compound's potency as an AHR agonist.

Applications in Research and Drug Development

The potential of 5-methoxy-indole-3-glycine as an AHR ligand opens several avenues for research and therapeutic development:

  • Probing AHR Biology: As a novel endogenous-like metabolite, it can be used as a research tool to study the nuanced roles of AHR activation in different tissues, particularly in the gut-liver axis where indole metabolism is prominent.[4]

  • Immunomodulation: AHR activation is crucial for maintaining immune homeostasis at barrier surfaces. This compound could serve as a scaffold for developing drugs to treat inflammatory bowel disease (IBD) or other autoimmune conditions.[7]

  • Metabolic Diseases: AHR signaling has been linked to the regulation of lipid metabolism and glucose sensitivity.[4] Further investigation could explore the potential of 5-methoxy-indole-3-glycine derivatives in managing metabolic syndrome.

  • Antimicrobial Development: The indole core itself is known to be a key component in compounds with antimicrobial properties.[8] The unique structure of 5-methoxy-indole-3-glycine could be explored for novel antibacterial or antifungal activities.

Safety and Handling

While specific toxicity data for 5-methoxy-indole-3-glycine is unavailable, safety precautions should be based on its precursor, 5-methoxyindole.

  • Hazard Classification: 5-methoxyindole is classified as an irritant.[9] It may cause skin, eye, and respiratory irritation.[3][9]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Directions

5-methoxy-indole-3-glycine stands as a promising yet under-investigated non-proteinogenic amino acid. By synthesizing data from its structural relatives, we can confidently hypothesize its role as a novel AHR ligand. This guide provides a foundational framework, from a robust synthesis protocol to a validated biological assay, for researchers to begin exploring its true potential.

Future work should focus on confirming its AHR activity, determining its binding affinity and selectivity, and profiling its effects in more complex in vitro and in vivo models of immune and metabolic disease. Elucidating the full spectrum of its biological properties will pave the way for its use as both a valuable research tool and a potential starting point for new therapeutic agents.

References

  • Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: ResearchGate URL: [Link]

  • Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: bioRxiv URL: [Link]

  • Title: Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in Water Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 5-Methoxyindole | C9H9NO | CID 13872 Source: PubChem - NIH URL: [Link]

  • Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Progress in Chemical and Biochemical Research URL: [Link]

  • Title: A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study Source: RSC Publishing URL: [Link]

  • Title: 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of 5-methoxy-indole Source: PrepChem.com URL: [Link]

  • Title: Interkingdom glycine conjugates of indole-3-carboxylates are Ah receptor ligands Source: PMC - NIH URL: [Link]

Sources

Exploratory

A Comparative Analysis of 5-Methoxytryptophan and 5-Methoxyindole-3-Acetic Acid: Structure, Synthesis, and Biological Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Editor's Note: This guide was initially requested to cover the differences between 5-methoxytryptophan and "5-methoxyindoleglyci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: This guide was initially requested to cover the differences between 5-methoxytryptophan and "5-methoxyindoleglycine." However, a comprehensive search of scientific literature and chemical databases yielded no significant information on a compound with the specific name "5-methoxyindoleglycine." It is likely that this term is either a non-standard nomenclature or refers to a very rare or undocumented compound. Therefore, to provide a valuable and scientifically grounded comparison, this guide will focus on the differences between 5-methoxytryptophan (5-MTP) and another structurally and biologically relevant 5-methoxyindole derivative, 5-methoxyindole-3-acetic acid (5-MIAA) . This comparison will illuminate the critical impact of the side chain at the C3 position of the indole ring on the biological activity of these molecules.

Introduction: The Significance of 5-Methoxyindoles

Indole derivatives are a class of heterocyclic organic compounds that play a crucial role in a vast array of biological processes. The addition of a methoxy group at the 5-position of the indole ring, as seen in 5-methoxytryptophan and 5-methoxyindole-3-acetic acid, significantly influences their physicochemical properties and biological activities. These molecules are metabolites of L-tryptophan and are involved in diverse physiological and pathological pathways, ranging from inflammation and fibrosis to neurotransmission.[1][2] This guide provides a detailed comparative analysis of 5-MTP and 5-MIAA, focusing on their distinct chemical structures, biosynthetic origins, and functional roles.

Chemical Structure: The Defining Difference

The core structural motif of both 5-methoxytryptophan and 5-methoxyindole-3-acetic acid is the 5-methoxyindole ring. However, the key distinction lies in the substituent at the C3 position of the indole ring.

  • 5-Methoxytryptophan (5-MTP) possesses an L-alanine side chain at the C3 position. Its IUPAC name is (2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid.[3] This amino acid side chain is critical for its biological activity.

  • 5-Methoxyindole-3-acetic acid (5-MIAA) , on the other hand, features a carboxymethyl side chain at the C3 position. It is a major metabolite of serotonin (5-hydroxytryptamine).

This seemingly subtle difference in the side chain profoundly impacts the molecules' polarity, ability to interact with biological targets, and ultimately, their physiological functions.

Caption: Chemical structures of 5-Methoxytryptophan and 5-Methoxyindole-3-Acetic Acid.

Biosynthesis: Divergent Metabolic Fates of Tryptophan

Both 5-MTP and 5-MIAA originate from the essential amino acid L-tryptophan, but their biosynthetic pathways diverge significantly, leading to their distinct physiological roles.

Biosynthesis of 5-Methoxytryptophan

5-MTP is synthesized from L-tryptophan through a two-step enzymatic process.[4]

  • Hydroxylation: Tryptophan hydroxylase (TPH), specifically the TPH-1 isoform in peripheral tissues, catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[4]

  • O-methylation: Hydroxyindole O-methyltransferase (HIOMT) then transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of 5-HTP, forming 5-MTP.[4]

G Tryptophan L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP Tryptophan Hydroxylase (TPH1) MTP 5-Methoxytryptophan (5-MTP) HTP->MTP Hydroxyindole O-methyltransferase (HIOMT)

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-alpha-(5-methoxyindol-3-yl)glycine

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-alpha-(5-methoxyindol-3-yl)glycine is a non-proteinogenic α-amino acid, a class of molecules with significant potential in drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-(5-methoxyindol-3-yl)glycine is a non-proteinogenic α-amino acid, a class of molecules with significant potential in drug discovery and chemical biology. The incorporation of unnatural amino acids into peptides and other molecular scaffolds can lead to compounds with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action. The indole moiety is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs. The 5-methoxy substitution on the indole ring can further modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. The specific (R)-enantiomer is often crucial for biological activity, making stereoselective synthesis a critical aspect of its preparation.

Proposed Enantioselective Synthesis

The synthesis of chiral α-arylglycines presents a significant challenge due to the potential for racemization at the α-carbon. Several strategies have been developed to overcome this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. For the synthesis of (R)-alpha-(5-methoxyindol-3-yl)glycine, a robust and well-documented approach utilizing a chiral auxiliary is proposed. The use of a chiral auxiliary allows for the diastereoselective formation of the new stereocenter, which can then be cleaved to yield the desired enantiomerically enriched amino acid.

The chosen strategy is an adaptation of the asymmetric Strecker synthesis, which is a reliable method for the preparation of α-amino acids.[1] This approach involves the three-component reaction of an aldehyde, an amine (in this case, a chiral amine that acts as the auxiliary), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Chiral α-Aminonitrile cluster_1 Part 2: Hydrolysis and Deprotection 5-Methoxyindole-3-carboxaldehyde 5-Methoxyindole-3-carboxaldehyde Reaction_1 Three-Component Strecker Reaction 5-Methoxyindole-3-carboxaldehyde->Reaction_1 Chiral_Amine (R)-(-)-2-Phenylglycinol (Chiral Auxiliary) Chiral_Amine->Reaction_1 TMSCN Trimethylsilyl Cyanide (Cyanide Source) TMSCN->Reaction_1 Aminonitrile Diastereomeric α-Aminonitrile Intermediate Reaction_1->Aminonitrile Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Aminonitrile->Hydrolysis Cleavage of auxiliary & nitrile hydrolysis Final_Product (R)-alpha-(5-methoxyindol-3-yl)glycine Hydrolysis->Final_Product caption Proposed synthetic workflow for (R)-alpha-(5-methoxyindol-3-yl)glycine.

Caption: Proposed synthetic workflow for (R)-alpha-(5-methoxyindol-3-yl)glycine.

Experimental Protocol: Synthesis

Part 1: Diastereoselective Strecker Synthesis of the α-Aminonitrile Intermediate

This step involves the formation of a chiral α-aminonitrile through a three-component reaction. The choice of (R)-(-)-2-phenylglycinol as the chiral auxiliary is based on its proven effectiveness in inducing high diastereoselectivity in Strecker-type reactions.

Materials:

  • 5-Methoxyindole-3-carboxaldehyde

  • (R)-(-)-2-Phenylglycinol

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyindole-3-carboxaldehyde (1.0 eq) in anhydrous methanol.

  • Add (R)-(-)-2-phenylglycinol (1.0 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding imine in situ.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric α-aminonitrile.

  • Purify the crude product by column chromatography on silica gel to isolate the major diastereomer.

Part 2: Hydrolysis and Removal of the Chiral Auxiliary

The purified α-aminonitrile is then subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and to cleave the chiral auxiliary.

Materials:

  • Purified α-aminonitrile from Part 1

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • To the purified α-aminonitrile, add 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove the cleaved chiral auxiliary.

  • Adjust the pH of the aqueous layer to isoelectric point (typically around pH 5-6 for amino acids) using a base (e.g., 1 M NaOH or ammonium hydroxide) to precipitate the crude amino acid.

  • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude (R)-alpha-(5-methoxyindol-3-yl)glycine. Further purification can be achieved by recrystallization or preparative HPLC.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-alpha-(5-methoxyindol-3-yl)glycine.

Data Summary Table
Analytical Technique Expected Observations
¹H NMR Signals corresponding to the indole ring protons (aromatic region), a singlet for the methoxy group, and a singlet for the α-proton of the glycine moiety.
¹³C NMR Resonances for the indole ring carbons, the methoxy carbon, the α-carbon, and the carboxyl carbon.
Mass Spectrometry (HRMS) Accurate mass measurement corresponding to the molecular formula C₁₁H₁₂N₂O₃.
Chiral HPLC A single major peak for the (R)-enantiomer with a high enantiomeric excess (>95%).
FT-IR Characteristic absorption bands for N-H (indole and amino group), C=O (carboxylic acid), and C-O (methoxy group) stretching vibrations.
Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl or NaOD to aid solubility).

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR chemical shifts (in DMSO-d₆): δ 11.0-11.5 (s, 1H, indole N-H), δ 7.0-7.5 (m, aromatic protons of indole), δ 5.0-5.5 (s, 1H, α-H), δ 3.8 (s, 3H, OCH₃), broad signal for NH₂ and COOH protons.

  • Expected ¹³C NMR chemical shifts (in DMSO-d₆): δ 170-175 (C=O), δ 150-160 (C-OCH₃), δ 100-140 (indole aromatic carbons), δ 55-60 (α-C), δ 55 (OCH₃).

2. High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Chiral HPLC is crucial for determining the enantiomeric purity of the final product.

Protocol:

  • Purity Analysis (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • The product should appear as a single major peak.

  • Enantiomeric Excess (Chiral HPLC):

    • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as a Lux Cellulose or Amylose-based column.[2]

    • Mobile Phase: A mixture of hexane/isopropanol or a polar organic mobile phase, often with an acidic or basic additive to improve peak shape. The exact conditions will need to be optimized for the specific column and compound.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Inject a racemic standard (if available, or synthesized using a non-chiral method) to determine the retention times of both enantiomers.

    • Inject the synthesized product to determine the ratio of the (R) and (S) enantiomers and calculate the enantiomeric excess (% ee).

3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • The expected [M+H]⁺ ion for C₁₁H₁₂N₂O₃ is m/z 221.0875.

Potential Applications and Future Directions

(R)-alpha-(5-methoxyindol-3-yl)glycine, as a constrained tryptophan analog, holds promise in several areas of research and development:

  • Peptide and Peptidomimetic Design: Its incorporation into peptides can introduce conformational constraints, potentially leading to increased receptor affinity and selectivity. The methoxy group can also engage in specific hydrogen bonding interactions.

  • Drug Discovery: The indole scaffold is a key component of many biologically active molecules. This amino acid could serve as a building block for the synthesis of novel small molecule therapeutics targeting a range of diseases.

  • Chemical Biology: As a non-canonical amino acid, it can be used as a probe to study protein structure and function through techniques like unnatural amino acid mutagenesis.

Future work should focus on the biological evaluation of this compound and peptides containing it to explore its potential in various therapeutic areas. The development of more efficient and scalable catalytic asymmetric syntheses would also be a valuable contribution.

References

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine Catalyst. Organic Letters, 1(1), 157–160. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][2]

  • Perez-Fuertes, Y., Taylor, J. E., Tickell, D. A., & Bull, S. D. (2011). Asymmetric Strecker synthesis of α-arylglycines. The Journal of organic chemistry, 76(15), 6048–6055. [Link][1]

Sources

Exploratory

Biological Activity of 5-Methoxyindole Derivatives in Drug Design

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals A Technical Guide to Scaffold Optimization and Therapeutic Mechanisms Executive Summary The 5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

A Technical Guide to Scaffold Optimization and Therapeutic Mechanisms

Executive Summary

The 5-methoxyindole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of bioactive agents ranging from endogenous neurohormones (melatonin) to synthetic antineoplastic agents. Its versatility stems from the electron-donating methoxy group at the C5 position, which modulates the electron density of the indole ring, enhancing π-π stacking interactions with receptor binding pockets and improving metabolic stability against hydroxylation. This guide analyzes the structural determinants of 5-methoxyindole derivatives, detailing their mechanisms in oncology and inflammation, and provides validated protocols for their synthesis and biological evaluation.

The 5-Methoxyindole Pharmacophore: Structural Basis

The biological distinctiveness of 5-methoxyindole compared to the unsubstituted indole lies in the electronic effect of the methoxy group.

  • Electronic Enrichment: The C5-methoxy group acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor. This increases the electron density of the pyrrole ring, making C3 highly nucleophilic and susceptible to electrophilic substitution, facilitating diverse synthetic modifications.
  • H-Bonding Potential: The oxygen atom serves as a hydrogen bond acceptor, critical for orientation within the binding sites of kinases (e.g., the hinge region) and tubulin.

  • Metabolic Blocking: Substitution at C5 blocks a primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation), potentially extending the half-life of the drug candidate.

Therapeutic Mechanisms & Signaling Pathways[1][2]

Oncology: The Dual-Targeting Strategy

5-Methoxyindole derivatives function primarily through two distinct mechanisms in cancer therapy: Tubulin Polymerization Inhibition and Kinase Inhibition .

A. Tubulin Polymerization Inhibition

Derivatives such as OXi8006 and various 5-methoxyindole-isatin hybrids bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The 5-methoxyindole moiety mimics the trimethoxyphenyl ring of colchicine. Binding prevents the curvature of the tubulin dimer necessary for microtubule assembly.

  • Outcome: This leads to cell cycle arrest at the G2/M phase, followed by mitochondrial depolarization and apoptosis via the intrinsic pathway (Bcl-2 downregulation/Bax upregulation).

B. Kinase Inhibition (VEGFR/EGFR)

Substituted 5-methoxyindolinones (e.g., related to Sunitinib) act as ATP-competitive inhibitors.

  • Mechanism: The indole NH and C2-carbonyl (in oxindole forms) form H-bonds with the hinge region residues of receptor tyrosine kinases (RTKs). The C5-methoxy group often projects into the hydrophobic pocket, improving selectivity.

Inflammation: COX-2 and Cytokine Suppression

Endogenous metabolites like 5-methoxytryptophan (5-MTP) and synthetic 1,5-disubstituted indoles exhibit potent anti-inflammatory properties.

  • Target: They inhibit the transcriptional activation of COX-2 (Cyclooxygenase-2) rather than just its enzymatic activity, offering a distinct profile from traditional NSAIDs.

  • Cytokine Modulation: These derivatives suppress the NF-

    
    B signaling pathway, reducing the secretion of TNF-
    
    
    
    , IL-6, and IL-1
    
    
    in LPS-stimulated macrophages.

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway of 5-methoxyindole derivatives in inducing apoptosis via Tubulin binding and Kinase inhibition.[1]

G cluster_0 Extracellular / Membrane cluster_1 Intracellular Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR/EGFR) RasRaf Ras/Raf/MEK Pathway RTK->RasRaf Signaling Ligand Growth Factors Ligand->RTK Activation Drug 5-Methoxyindole Derivative Drug->RTK Inhibits (ATP Competitive) Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds ATP ATP Binding Site ERK ERK Phosphorylation RasRaf->ERK Apoptosis Apoptosis ERK->Apoptosis Suppression Blocked Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Mito Mitochondrial Depolarization Arrest->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Caption: Dual mechanism of 5-methoxyindole derivatives targeting RTK signaling and Tubulin dynamics to induce apoptosis.

Structure-Activity Relationship (SAR) Deep Dive

Optimizing the 5-methoxyindole scaffold requires precise modification at three key positions.

PositionModification StrategyBiological Impact
N1 (Indole Nitrogen) Alkylation (Methyl, Benzyl)Lipophilicity & Potency: N-methylation often increases potency by 60-fold in tubulin inhibitors by improving cellular uptake and hydrophobic interaction within the binding pocket. Bulky benzyl groups can enhance affinity but may reduce solubility.
C2 & C3 (Pyrrole Ring) Linkers (Hydrazone, Chalcone)Target Specificity: C3 is the ideal vector for extending the pharmacophore. Introducing a hydrazone linker to an isatin moiety creates a hybrid molecule that spans the ATP-binding cleft or the colchicine site.
C5 (Benzene Ring) Methoxy Group (Fixed) The Anchor: The methoxy group is essential. Replacing it with -H, -Cl, or -OH often results in a loss of activity. It functions as a hydrogen bond acceptor (e.g., with Cys residues in kinases) and provides necessary electron density.

Experimental Protocols

Synthesis: 5-Methoxyindole-3-hydrazone Derivative

Rationale: This protocol synthesizes a hybrid scaffold common in anticancer research, linking the indole to another pharmacophore via a hydrazone bridge.

Reagents: 5-methoxyindole-3-carboxaldehyde, Hydrazine hydrate (80%), Ethanol, Glacial acetic acid.

  • Dissolution: Dissolve 5-methoxyindole-3-carboxaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Add hydrazine hydrate (or a substituted hydrazine derivative) (1.2 mmol) dropwise under stirring.

  • Reflux: Reflux the mixture at 80°C for 4-6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hydrazone.

    • Validation: Confirm structure via

      
      H-NMR (distinct singlet for -CH=N- proton at 
      
      
      
      8.0-8.5 ppm).
Bioassay: In Vitro Tubulin Polymerization Assay

Rationale: To verify if the synthesized derivative acts as a Microtubule Destabilizing Agent (MDA).

Materials: Purified bovine brain tubulin (>99%), GTP, PIPES buffer, Fluorometer (Excitation 360 nm, Emission 450 nm).

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) containing 1 mM GTP.
    
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    M) to the tubulin solution. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 
    
    
    
    M).
  • Incubation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor the polymerization by measuring fluorescence (using DAPI or intrinsic tryptophan fluorescence) every 30 seconds for 60 minutes at 37°C.

  • Analysis: Plot Fluorescence vs. Time.

    • Result Interpretation: A reduction in the V

      
       (rate of polymerization) and the final plateau height compared to control indicates inhibition.
      

SAR Visualization

The following diagram maps the strategic modification zones on the 5-methoxyindole scaffold.

SAR cluster_N1 Position N1 cluster_C3 Position C3 cluster_C5 Position C5 Core 5-Methoxyindole Scaffold N1_Mod Alkylation (Methyl/Benzyl) Core->N1_Mod C3_Mod Linker Attachment (Hydrazone/Chalcone) Core->C3_Mod C5_Mod Methoxy Group (-OCH3) Core->C5_Mod N1_Effect Increases Lipophilicity Enhances Cellular Uptake N1_Mod->N1_Effect C3_Effect Target Specificity (Kinase vs Tubulin) C3_Mod->C3_Effect C5_Effect Electron Donor H-Bond Acceptor Metabolic Stability C5_Mod->C5_Effect

Caption: SAR map highlighting critical modification zones on the 5-methoxyindole core for drug design.

Future Perspectives

The future of 5-methoxyindole derivatives lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a high-affinity 5-methoxyindole kinase inhibitor to an E3 ligase ligand (e.g., Cereblon), researchers can degrade pathogenic proteins rather than merely inhibiting them. This approach overcomes the resistance often seen with standard occupancy-based inhibitors.

References

  • Synthesis and antioxidant evaluation of novel 5-methoxy indole analogues. ResearchGate. [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. National Institutes of Health (PMC). [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]

  • 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. National Institutes of Health (PMC). [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. PubMed. [Link][2]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI. [Link]

Sources

Foundational

The Emerging Potential of (R)-2-(5-methoxy-1H-indol-3-yl)glycine in Medicinal Chemistry: A Technical Guide

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The strategic introduction of a methoxy group at the 5-position o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The strategic introduction of a methoxy group at the 5-position of the indole ring has been shown to significantly modulate the pharmacological properties of these molecules, often enhancing their affinity for various biological targets. This technical guide provides an in-depth exploration of the medicinal chemistry applications of a specific, yet underexplored, chiral α-amino acid: (R)-2-(5-methoxy-1H-indol-3-yl)glycine. While direct literature on this exact molecule is sparse, this guide will synthesize data from closely related analogs to project its therapeutic potential, focusing on its role as a privileged scaffold in the design of novel therapeutics for neurological disorders and oncology. We will delve into the rationale behind its design, potential biological targets, and synthetic strategies, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction: The 5-Methoxyindole Scaffold as a Privileged Structure

The 5-methoxyindole moiety is a recurring motif in a diverse array of biologically active compounds. Its presence is not merely a passive structural feature; the methoxy group at the 5-position can significantly influence the electronic properties of the indole ring system, enhancing its ability to participate in crucial intermolecular interactions with biological targets. This includes hydrogen bonding, π-π stacking, and hydrophobic interactions.

Well-known examples of bioactive 5-methoxyindoles include:

  • Melatonin (N-acetyl-5-methoxytryptamine): A neurohormone that regulates sleep-wake cycles and possesses potent antioxidant and anti-inflammatory properties.

  • 5-Methoxytryptamine: A serotonin receptor agonist with a range of effects on the central nervous system.[1][2]

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), although a 1-aroyl-indole, the 5-methoxy-2-methylindoleacetic acid core is a key pharmacophore.

The incorporation of a glycine moiety at the 3-position of the 5-methoxyindole core introduces a chiral center and an amino acid functionality, opening up new avenues for therapeutic targeting, particularly in the realm of neurotransmitter systems and amino acid metabolism.

Predicted Medicinal Chemistry Applications

Based on the extensive literature on related 5-methoxyindole and indolylglycine derivatives, we can project several high-potential therapeutic applications for (R)-2-(5-methoxy-1H-indol-3-yl)glycine.

Neurological Disorders: Targeting Glutamatergic and Glycinergic Systems

The structural similarity of (R)-2-(5-methoxy-1H-indol-3-yl)glycine to both tryptophan and glycine suggests its potential to interact with key targets in the central nervous system (CNS).

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity, learning, and memory, requires both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][4] Over-activation of NMDA receptors leads to excitotoxicity, a hallmark of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5][6]

(R)-2-(5-methoxy-1H-indol-3-yl)glycine, as a glycine analog, could potentially act as a modulator of the NMDA receptor at the glycine binding site. Depending on its binding mode, it could function as:

  • An antagonist or partial agonist: By competing with glycine, it could reduce NMDA receptor over-activation, offering a neuroprotective strategy.

  • A positive allosteric modulator: By binding to a distinct site, it could enhance the receptor's response to glycine, a potential approach for conditions with hypofunctional NMDA receptors.

The development of indole-based NMDA receptor antagonists has been an active area of research.[7][8] The 5-methoxy substitution on the indole ring of our target compound could enhance its affinity and selectivity for specific NMDA receptor subtypes.

Hypothesized Mechanism of Action at the NMDA Receptor

NMDA_Modulation cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 (co-agonist) Target_Compound (R)-2-(5-methoxy-1H- indol-3-yl)glycine Target_Compound->NMDA_Receptor Potential Antagonist/ Partial Agonist at Glycine Site Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx leads to

Caption: Potential modulation of the NMDA receptor by (R)-2-(5-methoxy-1H-indol-3-yl)glycine.

Glycine transporters, GlyT1 and GlyT2, are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration.[9][10] GlyT1 is predominantly found in glial cells and modulates glycine levels at glutamatergic synapses, while GlyT2 is located on presynaptic inhibitory neurons. Inhibition of GlyT1 can elevate synaptic glycine concentrations, enhancing NMDA receptor function, which has been explored as a therapeutic strategy for schizophrenia. Conversely, GlyT2 inhibition prolongs the action of glycine at inhibitory synapses and is a target for the treatment of chronic pain.[9]

The structural features of (R)-2-(5-methoxy-1H-indol-3-yl)glycine make it a candidate for a GlyT inhibitor. The indole scaffold can be designed to impart selectivity for either GlyT1 or GlyT2.

Psychiatric Disorders: Targeting Serotonin Receptors

The 5-methoxyindole core is a well-established pharmacophore for serotonin (5-HT) receptors. Numerous 5-methoxy-tryptamine derivatives exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A and 5-HT2A.[1][2] The activity of these compounds is highly dependent on the substitutions on the amino group.

(R)-2-(5-methoxy-1H-indol-3-yl)glycine, as a tryptophan analog, could potentially interact with 5-HT receptors. The carboxylic acid moiety introduces a significant change compared to classic tryptamines, which may alter its receptor binding profile and functional activity, potentially leading to novel therapeutic agents for depression, anxiety, or other psychiatric conditions.

Compound Target Reported Activity Reference
5-MeO-DMT5-HT1A, 5-HT2AAgonist[1][2]
5-MeO-DALT5-HT2AAgonist[1]
5-MeO-pyr-T5-HT1AHigh affinity and selectivity[1]

Table 1: Examples of 5-methoxy-tryptamine derivatives and their activity at serotonin receptors.

Oncology

Indole derivatives have emerged as a versatile scaffold in the development of anticancer agents, targeting various pathways including tubulin polymerization, protein kinases, and histone deacetylases. The 5-methoxy substitution has been shown to be favorable in some instances. For example, 5-methoxyindole-3-acetic acid has demonstrated cytotoxic effects in certain cancer cell lines.[11]

(R)-2-(5-methoxy-1H-indol-3-yl)glycine could be explored as a novel anticancer agent, either as a standalone therapeutic or as a scaffold for further derivatization to enhance potency and selectivity.

Synthetic Strategies

The synthesis of (R)-2-(5-methoxy-1H-indol-3-yl)glycine can be approached through several established methods for the preparation of α-amino acids and indole derivatives. A plausible retro-synthetic analysis suggests that the target molecule can be constructed from 5-methoxyindole and a suitable glycine equivalent.

General Synthetic Workflow

Synthesis_Workflow Start 5-Methoxyindole Step1 Gramine Synthesis or Mannich Reaction Start->Step1 Intermediate1 3-Aminomethyl-5-methoxyindole (e.g., Gramine) Step1->Intermediate1 Step2 Nucleophilic Substitution with a Glycine Anion Equivalent Intermediate1->Step2 Intermediate2 Racemic Protected Indolylglycine Step2->Intermediate2 Step3 Chiral Resolution or Asymmetric Synthesis Intermediate2->Step3 Intermediate3 (R)-Protected Indolylglycine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 Final_Product (R)-2-(5-methoxy-1H- indol-3-yl)glycine Step4->Final_Product

Caption: A potential synthetic pathway for (R)-2-(5-methoxy-1H-indol-3-yl)glycine.

Example Protocol: Synthesis of an Indole-3-Glycine Derivative (Adapted from literature)

This protocol outlines a general procedure for the synthesis of a racemic N-protected indole-3-glycine ester, which can then be subjected to chiral resolution and deprotection to yield the target compound.

Step 1: Synthesis of Ethyl 2-((5-methoxy-1H-indol-3-yl)methyl)-2-nitroacetate

  • To a solution of 5-methoxy-gramine (1 equivalent) in a suitable solvent (e.g., toluene), add ethyl 2-nitroacetate (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation at a suitable pressure.

  • Alternatively, use a chemical reducing agent like iron powder in acetic acid.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • The resulting product is the racemic ethyl ester of 2-(5-methoxy-1H-indol-3-yl)glycine.

Step 3: Chiral Resolution

  • The racemic ester can be resolved using several methods, including enzymatic resolution with a lipase or protease, or by diastereomeric salt formation with a chiral acid.

Step 4: Hydrolysis of the Ester

  • The resolved (R)-ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Step 5: Deprotection (if necessary)

  • If any protecting groups were used on the indole nitrogen or the amino group, they are removed in the final step to yield (R)-2-(5-methoxy-1H-indol-3-yl)glycine.

Future Directions and Conclusion

(R)-2-(5-methoxy-1H-indol-3-yl)glycine represents a promising, yet largely unexplored, scaffold for the development of novel therapeutics. Its structural similarity to endogenous neuromodulators and its possession of a privileged 5-methoxyindole core suggest a high potential for biological activity.

Future research should focus on:

  • De novo synthesis and characterization: The unambiguous synthesis and full spectroscopic characterization of the (R)- and (S)-enantiomers are crucial first steps.

  • In vitro pharmacological profiling: Screening against a panel of CNS targets, including NMDA receptors, glycine transporters, and serotonin receptors, will help to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the indole ring, the amino group, and the carboxylic acid will provide valuable insights for optimizing potency and selectivity.

  • In vivo evaluation: Promising candidates should be advanced to animal models of neurological disorders, psychiatric conditions, and cancer to assess their therapeutic efficacy.

References

  • PubChem. (n.d.). 5-Methoxy-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Páleníčková, E., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology, 49(1), 1-11.
  • PubChem. (n.d.). 5-Methoxyindoleacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Verma, A., et al. (2023). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. International Journal of Molecular Sciences, 24(22), 16489.
  • Akinfiresoye, L., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10842.
  • Darakshan, et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Molecular Diversity, 29(2), 1129-1137.
  • Varga, B., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. International Journal of Molecular Sciences, 25(4), 2209.
  • Li, Y., et al. (2024). Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact. Foods, 13(20), 3154.
  • Páleníčková, E., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Neuropsychopharmacology.
  • ResearchGate. (2025). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • Frontiers. (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Retrieved from [Link]

  • Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017-1044.
  • ResearchGate. (2025). Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. Retrieved from [Link]

  • Jariego, J. C., et al. (2022). NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice. Cellular and Molecular Life Sciences, 79(8), 408.
  • DOI. (2014). Synthesis of (3-hydroxy-pyrazolin-5-yl)glycine based ligands interacting with ionotropic glutamate receptors. Retrieved from [Link]

  • Gessner, P. K., et al. (1968). Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines. Life Sciences, 7(5), 267-277.
  • J&K Scientific. (2021). 5-Methoxy-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Retrieved from [Link]

  • Bentham Science. (n.d.). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Retrieved from [Link]

  • University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Retrieved from [Link]

  • MDPI. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Retrieved from [Link]

Sources

Exploratory

Indole-based alpha-amino acids literature review

Strategic Synthesis and Therapeutic Utility of Indole-Based -Amino Acids Executive Summary Indole-based -amino acids (tryptophan analogs) represent a privileged scaffold in modern drug discovery. Beyond their role as pro...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Therapeutic Utility of Indole-Based -Amino Acids

Executive Summary

Indole-based


-amino acids  (tryptophan analogs) represent a privileged scaffold in modern drug discovery. Beyond their role as proteinogenic building blocks, these moieties serve as critical pharmacophores in peptidomimetics, enabling the modulation of peptide backbone conformation and the electronic tuning of receptor-ligand interactions. This guide synthesizes three dominant synthetic methodologies—Asymmetric Phase-Transfer Catalysis (PTC) , Catalytic Asymmetric Hydrogenation , and Late-Stage C-H Functionalization —providing a technical roadmap for their application in pharmaceutical development.

Structural Significance in Drug Design

The indole side chain of tryptophan is unique due to its large surface area, ability to participate in


 stacking, and hydrogen bond donor capability (N-H). Modifying this core allows researchers to:
  • Constrain Conformation: Methylation at C2 or N1 restricts rotation (

    
     angles), locking bioactive conformations.
    
  • Tune Electronics: Halogenation (F, Cl) at C5/C6 alters metabolic stability and lipophilicity without drastically changing steric bulk.

  • Enhance Potency: Indole-based peptidomimetics have shown superior efficacy in antimicrobial peptides (AMPs) and dual COX-2/5-LOX inhibitors.

Core Synthetic Methodologies

Enantioselective Phase-Transfer Catalysis (PTC)

This method is the industrial standard for synthesizing unnatural amino acids due to its operational simplicity and scalability. It relies on the alkylation of glycine Schiff bases using chiral quaternary ammonium salts.[1]

  • Mechanism: The chiral catalyst forms an ion pair with the enolate of the glycine imine at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). The bulky chiral cation shields one face of the enolate, forcing the electrophile (indolyl halide) to attack from the opposite face.

  • Key Advantage: Avoids cryogenic conditions (unlike LDA/Li-enolate chemistry).

Experimental Protocol: O'Donnell-Maruoka Alkylation
  • Substrate:

    
    -(Diphenylmethylene)glycine tert-butyl ester.
    
  • Electrophile: 3-(Bromomethyl)indole (protected N1).

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
    

Step-by-Step Workflow:

  • Phase Preparation: Dissolve glycine imine (1.0 equiv) and catalyst (0.1 equiv) in Toluene/CHCl

    
     (7:3 v/v).
    
  • Base Addition: Add 50% aqueous KOH (5.0 equiv) at 0°C. Vigorous stirring is critical to maximize interfacial surface area.

  • Alkylation: Add electrophile dropwise. Monitor by TLC (approx. 4–12 h).

  • Hydrolysis: Separate organic layer, concentrate, and treat with 1M citric acid in THF to cleave the imine.

  • Purification: Isolate the

    
    -amino ester via column chromatography.
    

Mechanism Visualization (PTC Cycle):

PTC_Cycle Start Glycine Imine (Organic Phase) Interface Interfacial Deprotonation (KOH/Base) Start->Interface Diffusion IonPair Chiral Ion Pair [Q*+ Enolate-] Interface->IonPair Ion Exchange Alkylation Electrophilic Attack (Indolyl Bromide) IonPair->Alkylation Face-Selective Reaction Product Alkylated Imine (90-98% ee) Alkylation->Product Product Release CatalystRegen Catalyst Regeneration (Q*+ Br-) Product->CatalystRegen Cycle Completes CatalystRegen->Interface Re-entry

Figure 1: Catalytic cycle for the enantioselective alkylation of glycine imines via Phase-Transfer Catalysis.

Asymmetric Hydrogenation of Dehydroamino Acids

For highest enantiopurity (>99% ee), asymmetric hydrogenation of


-dehydrotryptophans is the method of choice. This route is particularly effective for accessing C3-alkylated indoles where the double bond is pre-installed via condensation.
  • Catalyst System: Rh(I) complexes with chiral bisphosphine ligands (e.g., [Rh(cod)(DuPhos)]OTf or Rh-BINAP).

  • Substrate:

    
    -acetamido-3-indoleacrylate.
    
Experimental Protocol: Rh-Catalyzed Hydrogenation
  • Inert Atmosphere: In a glovebox, charge a high-pressure vessel with substrate (1.0 mmol) and [Rh(cod)((R,R)-DuPhos)]BF

    
     (1 mol%).
    
  • Solvent: Add degassed MeOH (anhydrous). Note: Oxygen poisons the catalyst and erodes ee.

  • Hydrogenation: Pressurize to 30–60 psi H

    
    . Stir at room temperature for 24 h.
    
  • Workup: Vent H

    
    , concentrate, and pass through a short silica plug to remove Rh salts.
    
Late-Stage C-H Functionalization

To diversify the indole core after the amino acid backbone is established, C-H activation is superior. This allows for the rapid generation of libraries from a single tryptophan precursor.

  • Regioselectivity:

    • C2-Arylation: Controlled by Pd(OAc)

      
       and directing groups (e.g., N-acetyl).[2]
      
    • C4-Olefination: Requires bulky protecting groups to block C2/C3 and specific directing groups on the amine.

Regioselectivity Logic Map:

CH_Activation Trp Tryptophan Scaffold C2_Cond Pd(OAc)2 / Ag2O Acidic Cond. Trp->C2_Cond Directing Group: Amide C4_Cond Bulky N-Protecting Grp Pd-Catalysis Trp->C4_Cond Steric Control C2_Prod C2-Arylated Trp (Peptide Stapling) C2_Cond->C2_Prod C4_Prod C4-Olefinated Trp (Clavicipitic Acid) C4_Cond->C4_Prod

Figure 2: Divergent C-H functionalization pathways for Tryptophan derivatives.

Comparative Data Analysis

The following table summarizes the efficiency and scope of the described methodologies based on current literature standards.

MethodologyPrimary TargetTypical YieldEnantioselectivity (ee)Key Limitation
PTC Alkylation Unnatural alkyl chains at C

75–92%90–98%Requires active alkyl halides; sterically sensitive.
Rh-Hydrogenation Standard Trp analogs95–99%>99%Synthesis of dehydro-precursor can be low yielding.
C-H Activation Aryl/Alkenyl groups on Indole Ring60–85%N/A (Chirality retained)High catalyst loading (Pd); regioselectivity challenges.

Therapeutic Applications

  • Antimicrobial Peptidomimetics: Indole-based cationic amphiphiles disrupt bacterial membranes (Gram-positive).[3] Replacing Trp with hydrophobic, bulky indole analogs increases membrane affinity while reducing proteolysis.

  • Dual COX-2/5-LOX Inhibitors: Indoles substituted at C3 with dipeptides have shown nanomolar IC

    
     values against COX-2, serving as potent anti-inflammatory agents with reduced gastric toxicity.[4]
    

References

  • O'Donnell, M. J., et al. (1989). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis." Journal of the American Chemical Society.[5][6] Link
    
  • Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society.[5][6] Link

  • Wang, C., & Yu, J. Q. (2013). "Direct Olefination at the C-4 Position of Tryptophan via C–H Activation."[7][8] Organic Letters. Link

  • Ruiz-Rodríguez, J., et al. (2013). "Synthesis of C-2 Arylated Tryptophan Amino Acids through Pd-Catalyzed C–H Activation." The Journal of Organic Chemistry. Link

  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

Sources

Foundational

The Therapeutic Potential of Shortened Tryptophan Analogs: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of the burgeoning field of shortened tryptophan analogs, offering a sophisticated perspective for researchers, scientists, and drug development professionals. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the burgeoning field of shortened tryptophan analogs, offering a sophisticated perspective for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, delve into their therapeutic applications, and provide detailed experimental frameworks to empower your research and development endeavors. This document is structured to provide not just information, but a cohesive understanding of the scientific rationale that underpins this exciting area of therapeutic innovation.

Introduction: Beyond the Essential Amino Acid

Tryptophan, an essential amino acid, is not merely a building block for proteins. Its catabolism through various enzymatic pathways gives rise to a host of bioactive molecules with profound physiological effects. The kynurenine and serotonin pathways are the most well-characterized of these routes. However, a third, and arguably more diverse, pathway involves the direct transformation of tryptophan by the host and gut microbiota into a class of molecules we will refer to as "shortened tryptophan analogs."

For the purpose of this guide, shortened tryptophan analogs are defined as molecules that retain the core indole ring of tryptophan but have a modified or truncated side chain. This includes naturally occurring metabolites like tryptamine, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA), as well as synthetic derivatives designed to modulate specific biological targets. These molecules are emerging as critical signaling molecules, particularly in the realms of immunology and oncology, primarily through their interaction with two key targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and the Aryl Hydrocarbon Receptor (AhR).

Core Mechanisms of Action: A Dual-Pronged Approach to Disease Modification

The therapeutic potential of shortened tryptophan analogs largely stems from their ability to modulate the tumor microenvironment and immune responses through two primary mechanisms: the inhibition of the IDO1 enzyme and the activation or antagonism of the AhR signaling pathway.

Targeting the IDO1 Pathway: Reversing Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] In the context of cancer, IDO1 has been identified as a critical mechanism of tumor immune escape. By depleting the local concentration of tryptophan, an essential amino acid for T-cell proliferation, and by producing immunosuppressive kynurenine metabolites, IDO1-expressing tumor cells create a microenvironment that is hostile to anti-tumor immune responses.[1][2]

Shortened tryptophan analogs, particularly synthetic derivatives, have been developed as competitive inhibitors of IDO1. By mimicking the natural substrate, these analogs bind to the active site of the enzyme, thereby preventing the degradation of tryptophan and the production of immunosuppressive kynurenines. This leads to a restoration of T-cell function within the tumor microenvironment, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, especially in combination with checkpoint inhibitors.

Modulating the Aryl Hydrocarbon Receptor (AhR): A Master Regulator of Immunity and Inflammation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, inflammation, and gut homeostasis.[3] A diverse array of tryptophan metabolites, including those produced by the gut microbiota, have been identified as endogenous ligands for AhR.[3][4] Upon binding to a ligand, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes.[3]

The functional consequences of AhR activation are highly context-dependent and are influenced by the specific ligand, cell type, and local inflammatory milieu. For instance, certain microbial tryptophan metabolites, such as indole-3-propionic acid (IPA), can activate AhR to promote the production of the anti-inflammatory cytokine IL-10 and enhance the integrity of the intestinal barrier.[5] Conversely, other ligands may promote pro-inflammatory responses. This nuanced role of AhR makes it an attractive therapeutic target for a range of conditions, including autoimmune diseases and inflammatory bowel disease. Shortened tryptophan analogs, both natural and synthetic, can act as either agonists or antagonists of AhR, offering a sophisticated means to modulate its activity for therapeutic benefit.[][7]

Therapeutic Applications: From Oncology to Neuroprotection

The dual mechanisms of action of shortened tryptophan analogs have opened up a wide range of potential therapeutic applications.

Oncology

The most advanced clinical development of shortened tryptophan analogs has been in the field of oncology, with a focus on IDO1 inhibitors. The rationale is to overcome tumor-induced immunosuppression and enhance the efficacy of other immunotherapies.

  • Indoximod (1-methyl-D-tryptophan): One of the most extensively studied IDO1 pathway inhibitors, indoximod has been investigated in numerous clinical trials for various solid tumors.[8]

  • Epacadostat: A potent and selective IDO1 inhibitor that has also been evaluated in combination with checkpoint inhibitors.[9]

While initial large-scale clinical trials of IDO1 inhibitors in combination with anti-PD-1 therapy did not meet their primary endpoints, ongoing research is focused on identifying patient populations that are most likely to benefit from this therapeutic strategy and exploring novel combination therapies.

Autoimmune and Inflammatory Diseases

The ability of certain shortened tryptophan analogs to activate AhR and promote anti-inflammatory responses makes them promising candidates for the treatment of autoimmune and inflammatory disorders.

  • Indole-3-propionic acid (IPA): Produced by the gut microbiota, IPA has demonstrated neuroprotective and anti-inflammatory effects in preclinical models, suggesting its potential in conditions like multiple sclerosis and inflammatory bowel disease.[5][10]

  • Indole-3-acetic acid (IAA): Another microbial metabolite of tryptophan, IAA has shown therapeutic potential in metabolic, inflammatory, and neurological disorders due to its anti-inflammatory and immunomodulatory properties.[4][11]

Neurological Disorders

The gut-brain axis is increasingly recognized as a key player in the pathogenesis of neurological disorders. Microbiota-derived tryptophan metabolites that can cross the blood-brain barrier are of particular interest.

  • Tryptamine: This shortened tryptophan analog can activate serotonin receptors and trace amine-associated receptors in the brain, and it is being investigated for its potential in treating neuropsychiatric disorders.[][12]

  • Kynurenic Acid Analogs: Kynurenic acid, a downstream metabolite of the kynurenine pathway, has neuroprotective properties but limited brain penetrance. The development of synthetic analogs with improved ability to cross the blood-brain barrier is an active area of research for conditions like Alzheimer's disease and Parkinson's disease.[3][13]

Quantitative Data on Shortened Tryptophan Analogs

The following table summarizes key quantitative data for a selection of shortened tryptophan analogs, providing a comparative overview of their potency and activity.

CompoundTargetAssay TypeValueCell Line/SystemReference
Indole-3-acetic acid (IAA) AhRReporter Gene AssayEC50: ~0.5 mMYeast DRE-dependent[4]
Tryptamine AhRReporter Gene AssayEC50: ~0.2 mMYeast DRE-dependent[4]
Indole AhRReporter Gene AssayEC50: ~3 µMHuman HepG2 (40/6)[4]
Indole-3-propionic acid (IPA) AhRReporter Gene AssayMedium-affinity ligandNot specified[14]
Epacadostat IDO1Enzyme InhibitionIC50: ~10 nMRecombinant hIDO1[9]
Indoximod IDO1 PathwayCellular AssayIC50: ~70 nM (for mTORC1 reactivation)Tryptophan-depleted cells[15]
Lysicamine IDO1Enzyme InhibitionIC50: 6.22 µMNot specified[16]
3-aryl indole derivative 9 IDO1Enzyme InhibitionIC50: 7 µMRecombinant hIDO1[]
hydroxyindole derivative 12 IDO1/TDOEnzyme InhibitionKi: 1 µM (hIDO1)Recombinant hIDO1/hTDO[]
3-substituted indole derivative 13 IDO1Cellular AssayIC50: 0.33 µMMDA-MB-231IDO1[]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows central to the study of shortened tryptophan analogs.

IDO1 Enzyme Inhibition Assay

Rationale for Experimental Choices:

  • Enzyme Source: Recombinant human IDO1 is used to ensure a pure and consistent source of the enzyme, eliminating confounding variables from other cellular components.

  • Substrate: L-tryptophan is the natural substrate for IDO1.

  • Detection Method: The formation of N-formylkynurenine can be detected by its absorbance at 320-325 nm, providing a direct measure of enzyme activity. Alternatively, a more sensitive fluorometric assay can be used where a developer reacts with N-formylkynurenine to produce a fluorescent product.

  • Controls: A positive control (a known IDO1 inhibitor like epacadostat) and a negative control (vehicle) are essential to validate the assay performance.

Step-by-Step Protocol (Absorbance-based):

  • Prepare Reagents:

    • IDO1 Reaction Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 6.5) containing methylene blue, ascorbic acid, and catalase.

    • Substrate Solution: Prepare a stock solution of L-tryptophan in the reaction buffer.

    • Enzyme Solution: Dilute recombinant human IDO1 to the desired concentration in the reaction buffer.

    • Test Compound Solutions: Prepare serial dilutions of the shortened tryptophan analogs in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solutions.

    • Add the IDO1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the L-tryptophan substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 320 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Gene Assay

Rationale for Experimental Choices:

  • Cell Line: A human cell line, such as the hepatoma cell line HepG2, is often used as it expresses a functional AhR signaling pathway. Reporter cell lines that are stably transfected with a luciferase gene under the control of a promoter containing XREs are commercially available and provide a highly sensitive and specific readout of AhR activation.[5][10]

  • Reporter Gene: The luciferase gene is a common choice due to the high sensitivity and low background of the resulting bioluminescent signal.

  • Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) is a potent AhR agonist and is typically used as a positive control.

  • Antagonist Mode: To test for antagonistic activity, the cells are co-treated with a known AhR agonist (like TCDD) and the test compound.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the AhR reporter cell line according to the supplier's instructions.

    • Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the shortened tryptophan analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • For antagonist testing, co-treat with a fixed concentration of an AhR agonist (e.g., TCDD).

    • Incubate the cells for a specified period (e.g., 24 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay).

    • For agonist testing, calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

    • For antagonist testing, calculate the percentage of inhibition of the agonist-induced luciferase activity and determine the IC50 value.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

IDO1 Inhibition by Shortened Tryptophan Analogs

IDO1_Inhibition cluster_0 Normal Physiology cluster_1 Therapeutic Intervention Tryptophan Tryptophan IDO1_active IDO1 (active) Tryptophan->IDO1_active substrate Kynurenine Kynurenine IDO1_active->Kynurenine catalyzes T_cell_suppression T-cell Suppression Kynurenine->T_cell_suppression induces Tryptophan_2 Tryptophan IDO1_inhibited IDO1 (inhibited) Tryptophan_2->IDO1_inhibited T_cell_activation T-cell Activation IDO1_inhibited->T_cell_activation promotes Short_Trp_Analog Shortened Tryptophan Analog (Inhibitor) Short_Trp_Analog->IDO1_inhibited inhibits

Caption: IDO1 inhibition by shortened tryptophan analogs.

AhR Signaling Pathway Activation

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Short_Trp_Analog Shortened Tryptophan Analog (Ligand) AhR_complex AhR-Hsp90 Complex Short_Trp_Analog->AhR_complex binds Activated_AhR Activated AhR AhR_complex->Activated_AhR dissociates Hsp90 ARNT ARNT Activated_AhR->ARNT translocates & heterodimerizes with AhR_ARNT_dimer AhR-ARNT Dimer XRE XRE (DNA) AhR_ARNT_dimer->XRE binds to Target_Genes Target Gene Transcription XRE->Target_Genes initiates

Caption: Activation of the AhR signaling pathway.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow start Start: Compound Library of Shortened Tryptophan Analogs primary_screen Primary Screen: IDO1 Enzyme Inhibition Assay start->primary_screen secondary_screen Secondary Screen: AhR Activation Reporter Assay primary_screen->secondary_screen Hits hit_validation Hit Validation: Cellular Assays secondary_screen->hit_validation Validated Hits in_vivo In Vivo Efficacy Studies: Animal Models hit_validation->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Experimental workflow for inhibitor screening.

Conclusion and Future Directions

Shortened tryptophan analogs represent a rich and diverse class of molecules with significant therapeutic potential across a range of diseases. Their ability to modulate the critical immune checkpoints of IDO1 and AhR provides a powerful platform for the development of novel therapies, particularly in the fields of immuno-oncology and autoimmune disease. The continued exploration of the gut microbiota's role in producing these bioactive metabolites will undoubtedly uncover new therapeutic targets and strategies. For drug development professionals, a deep understanding of the underlying mechanisms of action and the application of robust experimental protocols, as outlined in this guide, will be paramount to successfully harnessing the therapeutic potential of this exciting class of compounds. Future research should focus on the development of more selective and potent analogs, the identification of predictive biomarkers to guide patient selection, and the exploration of novel combination therapies to maximize clinical benefit.

References

  • Jin, U. H., Lee, S. O., Sridharan, G., Lee, K., Davidson, L. A., Jayaraman, A., ... & Safe, S. (2014). Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities. Molecular pharmacology, 85(5), 777-788. [Link]

  • Zhai, L., Ladomersky, E., Lenzen, A., Nguyen, B., Patel, R., Lau, J., ... & Schiltz, G. E. (2018). IDO1 in cancer: a Gemini of a target. Journal of medicinal chemistry, 61(15), 6838-6857. [Link]

  • Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]

  • Rothhammer, V., & Quintana, F. J. (2019). The aryl hydrocarbon receptor: an environmental sensor integrating immune responses in health and disease. Nature reviews immunology, 19(3), 184-197. [Link]

  • Bi, X., Zhang, W., Li, C., Wang, Y., Zhang, Y., & Guo, Y. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1047537. [Link]

  • Mogilnicka, I., & Konopelski, P. (2022). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid—Emerging Role in Neuroprotection. Molecules, 27(17), 5728. [Link]

  • Gao, K., Mu, C. L., Zhu, W. Y., & Yin, J. (2020). Biotherapeutic potential of gut microbiota-derived indole-3-acetic acid. Trends in Food Science & Technology, 99, 430-438. [Link]

  • Dounay, A. B., Anderson, M., Bechle, B. M., Evrard, E., Gan-Kempinska, K., Gfesser, G. A., ... & Witty, D. R. (2015). Multifunctional analogs of kynurenic acid for the treatment of Alzheimer's disease: synthesis, pharmacology, and molecular modeling studies. ACS chemical neuroscience, 6(10), 1729-1744. [Link]

  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in immunology, 5, 673. [Link]

  • Tintelnot, J., Baum, J. P., & El-Gamal, M. K. (2023). Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Medicinal Chemistry Letters, 14(10), 1365-1368. [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. [Link]

  • Hubbard, T. D., Murray, I. A., & Perdew, G. H. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. [Link]

  • Vinarov, Z., Dobreva, Z., & Tcholakova, S. (2021). Cell based functional assays for IDO1 inhibitor screening and characterization. MethodsX, 8, 101289. [Link]

  • Zhang, G., Xing, J., Wang, Y., Yan, S., & Hou, T. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6, 83. [Link]

  • Mani, S., & Jha, S. (2020). Gut Microbial Catabolites of Tryptophan Are Ligands and Agonists of the Aryl Hydrocarbon Receptor: A Detailed Characterization. International Journal of Molecular Sciences, 21(7), 2665. [Link]

  • Wikipedia. (n.d.). Tryptamine. [Link]

  • Zhai, L., Bell, A., Ladomersky, E., Lau, K., Sorenson, L., & Schiltz, G. E. (2017). Through the looking glass: the role of D-amino acids and their metabolites in the central nervous system and in disease. Journal of medicinal chemistry, 60(10), 4065-4087. [Link]

  • Mautino, M. R., Maddry, J. A., & Sedy, J. R. (2018). Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial. Neuro-oncology, 20(2), 267-277. [Link]

  • Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811. [Link]

  • Alexeev, E. E., Lanis, J. M., Kao, D. J., Campbell, E. L., Kelly, C. J., Battista, K. D., ... & Colgan, S. P. (2018). Microbiota-derived indole metabolites promote human and murine intestinal homeostasis through regulation of interleukin-10 receptor. The American journal of pathology, 188(5), 1183-1194. [Link]

  • Muller, A. J., & Prendergast, G. C. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology, 8, 371. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid

Abstract & Introduction (R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid is a critical non-proteinogenic amino acid building block. It serves as a chiral precursor for tryptophan-derived alkaloids, indole alkaloids, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid is a critical non-proteinogenic amino acid building block. It serves as a chiral precursor for tryptophan-derived alkaloids, indole alkaloids, and peptidomimetics targeting serotonin receptors (5-HT). The presence of the electron-donating methoxy group at the 5-position of the indole ring increases the nucleophilicity of the core, making the molecule susceptible to oxidative degradation and racemization at the benzylic


-position.

This guide details two distinct, high-fidelity protocols for synthesizing the (R)-enantiomer :

  • Method A (Precision Route): Organocatalytic Friedel-Crafts alkylation using Chiral Phosphoric Acids (CPAs). Ideal for gram-scale discovery chemistry requiring high enantiomeric excess (ee >95%).

  • Method B (Scalable Route): Chemoenzymatic Kinetic Resolution using Acylase I. Ideal for multi-gram to kilogram scale-up where catalyst cost and robustness are primary drivers.

Retrosynthetic Analysis

The construction of the chiral center relies on the nucleophilic attack of the indole C3 position onto an electrophilic glycinyl equivalent.

  • Path A (Direct Asymmetric Catalysis): Utilizes a chiral Brønsted acid to activate an

    
    -protected 
    
    
    
    -imino ester. The chirality is induced during the C-C bond formation.
  • Path B (Enzymatic Resolution): Relies on the stereoselective hydrolysis of a racemic

    
    -acetyl precursor. The enzyme selectively hydrolyzes the (S)-amide, leaving the desired (R)-amide intact for subsequent chemical hydrolysis.
    

Method A: Organocatalytic Friedel-Crafts Alkylation[1]

This method utilizes a Chiral Phosphoric Acid (CPA) catalyst, specifically a BINOL-derived catalyst such as (R)-TRIP, to activate an in situ generated imine. To maximize stability and reproducibility, we utilize an


-amido sulfone  as a stable precursor to the reactive imine.
Reaction Mechanism & Pathway[2][3]

The CPA acts as a bifunctional catalyst.[1] The phosphoryl oxygen binds the indole N-H (hydrogen bond donor), while the acidic proton activates the imine electrophile (hydrogen bond acceptor). The bulky 3,3'-substituents on the BINOL backbone create a chiral pocket that dictates the facial selectivity of the indole attack.

CPA_Mechanism Sulfone α-Amido Sulfone (Stable Precursor) Imine N-Boc-Imine (Reactive Electrophile) Sulfone->Imine Elimination (-PhSO2H) Base Inorganic Base (Cs2CO3) Base->Imine Promotes Complex Ternary Complex (Chiral Environment) Imine->Complex H-Bonding Indole 5-Methoxyindole Indole->Complex Nu: Attack CPA (R)-TRIP Catalyst (Chiral Brønsted Acid) CPA->Complex Catalysis Product (R)-Indole Glycine Ester Complex->Product C-C Bond Formation (>95% ee)

Figure 1: Mechanistic pathway for the CPA-catalyzed asymmetric Friedel-Crafts alkylation.

Detailed Protocol

Materials:

  • Substrate 1: 5-Methoxyindole (1.0 equiv)

  • Substrate 2: Ethyl 2-((tert-butoxycarbonyl)amino)-2-(phenylsulfonyl)acetate (1.2 equiv) (Prepared from ethyl glyoxylate, BocNH2, and PhSO2Na).

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (2-5 mol%).

  • Base: Cs₂CO₃ (1.2 equiv) or K₂CO₃ (anhydrous).

  • Solvent: Toluene (anhydrous).[2]

Step-by-Step Procedure:

  • Preparation of Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the

    
    -amido sulfone (1.2 equiv) and 5-methoxyindole (1.0 equiv).
    
  • Catalyst Addition: Add (R)-TRIP catalyst (0.05 equiv).

  • Solvent & Base: Add anhydrous Toluene (0.1 M concentration relative to indole) followed by Cs₂CO₃ (1.2 equiv).

  • Reaction: Stir the heterogeneous mixture vigorously at 30°C for 24-48 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3) or HPLC.[2][3] The sulfone spot should disappear, and a new, more polar product spot should appear.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic base. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (Gradient: Hexane -> 20% EtOAc/Hexane).

  • Deprotection (Optional): To obtain the free amino acid, treat the ester with LiOH (THF/H2O) followed by TFA/DCM for Boc removal. Note: Acidic deprotection of indole derivatives requires scavengers (e.g., triethylsilane) to prevent polymerization.

Key Success Factors:

  • Moisture Control: Strictly anhydrous conditions prevent hydrolysis of the imine intermediate.

  • Temperature: Lower temperatures (0°C to -20°C) may improve ee but will significantly slow the reaction due to the steric bulk of the sulfone. 30°C is a balanced starting point.

Method B: Chemoenzymatic Kinetic Resolution

For larger scales, the high cost of (R)-TRIP is prohibitive. Enzymatic resolution using Acylase I (from Aspergillus melleus or Porcine Kidney) is the industry standard. This enzyme is L-selective (S-selective). It hydrolyzes the (S)-N-acetyl amino acid, leaving the (R)-N-acetyl amino acid unreacted.

Resolution Workflow[7]

The process involves converting the racemic Strecker product into an N-acetyl derivative, subjecting it to the enzyme, and separating the products based on solubility at different pH levels.

Enzymatic_Resolution Racemic Racemic N-Acetyl-Indolylglycine Enzyme Acylase I (Aspergillus melleus) pH 7.5, 37°C Racemic->Enzyme Dissolve in Buffer Mixture Mixture: (S)-Free AA + (R)-N-Acetyl AA Enzyme->Mixture Selective Hydrolysis Acidify Acidify to pH 1-2 Mixture->Acidify Extraction Extraction (EtOAc) Acidify->Extraction Aqueous Aqueous Phase Contains (S)-Free AA Extraction->Aqueous Partition Organic Organic Phase Contains (R)-N-Acetyl AA Extraction->Organic Partition Hydrolysis Chemical Hydrolysis (HCl, Reflux) Organic->Hydrolysis Deprotection FinalProd Pure (R)-Amino Acid (as HCl salt) Hydrolysis->FinalProd Crystallization

Figure 2: Workflow for the Acylase I mediated kinetic resolution to isolate the (R)-enantiomer.

Detailed Protocol

Materials:

  • Substrate: Racemic

    
    -acetyl-2-amino-2-(5-methoxy-1H-indol-3-yl)acetic acid (Prepared via standard Strecker reaction followed by hydrolysis and acetylation).
    
  • Enzyme: Acylase I (Grade I, lyophilized powder).

  • Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM CoCl₂ (Cofactor).

  • Reagents: 6M HCl, Ethyl Acetate.

Step-by-Step Procedure:

  • Enzymatic Hydrolysis: Dissolve the racemic

    
    -acetyl substrate (e.g., 10 g) in 0.1 M Phosphate buffer (pH 7.5). The concentration should be approx. 0.1 - 0.2 M. Adjust pH with dilute NaOH if necessary.
    Add Acylase I (approx. 10-20 mg enzyme per gram of substrate, depending on specific activity).
    Incubate at 37°C  with gentle shaking for 24-48 hours.
    
  • Monitoring: Monitor the reaction by HPLC. The peak for the N-acetyl starting material should decrease to exactly 50%.

  • Separation (The Critical Step): Once 50% conversion is reached, acidify the reaction mixture to pH 1.5 using 6M HCl.

    • Chemistry: At pH 1.5, the free (S)-amino acid is protonated (

      
      ) and remains in the water phase. The unreacted (R)-N-acetyl acid is protonated at the carboxylic acid (
      
      
      
      ) and becomes hydrophobic.
  • Extraction: Extract the acidic mixture with Ethyl Acetate (3 x volume).

    • Aqueous Layer: Contains (S)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid (Discard or racemize for recycling).

    • Organic Layer: Contains (R)-N-acetyl-2-amino-2-(5-methoxy-1H-indol-3-yl)acetic acid .

  • Isolation of Intermediate: Dry the organic layer over MgSO₄ and concentrate to yield the crude (R)-N-acetyl intermediate.

  • Final Hydrolysis: Reflux the (R)-N-acetyl intermediate in 2M HCl for 2-4 hours to remove the acetyl group. Concentrate to dryness.[4] Recrystallize from EtOH/Et₂O to obtain the (R)-amino acid hydrochloride salt.

Analytical Characterization & QC

To validate the enantiomeric purity, Chiral HPLC is required. Standard C18 columns cannot separate enantiomers.

Chiral HPLC Method[6]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole absorption).

  • Expected Retention:

    • (R)-Enantiomer:

      
       12.5 min (Example - verify with standard).
      
    • (S)-Enantiomer:

      
       15.2 min.
      
Data Summary Table
ParameterMethod A (CPA Catalysis)Method B (Enzymatic)
Enantiomeric Excess (ee) > 95% (Direct)> 99% (After separation)
Yield 85-92%< 45% (Theoretical max 50%)
Atom Economy HighLow (Discard 50% isomer)
Scalability Low (Catalyst cost)High (Cheap enzyme)
Reaction Time 24-48 h24-48 h + Hydrolysis
Primary Use Case Discovery / MedChemProcess Development / GMP

References

  • Rowland, G. B., et al. (2005). "Brønsted Acid-Catalyzed Mannich Reactions of Protected α-Imino Glycinates." Journal of the American Chemical Society.[1] Link

  • Terada, M., & Sorimachi, K. (2007). "Enantioselective Friedel-Crafts Reaction of Indoles with Electron-Deficient Alkenes Catalyzed by Chiral Phosphoric Acids." Journal of the American Chemical Society.[1] Link

  • Chen, X.-H., et al. (2009). "Enantioselective Friedel-Crafts Reaction of Indoles with α-Amido Sulfones Catalyzed by Chiral Phosphoric Acids." Angewandte Chemie International Edition. Link

  • Bommarius, A. S., et al. (1998). "Membrane Bioreactors for the Production of Enantiomerically Pure α-Amino Acids." Annals of the New York Academy of Sciences. Link

  • Drauz, K. (1997). "Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals." Chimia. Link

Sources

Application

Fmoc-protection protocols for 5-methoxy-indoleglycine

Application Note: High-Fidelity Fmoc-Protection of 5-Methoxy-Indoleglycine Executive Summary & Strategic Rationale The Molecule: 5-methoxy-indoleglycine (5-MeO-Ig) is a non-canonical amino acid of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc-Protection of 5-Methoxy-Indoleglycine

Executive Summary & Strategic Rationale

The Molecule: 5-methoxy-indoleglycine (5-MeO-Ig) is a non-canonical amino acid of significant interest in peptidomimetics. Structurally, it represents a conformationally restricted tryptophan analog where the


-carbon is directly fused to the indole C3 position.

The Challenge: Synthesizing Fmoc-5-MeO-Ig-OH presents a tripartite challenge:

  • Electronic Sensitivity: The 5-methoxy group acts as a strong electron donor, significantly activating the indole ring. This increases susceptibility to oxidative degradation and electrophilic aromatic substitution during acidic workups.

  • Steric Hindrance: The

    
    -amino group is sterically crowded due to its direct attachment to the bicyclic indole system, reducing nucleophilicity compared to standard amino acids.
    
  • Solubility: The fused ring system renders the zwitterionic starting material sparingly soluble in standard aqueous buffers used for Schotten-Baumann conditions.

The Solution: This protocol rejects the use of Fmoc-Cl (9-Fluorenylmethyl chloroformate) due to its high reactivity, which promotes the formation of "Fmoc-dipeptides" and oligomers. Instead, we utilize Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in a modified organic-aqueous system. This approach provides a controlled release of the Fmoc cation equivalent, minimizing side reactions while accommodating the steric bulk of the substrate.

Critical Reagent Selection

ReagentRoleSelection Logic (Causality)
Fmoc-OSu Protection ReagentSuperior Selectivity: Unlike Fmoc-Cl, Fmoc-OSu suppresses the formation of the mixed anhydride intermediate, effectively eliminating the risk of dipeptide formation (Fmoc-AA-AA-OH), a common impurity with sterically hindered amino acids.

BasepH Control: Maintains reaction pH at ~9.5–10.0. This is critical to keep the

-amine deprotonated (nucleophilic) while avoiding the high pH (>11) that triggers premature Fmoc cleavage (via E1cB elimination).
Acetone/Water (1:1) Solvent SystemSolubility: 5-MeO-Ig is hydrophobic. A high ratio of acetone is required to solvate the Fmoc-OSu and the protected product, preventing precipitation of unreacted intermediates.

(1M)
AcidificationGentle Protonation: used instead of HCl. The electron-rich indole ring is acid-sensitive.

allows controlled acidification to pH 2–3 without causing acid-catalyzed dimerization of the indole.

Experimental Protocol: Fmoc-Protection of 5-MeO-Ig

Pre-requisites:

  • Perform reaction in a fume hood.

  • Light Sensitivity: The methoxy-indole moiety is photo-labile. Wrap the reaction flask in aluminum foil.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon to prevent oxidative darkening of the indole.

Step-by-Step Methodology

1. Solubilization & Deprotonation

  • In a 250 mL round-bottom flask (foil-wrapped), suspend 5-methoxy-indoleglycine (10 mmol) in Water (30 mL) .

  • Add

    
     (20 mmol, 2.0 equiv) .
    
  • Stir vigorously until the amino acid dissolves. Note: If the solution remains turbid, add Acetone (5–10 mL) dropwise until clear.

  • Add Acetone (30 mL) to the aqueous solution. Ideally, the final solvent ratio should be 1:1 (v/v).

  • Cool the mixture to 0°C in an ice bath.

2. Reagent Addition (The Kinetic Control Step)

  • Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in Acetone (15 mL) .

  • Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes.

    • Why dropwise? Prevents local high concentrations of reagent that could precipitate or react non-selectively.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours (Overnight) under inert atmosphere.

3. Monitoring & Quenching

  • TLC Check: (Eluent:

    
    /MeOH/AcOH 85:10:5). Look for the disappearance of the baseline free amino acid and the appearance of the UV-active Fmoc product (
    
    
    
    ).
  • Once complete, evaporate the Acetone under reduced pressure (Rotavap, max 35°C). Critical: Do not heat excessively.

  • You will be left with an aqueous suspension.[1] Add Water (50 mL) and extract with Diethyl Ether (

    
     mL) .
    
    • Purpose: This ether wash removes unreacted Fmoc-OSu and by-products (fluorenyl-methanol). The product (Fmoc-AA) remains in the aqueous phase as the sodium salt.

4. Acidification & Isolation

  • Cool the aqueous phase to 0°C.

  • Place a pH probe in the solution. Slowly add 1M

    
      dropwise with stirring.
    
  • Target pH: 2.0 – 3.0.

  • The product, Fmoc-5-methoxy-indoleglycine , will precipitate as a white to off-white solid.

  • Troubleshooting: If the product oils out (forms a gum) instead of a solid, extract the acidified aqueous layer with Ethyl Acetate (

    
     mL) .
    

5. Workup & Purification

  • If precipitated: Filter the solid, wash with cold water (

    
     mL) and Hexanes.
    
  • If extracted (Ethyl Acetate): Wash the organic layer with Brine, dry over

    
    , and evaporate.
    
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate. Add Hexane dropwise until turbidity appears. Cool to 4°C overnight.

Visualization: Reaction Workflow

FmocProtection Start Start: 5-MeO-Ig (Zwitterion) Solubilize Solubilization (Water/Acetone + Na2CO3) Start->Solubilize pH > 9.5 Addition Add Fmoc-OSu (Dropwise, 0°C) Solubilize->Addition Free Amine Active Reaction Reaction (16h, RT, Dark, N2) Addition->Reaction Nucleophilic Attack Wash Ether Wash (Remove excess Fmoc-OSu) Reaction->Wash Remove Acetone First Acidify Acidification (1M KHSO4 to pH 2-3) Wash->Acidify Aqueous Phase Only Product Final Product: Fmoc-5-MeO-Ig-OH Acidify->Product Precipitation

Caption: Workflow for the Fmoc-protection of 5-methoxy-indoleglycine highlighting critical pH control points.

Quality Control & Validation Criteria

To ensure the protocol was successful, the isolated material must meet these specifications:

MetricAcceptance CriteriaMethod
Purity > 98%HPLC (C18 column, Water/ACN gradient + 0.1% TFA)
Identity Consistent

-NMR (DMSO-

). Look for Indole protons (6.8–7.5 ppm) and Fmoc doublet (4.2 ppm).
Chirality < 0.5% D-isomerChiral HPLC (if starting material was optically pure).
Appearance White/Off-white powderVisual Inspection. Brown color indicates indole oxidation.

Troubleshooting Guide

  • Problem: Product is "gummy" or oily after acidification.

    • Cause: Presence of semi-protected intermediates or residual solvent.[2]

    • Fix: Redissolve in EtOAc, dry thoroughly with

      
      , and evaporate. Triturate the oil with cold Pentane or Diethyl Ether to induce crystallization.
      
  • Problem: Low Yield.

    • Cause: Incomplete reaction due to steric hindrance.

    • Fix: Do not increase temperature (risk of side reactions). Instead, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst, but be aware this increases the risk of racemization.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Method

High-Fidelity Application Note: Friedel-Crafts Alkylation of Imines with 5-Methoxyindole

[1] Executive Summary The C3-alkylation of 5-methoxyindole with imines (aza-Friedel-Crafts) is a pivotal transformation in the synthesis of serotonin (5-HT) receptor modulators, melatonin analogs, and -carboline alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The C3-alkylation of 5-methoxyindole with imines (aza-Friedel-Crafts) is a pivotal transformation in the synthesis of serotonin (5-HT) receptor modulators, melatonin analogs, and


-carboline alkaloids. While the parent indole is robust, the 5-methoxy derivative presents a specific challenge: its enhanced nucleophilicity (

effect of OMe) increases susceptibility to oxidative degradation and promotes uncatalyzed racemic background reactions, which can erode enantioselectivity in asymmetric protocols.

This guide provides two field-validated protocols:

  • Method A (Enantioselective): Organocatalytic route using Chiral Phosphoric Acids (CPAs) for high ee (>90%).

  • Method B (Racemic/High-Throughput): Lewis Acid-catalyzed route for rapid scaffold generation.

Strategic Analysis: The "5-Methoxy" Factor

Electronic Personality

The methoxy group at C5 is a strong electron-donating group (EDG). This raises the HOMO energy of the indole, making C3 significantly more nucleophilic than in unsubstituted indole.

  • Advantage: Faster reaction rates; effective even with sterically hindered imines.

  • Risk: Higher propensity for "background reaction" (uncatalyzed addition), which produces racemic product.

  • Mitigation: In asymmetric synthesis, reactions must be run at lower temperatures (often -30°C to -78°C) compared to standard indoles to ensure the catalyzed (chiral) pathway dominates.

Substrate Stability

5-methoxyindole is sensitive to photo-oxidation. Solutions should be prepared freshly and protected from ambient light (amber glassware or foil).

Mechanistic Insight (Asymmetric Pathway)

The gold standard for this transformation is Chiral Brønsted Acid Catalysis . The catalyst (typically a BINOL-derived phosphoric acid) activates the imine through hydrogen bonding while simultaneously directing the approach of the indole via steric confinement in the chiral pocket.

Diagram 1: Chiral Phosphoric Acid Catalytic Cycle

G Start Reagents (5-OMe-Indole + Imine) Complex Catalyst-Imine Activation Complex (H-Bonding) Start->Complex + CPA Catalyst TS Transition State (Facial Selective C3 Attack) Complex->TS + 5-OMe-Indole Intermed Aza-Michael Adduct (Zwitterion) TS->Intermed C-C Bond Formation ReArom Re-aromatization (Proton Transfer) Intermed->ReArom 1,3-H Shift Product Chiral 3-Aminoalkyl 5-Methoxyindole ReArom->Product Catalyst Release Product->Start Cycle Repeats

Caption: Bifunctional activation mode. The phosphoric acid protonates the imine nitrogen (LUMO lowering) while the phosphoryl oxygen interacts with the indole N-H, organizing the transition state.

Method A: Enantioselective Protocol (Organocatalysis)[2]

Target: Synthesis of chiral 3-indolyl methanamines. Catalyst: (R)-TRIP or (R)-BINOL-Phosphoric Acid.

Reagents & Materials
ReagentEquiv.RoleNotes
5-Methoxyindole 1.0NucleophileRecrystallize if brown/purple.
N-Boc Imine 1.2ElectrophilePre-formed from aldehyde + carbamate.
Chiral Phosphoric Acid 0.02-0.05Catalyst2-5 mol% loading is standard.
Molecular Sieves 4Å 100 mg/mmolDesiccantCritical: Water hydrolyzes imine.
Toluene or DCM SolventMediumToluene often yields higher ee.
Step-by-Step Procedure
  • Catalyst Pre-complexation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the N-Boc imine (0.20 mmol), Chiral Phosphoric Acid (0.01 mmol, 5 mol%), and activated 4Å MS (20 mg).

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir at room temperature for 15 minutes to establish the catalyst-imine H-bond network.

  • Cooling: Cool the reaction mixture to -30°C (Cryocool or dry ice/acetone bath).

    • Note: For 5-methoxyindole, cooling is essential to suppress the background reaction.

  • Addition: Add 5-methoxyindole (0.20 mmol) in one portion.

  • Reaction: Stir at -30°C. Monitor by TLC (typically 12–24 hours).

    • TLC Stain: Vanillin or PMA (Indoles turn distinct purple/red).

  • Quench: Once conversion >95%, dilute with cold Et2O and filter through a short pad of silica to remove the catalyst.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria
  • Yield: >85%

  • Enantiomeric Excess (ee): >90% (Determine via Chiral HPLC, e.g., Daicel Chiralpak AD-H column).

Method B: Racemic Protocol (Lewis Acid Catalyzed)

Target: Rapid library generation or non-chiral intermediate synthesis. Catalyst: Indium(III) Chloride (


).
Reagents
  • 5-Methoxyindole (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)

  • Amine (1.1 equiv) — Three-component coupling is preferred here.

  • 
     (10 mol%)
    
  • Acetonitrile (

    
    )
    
Step-by-Step Procedure
  • Mix: In a vial, combine the aldehyde (0.5 mmol), amine (0.55 mmol), and

    
     (11 mg) in 
    
    
    
    (2 mL). Stir for 10 mins to form the imine in situ.
  • Add Nucleophile: Add 5-methoxyindole (0.5 mmol).

  • Heat: Stir at room temperature. If sluggish, heat to 50°C.

    • Caution: 5-methoxyindole can dimerize at high temps in acidic media. Do not exceed 60°C.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.

  • Purify: Flash chromatography.

Experimental Workflow & Troubleshooting

Diagram 2: Operational Workflow

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Dry Flame Dry Glassware Mix Imine + Cat (-30°C) Dry->Mix Solv Degas/Dry Solvent Solv->Mix Add Add 5-OMe-Indole Mix->Add Monitor TLC Check (Vanillin) Add->Monitor Filter Filter (SiO2) Monitor->Filter Complete HPLC Chiral HPLC Filter->HPLC

Caption: Standard operational sequence for CPA-catalyzed alkylation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Imine hydrolysisEnsure MS 4Å are fresh/activated. Use anhydrous solvents.
Low ee (<50%) Background reactionLower temperature to -78°C. Reduce concentration.
Racemic Product Catalyst poisoningEnsure amine protecting group is electron-withdrawing (Boc, Ts, Cbz). Free amines kill CPAs.
Purple Reaction Oxidation of IndoleDegas solvents (remove

). Protect from light.[1]

References

  • Rowland, G. B., et al. (2005). "Brønsted Acid-Catalyzed Enantioselective Aza-Friedel-Crafts Reaction." Journal of the American Chemical Society.[2] Link

  • Terada, M., & Sorimachi, K. (2007). "Enantioselective Friedel-Crafts Reaction of Indoles with Imines Catalyzed by Chiral Phosphoric Acids." Journal of the American Chemical Society.[2] Link

  • You, S.-L., et al. (2012). "Recent Advances in Asymmetric Friedel-Crafts Alkylations." Chemical Reviews. Link

  • Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews. Link

Sources

Application

Application Note: Leveraging 5-Methoxyindoleglycine to Engineer Conformationally Constrained Peptides for Enhanced Therapeutic Potential

An Application Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Peptide Flexibility and the Promise of Conformational Constraint Peptides are remarkable molecules, offering a vast c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Peptide Flexibility and the Promise of Conformational Constraint

Peptides are remarkable molecules, offering a vast chemical space for interacting with biological targets.[1] Their modular nature makes them highly attractive for developing selective and potent pharmacological agents.[1] However, the inherent flexibility of the linear peptide backbone is a significant barrier to therapeutic development. This flexibility leads to a high entropic penalty upon binding to a target, often resulting in lower affinity. Furthermore, flexible peptides are more susceptible to proteolytic degradation in the body, limiting their bioavailability and half-life.[1][2]

Imposing conformational constraints on a peptide chain is a powerful strategy to overcome these limitations.[1][2] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity, improve specificity, and increase stability against proteases.[1] One of the most effective methods for achieving this is the incorporation of unnatural amino acids (NNAAs) designed to induce specific secondary structures, such as turns or helices.[1][3]

This application note provides a comprehensive guide to using 5-methoxyindoleglycine, a novel tryptophan analogue, as a potent conformational constraint in peptide design. We will detail its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required to validate its structural impact.

Section 1: The Unique Properties of 5-Methoxyindoleglycine

5-Methoxyindoleglycine is a non-proteinogenic amino acid designed to act as a rigid scaffold within a peptide sequence. Its structure is based on an indole core, similar to tryptophan, but with key modifications to enforce a specific backbone geometry.

  • The Indole Scaffold: The bulky and planar indole ring system sterically restricts the rotational freedom of the peptide backbone in its vicinity.

  • Glycine Linkage: Unlike tryptophan's β-carbon linkage, the direct attachment of the glycine alpha-carbon to the indole nitrogen creates a unique and more constrained dihedral angle profile.

  • 5-Methoxy Group: The methoxy substitution can offer additional non-covalent interactions and subtly modulate the electronic properties of the indole ring, which can be useful for fine-tuning target engagement.[4][5]

The primary hypothesis is that the incorporation of 5-methoxyindoleglycine will favor the formation of a well-defined β-turn or γ-turn structure, effectively locking a segment of the peptide into a predictable and stable conformation.

Caption: Chemical structures of the core amino acid and its protected form.

Section 2: Synthesis and Preparation for SPPS

To be incorporated into a peptide, 5-methoxyindoleglycine must first be synthesized and protected with a fluorenylmethyloxycarbonyl (Fmoc) group on its α-amine, which is standard for modern SPPS.[6][7]

Protocol 1: Representative Synthesis of Fmoc-5-methoxyindoleglycine-OH

This protocol outlines a plausible multi-step synthesis starting from 5-methoxyindole.

  • N-Alkylation of 5-Methoxyindole:

    • Dissolve 5-methoxyindole (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add Sodium Hydride (NaH, 1.1 eq) portion-wise at 0°C and stir for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield ethyl 2-(5-methoxy-1H-indol-1-yl)acetate.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the ester product in a mixture of Tetrahydrofuran (THF) and water.

    • Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the mixture with 1M HCl to pH ~3 and extract the product, 5-methoxyindoleglycine, with ethyl acetate.

  • Fmoc Protection:

    • Dissolve the resulting 5-methoxyindoleglycine in a 10% sodium carbonate solution.

    • Add Fmoc-succinimide (Fmoc-OSu, 1.1 eq) dissolved in acetone portion-wise at 0°C.

    • Stir the reaction overnight, allowing it to warm to room temperature.

    • Acidify with 1M HCl and extract the final product, Fmoc-5-methoxyindoleglycine-OH, with ethyl acetate.

    • Purify by column chromatography and confirm the structure by NMR and Mass Spectrometry.

Scientist's Note (Trustworthiness): Each step in this synthesis is based on well-established organic chemistry reactions.[8] It is critical to ensure anhydrous conditions during the N-alkylation step to prevent quenching of the strong base (NaH). Purity of the final Fmoc-protected amino acid is paramount for successful peptide synthesis, as impurities can lead to truncated or modified peptide side products.

Section 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 5-methoxyindoleglycine can be incorporated into a peptide sequence using a standard automated or manual SPPS protocol.[7][9]

Caption: Standard workflow for incorporating a modified amino acid via SPPS.

Protocol 2: SPPS Incorporation of 5-Methoxyindoleglycine

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[10]

  • Standard Cycles: Synthesize the peptide chain C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles. Each cycle consists of:

    • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

    • Washing: Wash the resin thoroughly with DMF (6x) to remove residual piperidine.

  • Incorporation of 5-Methoxyindoleglycine:

    • Activation: In a separate vial, pre-activate Fmoc-5-methoxyindoleglycine-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Coupling: Add the activation mixture to the deprotected resin and couple for 2-4 hours.

    • Washing: Wash the resin with DMF (6x).

  • Completion of Synthesis: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[11]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC (RP-HPLC). Confirm the mass by ESI-MS.

Scientist's Note (Expertise): The bulky indole moiety of 5-methoxyindoleglycine can cause steric hindrance, leading to incomplete or slow coupling. We recommend using a highly efficient coupling reagent like HATU or HCTU.[12] Extending the coupling time and performing a double coupling (repeating the coupling step) can also ensure a higher yield. A Kaiser test after coupling can be used to check for the presence of free primary amines, confirming the reaction's completion.

Reagent/ParameterRecommendation for 5-MethoxyindoleglycineRationale
Resin Type PEGPS or PEG-based resins[9]High-swelling resins improve reagent diffusion and can mitigate aggregation issues with complex sequences.
Coupling Reagent HATU, HCTUHighly reactive aminium/uronium salt reagents are effective at overcoming the steric hindrance of bulky NNAAs.[12]
Equivalents (AA/Reagent) 4-5 equivalentsUsing a higher excess drives the reaction to completion.
Coupling Time 2-4 hours (or double couple)Allows sufficient time for the sterically hindered reaction to proceed.

Section 4: Conformational Analysis of the Modified Peptide

Once the purified peptide is obtained, a combination of spectroscopic and computational methods is required to confirm that 5-methoxyindoleglycine has induced the desired conformational constraint.

Caption: Integrated workflow for structural characterization of peptides.

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[13][14] A comparison of the CD spectrum of the modified peptide with its unmodified (linear) counterpart can provide the first evidence of a structural change.

Protocol 3: CD Spectroscopy Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 50-100 μM.

  • Data Acquisition: Record the CD spectra from 190 to 260 nm at 25°C using a 1 mm path-length quartz cuvette.[15]

  • Analysis: A characteristic β-turn or helical spectrum in the modified peptide, absent in the linear version, strongly suggests that 5-methoxyindoleglycine is inducing a folded structure. The addition of a helix-inducing co-solvent like trifluoroethanol (TFE) can be used to assess the stability of the induced fold.[16]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the high-resolution 3D structure of peptides in solution.[17][18] A series of 2D NMR experiments are required.

ExperimentPurposeKey Information Gained
TOCSY Assign proton resonancesIdentifies the spin systems of individual amino acid residues.[19]
ROESY/NOESY Identify through-space proximitiesDetects protons that are close (<5 Å) in space. Inter-residue ROEs are critical for defining the peptide's 3D fold.[19][20]
¹H-¹⁵N HSQC (If ¹⁵N labeled) Amide proton/nitrogen correlationProvides information on the chemical environment of each backbone amide.

Protocol 4: NMR Structural Analysis

  • Sample Preparation: Dissolve ~1-2 mg of the peptide in 500 μL of a 90% H₂O / 10% D₂O buffer solution.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (TOCSY, ROESY) on a high-field NMR spectrometer (≥600 MHz).

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and ROESY spectra.

    • Identify key long-range ROE correlations. For example, an ROE between an amide proton (i) and an alpha proton (i-1) is indicative of a turn. An ROE between the indole ring protons and nearby backbone protons provides direct evidence of the constraint.

    • Use the ROE-derived distance restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Scientist's Note (Expertise): The quality of the final NMR structure is directly dependent on the number and accuracy of the distance restraints obtained.[20] Observing a consistent pattern of ROEs across multiple residues is the gold standard for confirming a well-defined structure induced by the 5-methoxyindoleglycine constraint.[21]

C. Computational Modeling

Molecular Dynamics (MD) simulations can complement experimental data by providing insights into the dynamics and stability of the constrained peptide.[22][23] Starting an MD simulation from an NMR-derived structure allows for the exploration of the conformational ensemble and validation of the stability of the induced fold.

Section 5: Conclusion and Future Applications

The successful incorporation of 5-methoxyindoleglycine provides a powerful tool for peptide engineers and drug designers. By enforcing a specific, stable conformation, this non-natural amino acid can transform a flexible, unstable peptide into a potent and drug-like molecule.[24][25] The protocols and analytical workflows described here provide a robust framework for applying this technology to a wide range of therapeutic targets, from inhibiting protein-protein interactions to designing novel antimicrobial agents.[2][26]

References

  • Conformationally Constrained Peptides | Encyclopedia MDPI. (2021, February 25). Available from: [Link]

  • Rew-Yoo, S., & Gadek, T. R. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 17(11), 13394-13429. Available from: [Link]

  • Michalska, D., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(9), 2999. Available from: [Link]

  • Goksen, U. S., et al. (2017). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. Journal of Chemical and Pharmaceutical Research, 9(5), 232-238. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available from: [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2016). University of Canterbury. Available from: [Link]

  • Liberek, B., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Science, 9(3), 193-205. Available from: [Link]

  • Wagner, T., et al. (2018). Synthesis of (1) in a 5-step approach. [Diagram]. Available from: [Link]

  • IR Spectroscopic Studies of Gas-Phase Peptides. (2025, September 10). arXiv. Available from: [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. YAKUGAKU ZASSHI, 137(9), 1083-1090. Available from: [Link]

  • Nikolova, I., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. International Journal of Molecular Sciences, 25(9), 4734. Available from: [Link]

  • Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. (2023, February 27). Radboud Repository. Available from: [Link]

  • Le, C. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Organic Letters, 23(3), 853-858. Available from: [Link]

  • Spicuzza, S., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 283-292. Available from: [Link]

  • Shaping the future of constrained peptides and compact proteins in drug discovery. (2025, October 16). European Pharmaceutical Review. Available from: [Link]

  • PepINVENT: generative peptide design beyond natural amino acids. (2025, April 16). bioRxiv. Available from: [Link]

  • Circular dichroism spectra of constrained peptides. [Diagram]. (n.d.). Available from: [Link]

  • Design of peptides with non-canonical amino acids using flow matching. (2025, July 31). bioRxiv. Available from: [Link]

  • Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. (2024, June 19). ResearchGate. Available from: [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (2025, May 4). MDPI. Available from: [Link]

  • Saravanamani, A., & Narayanasamy, R. (2016). Conformational constrained amino acids in peptide design. SSRN. Available from: [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1527-1529. Available from: [Link]

  • Calabrese, G., et al. (2023). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. STAR Protocols, 4(2), 102283. Available from: [Link]

  • Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. (2023, November 24). MDPI. Available from: [Link]

  • Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. (2025, September 21). Briefings in Bioinformatics. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Available from: [Link]

  • Cai, M., et al. (2012). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Journal of the South-Central Section of the Chinese Society for Neuroscience, 8(1), 1-14. Available from: [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 13). YouTube. Available from: [Link]

  • Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. (2021). ChemRxiv. Available from: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). ResearchGate. Available from: [Link]

  • Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2021). Angewandte Chemie International Edition, 60(31), 17056-17061. Available from: [Link]

  • NMR and circular dichroic studies of the solution structure of conformationally constrained antigenic peptides. (1994, March 1). International Journal of Peptide and Protein Research, 43(3), 263-271. Available from: [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (2024, March 17). Drug Discovery World. Available from: [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Available from: [Link]

  • Synthesis of Modified RGD-Based Peptides and Their in vitro Activity. (2019, January 22). ChemMedChem, 14(2), 253-260. Available from: [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Available from: [Link]

  • Parameterization of non-natural amino acids for conformational search. (2023). UPCommons. Available from: [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021, January 29). MDPI. Available from: [Link]

  • Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. [Diagram]. (n.d.). Available from: [Link]

  • Structure Determination by NMR Spectroscopy. (n.d.). JenaLib. Available from: [Link]

  • Vibrational circular dichroism spectra of three conformationally distinct states and an unordered state of poly(L‐lysine) in deuterated aqueous solution. (1985). The Journal of Chemical Physics, 83(8), 3785-3790. Available from: [Link]

Sources

Method

Application Note: Boc-Protection and Deprotection Strategies for Indole-3-yl-Acetic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal protection strategies, and optimized protocols for handling acid-sensitive indole der...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, orthogonal protection strategies, and optimized protocols for handling acid-sensitive indole derivatives.

Introduction & Mechanistic Insights

Indole-3-acetic acid (IAA) and its derivatives are privileged scaffolds in medicinal chemistry and peptide synthesis. Functionalizing the carboxylic acid of IAA (e.g., via amide coupling) often requires masking the nucleophilic indole nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its stability under basic and nucleophilic conditions.

However, direct N-Boc protection of IAA is fundamentally flawed. The presence of a free aliphatic carboxylic acid leads to competitive reactions with Di-tert-butyl dicarbonate (Boc


O), forming volatile mixed anhydrides or tert-butyl esters[1]. This severely reduces the yield of the desired N-Boc indole and complicates purification[2].

The Causality of the "Protect-Protect-Deprotect" Strategy: To achieve high-yielding, selective N-Boc protection, an orthogonal approach is required:

  • Transient Esterification: The carboxylic acid is first masked as a methyl ester. This eliminates its nucleophilicity, directing Boc

    
    O exclusively to the indole nitrogen[1].
    
  • Catalytic N-Acylation: The indole nitrogen (pKa ~16) is weakly nucleophilic. The addition of 4-Dimethylaminopyridine (DMAP) is essential to form a highly reactive N-Boc-pyridinium intermediate, driving the acylation forward[3].

  • Selective Saponification: The methyl ester is hydrolyzed under mild basic conditions (LiOH) to liberate the free acid, leaving the base-stable N-Boc group completely intact[1].

Synthetic Workflow & Decision Matrix

The following workflow illustrates the logical progression of protecting group manipulation to safely functionalize IAA.

Workflow IAA Indole-3-acetic acid (Free Acid & NH) Ester Methyl Indole-3-acetate (Protected Acid) IAA->Ester MeOH, SOCl2 (Esterification) BocEster Methyl 1-Boc-indole-3-acetate (Fully Protected) Ester->BocEster Boc2O, DMAP, Et3N (N-Boc Protection) BocAcid 1-Boc-indole-3-acetic acid (Ready for Coupling) BocEster->BocAcid LiOH, THF/H2O (Saponification) Coupled Functionalized Intermediate (e.g., Amide/Peptide) BocAcid->Coupled Coupling Reagents (e.g., EDC, HOBt) Deprotected Final Indole Derivative (Boc Removed) Coupled->Deprotected TFA, TIPS, H2O (Scavenger Cleavage)

Workflow for orthogonal protection, functionalization, and deprotection of indole-3-acetic acid.

The Critical Role of Scavengers in Deprotection

The removal of the Boc group is typically achieved using neat or diluted Trifluoroacetic acid (TFA). During this acidic cleavage, the Boc group decomposes into carbon dioxide and a highly electrophilic tert-butyl cation (


-Bu

)[4].

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution by the


-Bu

cation, primarily at the C2 or C3 positions[5]. To prevent irreversible alkylation, carbocation scavengers must be integrated into the cleavage cocktail[6]. Triisopropylsilane (TIPS) acts as a potent hydride donor, permanently reducing the

-Bu

cation to inert isobutane gas, while water acts as a supplementary nucleophilic sink[7].

Mechanism BocIndole N-Boc Indole Intermediate Protonated Boc Intermediate BocIndole->Intermediate + H+ TFA TFA (H+) TFA->Intermediate tBuCation tert-Butyl Cation (Highly Electrophilic) Intermediate->tBuCation - CO2 FreeIndole Free Indole (Nucleophilic) Intermediate->FreeIndole - CO2 tBuCation->FreeIndole Electrophilic Attack (No Scavenger) Scavenger Scavenger (TIPS / H2O) tBuCation->Scavenger Competitive Trapping Alkylated Alkylated Indole (Undesired Byproduct) FreeIndole->Alkylated C2/C3 Alkylation Trapped Scavenger-tBu Adduct (Safe Byproduct) Scavenger->Trapped Prevents Alkylation

Mechanism of Boc deprotection and the role of scavengers in preventing indole alkylation.

Quantitative Data & Optimization

The tables below summarize the expected yields and the critical impact of scavenger selection on product purity.

Table 1: Reaction Condition Matrix for Indole-3-Acetic Acid Protection

StepReagents & ConditionsTemp / TimeTypical YieldMechanistic Rationale
1. Esterification MeOH, SOCl

(0.1 eq)
65 °C / 3 h> 95%Transient masking of the carboxylic acid prevents mixed anhydride formation[1].
2. N-Boc Protection Boc

O (1.2 eq), DMAP (0.1 eq), Et

N (1.5 eq) in DCM
25 °C / 4 h85 - 90%DMAP acts as an acyl transfer catalyst, overcoming the poor nucleophilicity of the indole NH[3].
3. Saponification LiOH·H

O (2.0 eq) in THF/H

O (3:1)
0 °C to RT / 2 h90 - 95%Mild hydrolysis. Strict pH control during workup prevents premature Boc loss[1].

Table 2: Effect of Scavenger Cocktails on Indole Deprotection Purity

Cleavage Cocktail (v/v)Scavenger MechanismIndole Alkylation ByproductTarget Product Purity
TFA / DCM (50:50)None (Control)15 - 25%< 75%
TFA / H

O (95:5)
Nucleophilic Sink5 - 10%85 - 90%
TFA / TIPS / H

O (90:5:5)
Hydride Donor + Sink < 1% > 98%
TFA / EDT / H

O (90:5:5)
Thiol Trapping< 1%> 98%

Experimental Protocols

Protocol 1: Esterification of Indole-3-Acetic Acid
  • Preparation: Cool 50 mL of anhydrous Methanol to 0 °C under an inert atmosphere.

  • Activation: Slowly add Thionyl Chloride (SOCl

    
    , 0.1 equiv) dropwise. Caution: Exothermic reaction.
    
  • Reaction: Add Indole-3-acetic acid (10.0 g, 57.1 mmol). Attach a reflux condenser and heat the mixture to 65 °C for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO

    
     to neutralize residual acid. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate to yield Methyl indole-3-acetate as a pale yellow solid.
Protocol 2: Selective N-Boc Protection
  • Preparation: Dissolve Methyl indole-3-acetate (10.0 g, 52.8 mmol) in 100 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add Triethylamine (Et

    
    N, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
    
  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 equiv) in 20 mL DCM dropwise over 15 minutes. Stir at room temperature for 4 hours.
    
  • Workup: Wash the organic layer with 0.5 M Citric Acid (to completely remove DMAP), followed by brine. Dry over Na

    
    SO
    
    
    
    and concentrate to yield Methyl 1-Boc-indole-3-acetate[3].
Protocol 3: Saponification to 1-Boc-Indole-3-Acetic Acid
  • Preparation: Dissolve Methyl 1-Boc-indole-3-acetate (10.0 g, 34.6 mmol) in 120 mL of a THF/H

    
    O mixture (3:1 v/v). Cool to 0 °C.
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H

    
    O, 2.0 equiv). Stir the mixture, allowing it to warm to room temperature over 2 hours.
    
  • Self-Validating Workup: Cool the mixture back to 0 °C. Critical Step: Carefully acidify the solution to pH 3–4 using 1M HCl or 10% Citric Acid. Do not use concentrated strong acids , as this will prematurely cleave the Boc group[1]. Extract with EtOAc (3 x 50 mL), dry, and concentrate.

Protocol 4: Acidic Deprotection with Scavengers
  • Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / TIPS / H

    
    O in a 90:5:5 (v/v) ratio[4].
    
  • Reaction: Dissolve the functionalized N-Boc indole derivative (1.0 mmol) in 2 mL of DCM. Add 10 mL of the cleavage cocktail at 0 °C.

  • Cleavage: Stir the reaction mixture at room temperature for 1.5 hours. Monitor by LC-MS or TLC to ensure complete consumption of the starting material[7].

  • Isolation: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Co-evaporate the residue three times with Toluene to azeotropically remove residual TFA. Triturate the crude product in cold diethyl ether to precipitate the pure deprotected indole as a TFA salt[4].

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Racemization of Aryl Glycines During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization in aryl glycine-containing peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization in aryl glycine-containing peptides. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your peptide synthesis endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem with aryl glycines?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. In peptide synthesis, this results in diastereomeric impurities that are often difficult to separate from the desired peptide. These impurities can drastically alter the peptide's three-dimensional structure, potentially reducing or eliminating its biological activity and introducing unpredictable off-target effects.[1]

Aryl glycines, such as phenylglycine (Phg), are particularly prone to racemization. The aryl side chain stabilizes the carbanion intermediate formed upon abstraction of the α-proton, thereby increasing the likelihood of epimerization.[2][3]

Q2: What are the primary chemical mechanisms driving racemization during peptide coupling?

A: There are two main pathways for racemization during the activation of the carboxylic acid group for peptide bond formation:

  • Oxazolone Formation: The activated N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the racemized oxazolone yields a mixture of diastereomeric peptides.[2][4] This is considered the predominant pathway for racemization.[2]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.[2][4]

Q3: Which step in the solid-phase peptide synthesis (SPPS) workflow is most critical for aryl glycine racemization?

A: The most critical step for racemization of aryl glycines is the base-catalyzed coupling of the N-protected aryl glycine to the growing peptide chain.[3] The choice of coupling reagent, base, and additives during this activation and coupling step has the most significant impact on the stereochemical outcome.[3] While the removal of the Fmoc protecting group with a base like piperidine can also be a concern, studies have shown it to have a less significant effect on Phg racemization compared to the coupling step.[3]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of peptides containing aryl glycines.

Issue: Significant diastereomeric impurity detected by HPLC/MS after synthesis of an aryl glycine-containing peptide.

This is a frequent challenge that can almost always be traced back to the coupling conditions for the aryl glycine residue.

Step 1: Evaluate Your Coupling Reagent

The choice of coupling reagent is paramount. Some reagents are inherently more likely to induce racemization than others.

  • High-Risk Reagents: Carbodiimides like DCC, DIC, and EDC, when used alone, can lead to substantial racemization.[1] Uronium/aminium reagents such as HBTU, HATU, and PyBOP, while efficient, can also cause significant racemization with sensitive residues like aryl glycines, especially when paired with strong bases.[1][3]

  • Troubleshooting Action:

    • Incorporate Additives: If using carbodiimides, it is essential to include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1][4][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]

    • Switch to a Low-Racemization Reagent: For particularly sensitive aryl glycine couplings, consider using a reagent known for its ability to suppress racemization. 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT ) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU ) are excellent choices.[3][6][7]

Step 2: Scrutinize the Base

The basicity and steric hindrance of the base used during coupling play a crucial role.

  • Problematic Bases: Strong, non-sterically hindered bases can accelerate the rate of α-proton abstraction. N,N-diisopropylethylamine (DIPEA) is a commonly used base that is known to contribute to racemization.[1][3]

  • Troubleshooting Action:

    • Switch to a Weaker, More Hindered Base: Replace DIPEA with a base that is weaker and/or has greater steric hindrance around the nitrogen atom. 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) are highly recommended for coupling aryl glycines.[3]

    • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, 1.5 to 2 equivalents relative to the amino acid are sufficient.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most chemical reactions, including the pathways that lead to racemization.

  • Troubleshooting Action: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the extent of racemization.[1]

Step 4: Consider the N-Protecting Group

While less common for standard Fmoc or Boc chemistry, the nature of the N-protecting group can influence racemization.

  • Insight: Urethane-based protecting groups (Fmoc, Boc, Z) are generally effective at preventing racemization because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making the formation of the oxazolone intermediate less favorable.[8] However, highly activating conditions can still overcome this barrier. A more specialized approach involves the use of urethane-protected N-carboxyanhydrides (UNCAs) , which are highly reactive but can offer a racemization-free coupling pathway under optimized conditions.[9][10][11][12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting racemization issues with aryl glycines.

troubleshooting_workflow cluster_solutions Corrective Actions start High Racemization Detected reagent Review Coupling Reagent start->reagent base Evaluate Base reagent->base Using Carbodiimide alone or HATU/HBTU? sol_reagent Switch to COMU or DEPBT. Add Oxyma/HOAt if using Carbodiimide. reagent->sol_reagent temp Check Temperature base->temp Using DIPEA? sol_base Switch to TMP or DMP. Use min. equivalents. base->sol_base protocol Implement Low-Racemization Protocol temp->protocol Coupling at > RT? sol_temp Perform coupling at 0°C. temp->sol_temp analyze Re-analyze Peptide Purity protocol->analyze

Caption: Troubleshooting workflow for aryl glycine racemization.

Section 3: Recommended Protocols & Data

Protocol 1: Low-Racemization Coupling of Fmoc-Aryl-Glycine

This protocol is optimized to minimize epimerization during the critical coupling step of an Fmoc-protected aryl glycine (e.g., Fmoc-Phg-OH) in solid-phase peptide synthesis (SPPS).

Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aryl-Glycine-OH (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-trimethylpyridine (TMP) (4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF) of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (in a separate vessel): a. Dissolve the Fmoc-Aryl-Glycine-OH (3 eq.) and COMU (3 eq.) in a minimal amount of anhydrous DMF. b. Add the TMP (4 eq.) to the activation mixture. c. Allow the solution to pre-activate for 1-2 minutes at room temperature.

  • Coupling: a. Add the activated amino acid solution to the washed resin. b. Allow the coupling reaction to proceed for 2 hours at room temperature. For extremely sensitive cases, perform the coupling at 0°C for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test or other appropriate colorimetric test to ensure the coupling reaction has gone to completion.

Data Summary: Impact of Coupling Reagents and Bases on Phenylglycine (Phg) Racemization

The following table summarizes the percentage of the desired L,L-diastereomer formed during the synthesis of a model dipeptide (Bz-(L)-Arg-(L)-Phg-NH2), highlighting the critical role of reagent selection.

Coupling ActivatorBase% Correct Diastereomer (L,L)
HATUDIPEA~70-80%
HATUNMM~85%
HATU TMP ~93%
HBTUDIPEA~70%
PyBOPDIPEA~75%
COMU DIPEA ~92%
COMU TMP >98%
DEPBT DIPEA >98%

Data adapted from findings reported in literature.[3]

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids.

Procedure:

  • Peptide Hydrolysis: a. Place a known amount of the purified peptide into a hydrolysis tube. b. Add 6N HCl (or 6N DCl in D₂O to minimize hydrolysis-induced racemization).[13] c. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation: a. After hydrolysis, cool the sample and carefully open the tube. b. Evaporate the acid to dryness under a stream of nitrogen or using a lyophilizer. c. Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.01 M HCl).

  • Derivatization (Pre-column): a. Many chiral analysis methods require derivatization of the amino acids to make them detectable by UV or fluorescence and to improve chromatographic separation. A common reagent is o-phthalaldehyde (OPA) in the presence of a chiral thiol. b. Follow a validated derivatization protocol for your chosen reagent.

  • Chiral HPLC Analysis: a. Inject the derivatized sample onto a suitable chiral HPLC column (e.g., a C18 column for separating diastereomeric derivatives).[14][15] b. Use an appropriate mobile phase gradient to separate the D- and L-amino acid derivatives. c. The extent of racemization is calculated by integrating the peak areas of the D- and L-enantiomers for the aryl glycine residue.

Mechanism of Racemization Diagram

racemization_mechanisms cluster_oxazolone Pathway 1: Oxazolone Formation cluster_enolization Pathway 2: Direct Enolization L_AA N-Protected L-Aryl Glycine Activated_AA Activated Ester L_AA->Activated_AA Coupling Agent Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone + Base (-H+) - Base (+H+) Diastereomers Diastereomeric Peptides Racemic_Oxazolone->Diastereomers + Amine Component L_AA2 N-Protected L-Aryl Glycine Activated_AA2 Activated Ester L_AA2->Activated_AA2 Coupling Agent Enolate Planar Enolate Activated_AA2->Enolate + Base (-H+) Racemic_AA Racemic Activated Ester Enolate->Racemic_AA + H+ Diastereomers2 Diastereomeric Peptides Racemic_AA->Diastereomers2 + Amine Component

Caption: The two primary mechanisms of aryl glycine racemization.

Section 4: References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Dhayalan, S., et al. (2022). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2021). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fuller, W. D., et al. (1990). Urethane protected amino acid N-carboxyanhydrides and their use in peptide synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Rearrangement, racemization and decomposition of peptides in aqueous solution. Retrieved from [Link]

  • PubMed. (n.d.). The Use of N-urethane-protected N-carboxyanhydrides (UNCAs) in Amino Acid and Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca). Retrieved from

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Google Patents. (n.d.). URETHANE-PROTECTED AMINO ACID-N-CARBOXYANHYDRIDES - European Patent Office - EP 0357750 B1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Amino Acids by Different Methods. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2014). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from [Link]

  • Quaternary Geochronology. (2018). A new method for enamel amino acid racemization dating: a closed system approach. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Strategies for Solubilizing 5-Methoxyindole Amino Acids in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 5-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 5-methoxyindole amino acids. We will explore the underlying chemical principles governing this issue and provide a structured, logical approach to achieving stable and effective solubilization for your experiments.

Part 1: Understanding the Challenge - Why is Solubility an Issue?

5-methoxyindole amino acids present a unique solubility challenge due to their dual chemical nature. Effective troubleshooting begins with understanding the contributions of each part of the molecule.

  • The Hydrophobic Indole Core: The indole ring system is inherently aromatic and largely nonpolar. This structure prefers to interact with other nonpolar molecules and tends to be excluded from water, a phenomenon known as the hydrophobic effect. Furthermore, the planar nature of the indole ring can lead to intermolecular π-stacking interactions, which can promote self-aggregation and precipitation in aqueous environments.[1][2] The methoxy group (–OCH₃) at the 5-position adds to the lipophilicity, further reducing affinity for aqueous solvents.

  • The Amphoteric Amino Acid Moiety: The amino acid portion of the molecule contains at least two ionizable groups: a carboxylic acid (–COOH) and an amino group (–NH₂). These groups can exist in different protonation states depending on the pH of the solution.[3][4]

    • In acidic solutions (low pH), the amino group is protonated (–NH₃⁺), and the molecule carries a net positive charge.

    • In basic solutions (high pH), the carboxylic acid is deprotonated (–COO⁻), and the molecule carries a net negative charge.

    • At a specific pH, known as the isoelectric point (pI) , the molecule exists as a zwitterion, with both a positive and a negative charge, resulting in a net neutral charge. It is at or near this pI that the molecule is least soluble in water due to the minimal net charge and strong intermolecular electrostatic attractions.[3][4][5]

The combination of a hydrophobic core and pH-dependent charge makes solubility in standard physiological buffers (like PBS at pH 7.4) particularly difficult.

Part 2: Troubleshooting Guide & Recommended Protocols

This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My 5-methoxyindole amino acid won't dissolve in my neutral buffer (e.g., PBS pH 7.4). What is the first and most critical step?

A1: Systematic pH Adjustment.

The most powerful initial tool at your disposal is pH modification. The goal is to shift the pH of your buffer significantly away from the compound's isoelectric point (pI) to ensure the molecule is in its fully protonated (cationic) or deprotonated (anionic) state, both of which are significantly more soluble than the neutral zwitterionic form.[3][5][6]

Protocol 1: Systematic pH Screening for Solubility
  • Preparation: Prepare a small amount of your 5-methoxyindole amino acid in three separate tubes.

  • Acidic Test: To the first tube, add an acidic buffer (e.g., 10 mM citrate buffer, pH 3.0) or add a small amount of a dilute acid like 0.1 M HCl to your aqueous solution to lower the pH to ~2-4. This will protonate the amino group, creating a soluble cation.

  • Basic Test: To the second tube, add a basic buffer (e.g., 10 mM glycine-NaOH buffer, pH 10.0) or add a small amount of a dilute base like 0.1 M NaOH to raise the pH to ~9-11. This will deprotonate the carboxylic acid group, creating a soluble anion.

  • Neutral Control: To the third tube, add your target neutral buffer (e.g., PBS, pH 7.4) as a baseline.

  • Observation: Vortex each tube for 30-60 seconds. Observe for complete dissolution. Sonication can be used to break up smaller particles and enhance solubilization.

  • Analysis: Identify whether your compound is more soluble at low pH or high pH. This will guide the formulation of your final experimental buffer. Ensure the chosen pH is compatible with your downstream assay and protein stability.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What is my next step?

A2: Employ Water-Miscible Co-solvents.

If pH adjustment alone is not sufficient, the next step is to reduce the overall polarity of the aqueous solvent system by introducing a water-miscible organic co-solvent.[7][8] This makes the solvent more "hospitable" to the hydrophobic indole core of your molecule. The standard method is to first create a high-concentration stock solution in a pure organic solvent and then dilute this stock into your optimized aqueous buffer.

Protocol 2: Co-solvent Screening Using a Concentrated Stock
  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating initial stock solutions due to its strong solubilizing power and miscibility with water.[9] Other options are listed in Table 2.

  • Prepare High-Concentration Stock: Dissolve your 5-methoxyindole amino acid in 100% DMSO to create a concentrated stock (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Dilution into Aqueous Buffer: While vortexing your aqueous buffer (at the optimal pH determined in Protocol 1), slowly add the DMSO stock solution dropwise to achieve the final desired concentration.

  • Observe for Precipitation: Do not exceed a final co-solvent concentration that is tolerated by your experimental system (typically <5% for cell-based assays, but this must be empirically determined).[7] If precipitation occurs, the solubility limit in that specific mixed-solvent system has been exceeded.

  • Optimization: If insolubility persists, you may need to test other co-solvents or increase the final percentage of the co-solvent if your assay allows.

Part 3: Visual Workflow for Solubility Optimization

The following diagram outlines a logical decision-making process for tackling solubility issues with 5-methoxyindole amino acids.

Solubility_Workflow start Start: Compound Insoluble in Neutral Buffer ph_adjust Step 1: Adjust pH (Acidic & Basic Buffers) start->ph_adjust ph_success Success: Compound Soluble ph_adjust->ph_success Soluble? Yes ph_fail Still Insoluble or Precipitates ph_adjust->ph_fail Soluble? No cosolvent Step 2: Use Co-solvent (e.g., DMSO Stock) ph_fail->cosolvent cosolvent_success Success: Compound Soluble & Stable cosolvent->cosolvent_success Stable? Yes cosolvent_fail Precipitation on Dilution or Unstable cosolvent->cosolvent_fail Stable? No optimize Step 3: Advanced Troubleshooting - Optimize Co-solvent % - Screen other Co-solvents - Consider Additives (Surfactants) cosolvent_fail->optimize

Caption: Decision tree for systematic solubility enhancement.

Part 4: Data Summary & Key Parameters

For efficient experimental design, key data are summarized in the tables below.

Table 1: Physicochemical Properties of the 5-Methoxyindole Moiety

PropertyCharacteristicImplication for SolubilitySource
Indole RingAromatic, hydrophobic, planarLow intrinsic water solubility, potential for aggregation.[1][2]
5-Methoxy GroupElectron-donating, lipophilicIncreases overall hydrophobicity compared to unsubstituted indole.[10]
Amino Acid GroupAmphoteric (acidic & basic)Solubility is highly pH-dependent and minimal at the isoelectric point (pI).[3][4]
Predicted pKa (Indole NH)~16.7 (very weakly acidic)The indole nitrogen does not typically participate in acid-base chemistry in aqueous buffers.[10]

Table 2: Recommended Co-solvents for Initial Screening

Co-solventTypical Starting Stock Conc.Max Final Conc. (Assay Dependent)NotesSource
DMSO10 - 100 mM< 1 - 5%Excellent solubilizing power; can be toxic to some cells at >0.5%.[9]
Ethanol (EtOH)10 - 50 mM< 1 - 5%Good alternative to DMSO; can cause protein precipitation at high concentrations.[7]
Propylene Glycol (PG)10 - 50 mM< 5 - 10%Often used in pharmaceutical formulations; generally low toxicity.[7][8]
Polyethylene Glycol (PEG 300/400)10 - 50 mM< 5 - 10%Can also help prevent aggregation and improve stability.[9]

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is the absolute best solvent to prepare a high-concentration stock solution?

    • A: For initial attempts, 100% DMSO is typically the most robust choice for achieving high concentrations (e.g., >50 mM) of hydrophobic compounds.[9]

  • Q: How does temperature affect the solubility of my compound?

    • A: Generally, the solubility of solid compounds increases with temperature.[2] You can try gently warming the solution (e.g., to 37°C) to aid dissolution. However, always check the thermal stability of your compound, as prolonged heating can cause degradation.

  • Q: I've heard that salt concentration in the buffer matters. Can you explain?

    • A: Yes, the ionic strength of your buffer can influence solubility. While complex, the general principles are "salting-in" (low salt concentrations can increase solubility by shielding ionic groups) and "salting-out" (high salt concentrations can decrease solubility by competing for water molecules).[11][12] For most applications, starting with a standard buffer concentration (e.g., 10-50 mM) is recommended. If you continue to face issues, screening different salt concentrations could be an advanced optimization step.

  • Q: My compound is a salt (e.g., hydrochloride or TFA salt). Does that change the strategy?

    • A: Yes, starting with a salt form is advantageous as they are generally more water-soluble than the free base or free acid.[13] However, the principles of pH adjustment still apply. A hydrochloride salt of a basic amino group will be most soluble in acidic to neutral pH. If your buffer is basic, it may convert the salt back to the less soluble free base. Always consider the pH of your final solution relative to the pKa of the ionizable groups.

References

  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). PMC. Retrieved from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2015). ResearchGate. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2013). PMC. Retrieved from [Link]

  • Study on Reversible Solubilization by Adjusting Surfactant Properties. (2023). PMC. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Indole - Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved from [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). ACS Publications. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1971). University of the Pacific. Retrieved from [Link]

  • Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory. (2017). PMC. Retrieved from [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. Retrieved from [Link]

  • 5-Methoxyindole | C9H9NO. (n.d.). PubChem. Retrieved from [Link]

  • Wettability of Amphoteric Surfaces: The Effect of pH and Ionic Strength on Surface Ionization and Wetting. (2018). ACS Publications. Retrieved from [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers. Retrieved from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Pharma's Almanac. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Solubilities Studies of Basic Amino Acids. (2014). ResearchGate. Retrieved from [Link]

  • 5-Methoxyindoleacetic acid | C11H11NO3. (n.d.). PubChem. Retrieved from [Link]

  • Does salt affect the solubility of organic solvents in water? (2018). Quora. Retrieved from [Link]

  • What Are Amphoteric Compounds and Why Are They Important? (2026). The Chemists's Corner. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of Indole and Its Derivatives in Water. (2015). ResearchGate. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). International Journal of Drug Delivery. Retrieved from [Link]

  • Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. (2021). ACS Publications. Retrieved from [Link]

  • Understanding Salt Solubility Reaps Benefits In RO System Performance. (2014). Water Online. Retrieved from [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PMC. Retrieved from [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2014). PMC. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Water molecules and their interaction with salt. (n.d.). U.S. Geological Survey. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). PMC. Retrieved from [Link]

  • Lesson 5.3: Why Does Water Dissolve Salt? (2024). American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Asymmetric Addition to α-Imino Esters

A Senior Application Scientist's Guide to Optimizing Stereoselectivity and Yield The asymmetric addition of nucleophiles to α-imino esters is a powerful transformation in organic synthesis, providing a direct route to ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Optimizing Stereoselectivity and Yield

The asymmetric addition of nucleophiles to α-imino esters is a powerful transformation in organic synthesis, providing a direct route to chiral α-amino acid derivatives, which are pivotal building blocks in pharmaceutical and agrochemical industries. However, achieving high yields and excellent stereocontrol can be challenging, often requiring meticulous optimization of various reaction parameters. This guide provides in-depth troubleshooting strategies and robust protocols to help you navigate the complexities of this reaction class.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a catalyzed asymmetric addition to an α-imino ester?

The reaction typically proceeds through a catalytic cycle involving the coordination of the α-imino ester and the nucleophile to a chiral metal catalyst or an organocatalyst. This coordination activates the imine towards nucleophilic attack and creates a chiral environment that directs the approach of the nucleophile to one face of the imine, leading to the preferential formation of one enantiomer of the product.

Q2: My reaction is not working at all (zero conversion). What are the most common initial checks?

  • Catalyst integrity: Ensure your catalyst is not degraded. Many catalysts are sensitive to air and moisture.

  • Reagent purity: Verify the purity of your α-imino ester, nucleophile, and solvent. Impurities can poison the catalyst.

  • Reaction setup: Double-check your concentrations, temperature, and atmosphere (e.g., inert gas if required).

Q3: What are the key factors influencing enantioselectivity (ee)?

The enantioselectivity is primarily governed by the structure of the chiral catalyst or ligand, the nature of the solvent, the reaction temperature, and the steric and electronic properties of the substrates. The interplay of these factors determines the energy difference between the diastereomeric transition states leading to the two enantiomers.

Troubleshooting Guide: From Low Yield to Poor Stereocontrol

This section addresses specific experimental issues with a focus on causality and actionable solutions.

Issue 1: Low or No Conversion

A lack of product formation is a common starting problem. The following workflow can help diagnose the root cause.

G cluster_start Start: Low/No Conversion cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low or No Conversion Observed Catalyst Verify Catalyst Activity (e.g., NMR of active species) Start->Catalyst Is catalyst active? Reagents Check Reagent Purity (Substrate, Nucleophile, Solvent) Catalyst->Reagents Yes Change_Cat Change Catalyst/Ligand Catalyst->Change_Cat No/Degraded Reagents->Start No/Impure Conditions Confirm Reaction Conditions (Temp., Conc., Atmosphere) Reagents->Conditions Yes Conditions->Start Increase_T Increase Temperature Conditions->Increase_T Yes Increase_T->Change_Cat If no improvement Increase_Conc Increase Concentration Change_Cat->Increase_Conc If still no improvement

Caption: Troubleshooting workflow for low or no conversion.

  • Potential Cause: Inactive Catalyst

    • Explanation: Many catalysts, particularly those based on transition metals like copper or iridium, are sensitive to oxidation or hydrolysis. Improper storage or handling can lead to deactivation.

    • Solution:

      • Source a fresh batch of catalyst or ligand.

      • If preparing the catalyst in-situ, ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

      • Use freshly distilled, anhydrous solvents.

  • Potential Cause: Poor Substrate Reactivity

    • Explanation: The electronic and steric nature of the α-imino ester and the nucleophile significantly impacts reactivity. For instance, sterically hindered nucleophiles or electron-rich imines may react sluggishly.

    • Solution:

      • Increase Temperature: While this may sometimes negatively affect enantioselectivity, it is a primary tool to increase the reaction rate.

      • Modify the Substrate: If possible, consider altering the protecting group on the imine nitrogen. For example, N-aryl imines are often more electrophilic and reactive than N-alkyl imines.

Issue 2: High Conversion but Low Enantioselectivity (Low ee)

Achieving high stereocontrol is central to asymmetric catalysis. Low enantioselectivity suggests that the energy barrier for the formation of both enantiomers is very similar.

  • Potential Cause: Insufficient Steric Hindrance in the Transition State

    • Explanation: The chiral catalyst creates a three-dimensional pocket that should favor one transition state over the other. If this pocket is too flexible or not well-defined, the discrimination between the two faces of the imine is poor.

    • Solution:

      • Change the Ligand: This is often the most impactful variable. Switching to a ligand with bulkier substituents can enhance steric repulsion in the undesired transition state, thereby increasing the enantiomeric excess.

      • Lower the Temperature: Running the reaction at a lower temperature can amplify the small energy differences between the two diastereomeric transition states, often leading to improved enantioselectivity.

  • Potential Cause: Inappropriate Solvent

    • Explanation: The solvent can influence the conformation and solvation of the catalyst-substrate complex. A solvent that coordinates too strongly to the metal center can disrupt the chiral environment, while a non-coordinating solvent might be ideal.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities.

Data Presentation: Effect of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Yield (%)ee (%)
Toluene2.49585
Dichloromethane9.19270
Tetrahydrofuran7.68865
Acetonitrile37.57540

As shown in the table above, for a hypothetical copper-catalyzed addition, less coordinating solvents like toluene can lead to higher enantioselectivity.

Issue 3: Formation of Side Products

The presence of side products complicates purification and reduces the yield of the desired chiral amine.

  • Potential Cause: Racemic Background Reaction

    • Explanation: If the uncatalyzed reaction between the nucleophile and the α-imino ester is fast, it will produce a racemic mixture of the product, which will lower the overall observed enantioselectivity.

    • Solution:

      • Lower the Reaction Temperature: This will slow down both the catalyzed and uncatalyzed pathways, but often the uncatalyzed reaction is more sensitive to temperature changes.

      • Decrease the Concentration: A lower concentration can disfavor the bimolecular background reaction relative to the intramolecular catalyst-substrate pathway.

  • Potential Cause: Substrate or Product Decomposition

    • Explanation: α-Imino esters can be prone to hydrolysis or other decomposition pathways, especially in the presence of acidic or basic impurities. The product α-amino ester can also be susceptible to racemization under harsh conditions.

    • Solution:

      • Purify Reagents: Ensure all starting materials and solvents are free from acid or base.

      • Buffer the Reaction: In some cases, the addition of a non-coordinating base (like a proton sponge) or a Lewis acid scavenger can be beneficial.

      • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Key Protocols

Protocol: Copper-Catalyzed Asymmetric Addition of a Reformatsky Reagent

This protocol describes a representative procedure for the enantioselective addition of a Reformatsky reagent to an N-aryl α-imino ester, a reaction known for its reliability.

Step-by-Step Methodology:

  • Catalyst Preparation (In-Situ):

    • To a flame-dried Schlenk flask under Argon, add Cu(OTf)₂ (5 mol%) and the chiral ligand (e.g., a bisoxazoline derivative, 5.5 mol%).

    • Add anhydrous toluene (to make a 0.1 M solution with respect to the imino ester).

    • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Reaction Execution:

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

    • In a separate flame-dried flask, prepare the Reformatsky reagent by adding activated zinc dust to a solution of ethyl bromoacetate in anhydrous THF.

    • Add the α-imino ester (1.0 eq) to the catalyst solution.

    • Slowly add the freshly prepared Reformatsky reagent (1.2 eq) to the reaction mixture over 30 minutes using a syringe pump.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and measure the enantiomeric excess by chiral HPLC.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Cat_Prep Catalyst Preparation: Cu(OTf)₂ + Ligand in Toluene Cool Cool Catalyst to -20 °C Cat_Prep->Cool Reagent_Prep Reagent Preparation: Zn + BrCH₂CO₂Et in THF Add_Reagent Slowly Add Reformatsky Reagent Reagent_Prep->Add_Reagent Add_Imine Add α-Imino Ester Cool->Add_Imine Add_Imine->Add_Reagent Quench Quench with NH₄Cl Add_Reagent->Quench Extract Extract with EtOAc Quench->Extract Purify Purify (Chromatography) Extract->Purify Analyze Analyze (Yield, ee by HPLC) Purify->Analyze

Caption: Experimental workflow for a Cu-catalyzed asymmetric addition.

References

  • Title: Recent advances in catalytic asymmetric addition to imines and related C=N systems Source: Chemical Society Reviews URL: [Link]

  • Title: Catalytic Asymmetric Addition to Imines Source: Chemical Reviews URL: [Link]

  • Title: Asymmetric Copper-Catalyzed Addition of Reformatsky Reagents to Imines Source: The Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Navigating the Challenges of Sterically Hindered Indole Glycine Coupling

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the complexities associated with the coupling of sterically hindered indole glycin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the complexities associated with the coupling of sterically hindered indole glycines. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the efficiency and success of your peptide synthesis endeavors.

The incorporation of sterically hindered amino acids, particularly those containing bulky indole moieties like indole glycines, into a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS).[1][2][3] The steric bulk of the indole group, combined with the glycine backbone, can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[4] This guide is designed to provide a systematic approach to troubleshooting and optimizing these challenging coupling reactions.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses specific issues you may encounter during the synthesis of peptides containing sterically hindered indole glycines.

Problem 1: Low or No Coupling of the Indole Glycine Residue

Symptoms:

  • Positive ninhydrin test after the coupling step.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the truncated sequence lacking the indole glycine.

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Solution
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) often fail to provide sufficient activation for sterically demanding couplings.[5] The bulky indole glycine requires a more reactive activated species to overcome the steric barrier. Solution: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU , HCTU , and COMU are highly recommended as they form highly reactive OAt or Oxyma esters, which are more effective at acylating sterically hindered amines.[1][5] Phosphonium salts like PyAOP are also excellent choices, particularly for N-methylated or other highly hindered residues.[2]
Suboptimal Reaction Conditions Steric hindrance slows down the reaction kinetics. Standard coupling times and temperatures may be insufficient to drive the reaction to completion. Solution: 1. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings. 2. Elevate Temperature: A modest increase in temperature (e.g., to 40-50°C) can significantly improve the reaction rate. However, this should be done with caution to avoid potential racemization.[1] 3. Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can dramatically accelerate coupling reactions by providing rapid and uniform heating, overcoming the activation energy barrier for hindered couplings.[6]
Poor Solvation and Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, leading to poor solvation and reduced accessibility of the N-terminal amine.[7] The indole moiety itself can contribute to these hydrophobic interactions. Solution: 1. Solvent Choice: Switch from Dichloromethane (DCM) or Dimethylformamide (DMF) to a more effective "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DMF/NMP) to disrupt secondary structures and improve solvation.[7] 2. Resin Swelling: Ensure the resin is adequately swollen in the chosen solvent before initiating the coupling reaction.
Protecting Group Interference Bulky protecting groups on adjacent amino acids or on the indole nitrogen itself can contribute to steric hindrance. Solution: 1. Indole Protection: While often synthesized without indole protection, for particularly challenging sequences, consider using an N-indole protected derivative (e.g., Fmoc-Trp(Boc)-OH) to prevent potential side reactions and, in some cases, modulate reactivity.[6][8] The Boc group is readily removed during the final cleavage with trifluoroacetic acid (TFA).[6] 2. Review Adjacent Residues: If possible, consider the protecting group strategy for amino acids near the indole glycine in the sequence.

Frequently Asked Questions (FAQs)

Q1: Why are indole glycines particularly difficult to couple?

A1: The difficulty arises from significant steric hindrance. The large, planar indole ring in close proximity to the peptide backbone physically obstructs the incoming activated amino acid. This steric clash increases the activation energy required for the nucleophilic attack of the amine on the activated carboxyl group, slowing down the reaction rate and often leading to incomplete coupling with standard methods.

Q2: What are the potential side reactions involving the indole ring of tryptophan and related structures during peptide synthesis?

A2: The indole ring is susceptible to several side reactions, primarily during the final acidic cleavage step to remove the peptide from the resin. These include:

  • Oxidation: The electron-rich indole ring can be oxidized, especially in the presence of air and acid.

  • Alkylation: Cationic species generated during the cleavage of protecting groups (e.g., from tert-butyl groups) can alkylate the indole ring.[8]

To minimize these side reactions, it is crucial to use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water.[8] For highly sensitive sequences, protecting the indole nitrogen with a Boc group is a reliable strategy.[6][8]

Q3: Is "double coupling" a good strategy for sterically hindered indole glycines?

A3: Yes, double coupling is a very effective and commonly used strategy. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated indole glycine is added for a second coupling step. This helps to drive the reaction to completion by providing a new supply of activated amino acid to react with any remaining free amines.

Q4: Can the choice of solid support influence the coupling efficiency?

A4: While the primary factors are the coupling reagents and reaction conditions, the solid support can play a role, particularly in relation to solvation and aggregation. Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain in polar solvents, which can be beneficial for reducing aggregation and improving coupling efficiency, especially for longer or more hydrophobic peptides.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Sterically Hindered Indole Glycine using HATU
  • Deprotection: Following the standard protocol for Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve the Fmoc-protected indole glycine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for the presence of free primary amines. If the test is positive, proceed with a second coupling.

  • Second Coupling (if necessary): Repeat steps 2 and 3 with a fresh solution of activated indole glycine.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered Indole Glycine

This protocol is intended for use with a dedicated microwave peptide synthesizer.

  • Deprotection: Perform the Fmoc deprotection cycle as per the instrument's standard protocol.

  • Coupling:

    • Add the Fmoc-protected indole glycine (5 equivalents), a suitable activator (e.g., DIC/Oxyma or HATU/DIPEA), and the solvent (DMF or NMP) to the reaction vessel.

    • Apply microwave irradiation at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes). The optimal time and temperature may need to be determined empirically for a specific sequence.

  • Washing: After the coupling cycle, the instrument will automatically perform a series of washes to remove excess reagents and byproducts.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a Model Hindered Coupling

Coupling ReagentAdditiveRelative EfficiencyRacemization RiskNotes
DCC/DICHOBtLow to ModerateModerateOften insufficient for highly hindered couplings.[5]
HBTU/TBTUHOBtModerate to HighLow to ModerateBetter than carbodiimides, but can be outperformed by newer reagents.
HCTU6-Cl-HOBtHighLowMore reactive than HBTU due to the electron-withdrawing chloro group.[1]
HATU HOAt Very High Very Low Highly recommended for difficult couplings due to the superior reactivity of the OAt ester. [1][5]
COMU Oxyma Very High Very Low Comparable in efficiency to HATU with the advantage of non-explosive byproducts. [1]
PyAOPHOAtVery HighVery LowA phosphonium-based reagent, also highly effective for hindered couplings.[2]

Visualization

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency of Sterically Hindered Indole Glycine check_reagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, COMU) start->check_reagent optimize_conditions Are reaction conditions optimized? (Time, Temperature) check_reagent->optimize_conditions No switch_reagent Switch to a more potent reagent (e.g., HATU, COMU, PyAOP) check_reagent->switch_reagent Yes check_solvation Is peptide aggregation or poor solvation a possibility? optimize_conditions->check_solvation No increase_time_temp Increase reaction time and/or temperature (or use microwave) optimize_conditions->increase_time_temp Yes double_couple Perform a second coupling (Double Coupling) check_solvation->double_couple No change_solvent Switch to NMP or a DMF/NMP mixture check_solvation->change_solvent Yes successful_coupling Successful Coupling double_couple->successful_coupling switch_reagent->successful_coupling increase_time_temp->successful_coupling change_solvent->successful_coupling

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Diagram 2: Mechanism of Peptide Bond Formation with Uronium/Aminium Reagents

CouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step IndoleGly_COOH Indole-Gly-COOH ActiveEster Highly Reactive OAt-Ester IndoleGly_COOH->ActiveEster Activation HATU HATU + Base HATU->ActiveEster Peptide_NH2 Resin-Peptide-NH2 ActiveEster->Peptide_NH2 PeptideBond New Peptide Bond (Indole-Gly-CO-NH-Peptide) Peptide_NH2->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation using a uronium reagent.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 401-405.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker.
  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl-N, N-diethylphosphoramidite-based coupling reagents: A new, highly efficient generation. The Journal of Organic Chemistry, 64(12), 4490-4493.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • U.S. Patent No. 7,582,728 B2. (2009). Microwave-assisted peptide synthesis.
  • ChemRxiv. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
  • Aapptec. (n.d.). Coupling Reagents.
  • BenchChem. (2025).
  • Aapptec. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus.
  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Methods in enzymology (Vol. 289, pp. 104-126). Academic Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Organic Chemistry Portal. (n.d.).
  • White, P. D. (Ed.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • Albericio, F., et al. (2018). The Chemical Synthesis of Peptides.
  • Biomatik. (2022, November 28).
  • ResearchGate. (2019, March 22).
  • MDPI. (2022, July 21). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters.
  • MDPI. (2023, July 17).
  • PMC. (2024, March 18).
  • PMC. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PMC. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
  • RSC Publishing. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups.

Sources

Troubleshooting

Technical Support Center: Stability of 5-Methoxyindole Derivatives Under Acidic Deprotection Conditions

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and deprotection of 5-methoxyindole d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and deprotection of 5-methoxyindole derivatives. The inherent electronic properties of the 5-methoxyindole scaffold present unique challenges, particularly under the acidic conditions required for the removal of common protecting groups like tert-butyloxycarbonyl (Boc). This document outlines the chemical principles behind these challenges and offers field-proven strategies to ensure reaction success and product integrity.

Frequently Asked Questions (FAQs)
Q1: Why is the 5-methoxyindole ring system so sensitive to acidic conditions?

The 5-methoxyindole nucleus is exceptionally reactive and prone to degradation under acidic conditions due to the powerful electron-donating nature of the methoxy group at the 5-position. This group increases the electron density of the indole ring system through resonance, making it highly nucleophilic.[1] Consequently, the indole ring is easily protonated, which can activate it towards undesired side reactions such as oxidation, acid-catalyzed dimerization, or electrophilic attack by other reactive species in the medium.[1][2]

Q2: What are the most common side reactions observed during the acidic deprotection of N-Boc-5-methoxyindoles?

The primary side reaction during the deprotection of N-Boc protected amines is the formation of a reactive tert-butyl cation.[3][4] This highly electrophilic carbocation can readily alkylate the electron-rich 5-methoxyindole ring, typically at the C3, C4, or C6 positions, leading to a common byproduct with a mass increase of 56 Da. Additionally, the acidic environment can promote oxidation of the indole ring or cause it to polymerize, leading to complex reaction mixtures and low yields of the desired product.[5]

Q3: What is a "scavenger" and why is it essential for these reactions?

Scavengers are nucleophilic reagents added to the deprotection cocktail to "trap" or quench reactive electrophilic species, most notably the tert-butyl cation generated during Boc group cleavage.[3] These reagents are more reactive towards the carbocation than the sensitive indole ring, thereby preventing the formation of alkylated side products.[3] Common scavengers also protect against oxidation. Their use is considered standard practice for ensuring clean deprotection of sensitive substrates.

Q4: Can I remove an N-Boc group from a 5-methoxyindole derivative without using a strong acid?

Yes, for particularly sensitive substrates where acidic conditions lead to unavoidable degradation, alternative methods can be employed. Thermal deprotection, often performed in a high-boiling solvent or under continuous flow conditions, can effectively cleave the N-Boc group without any acid catalyst.[6] For some activated amines like indoles, basic conditions using reagents like sodium methoxide in methanol have also been reported, though this is less common than thermal or acidic methods.[2]

Troubleshooting Guide: Navigating Common Experimental Issues
Issue 1: The deprotection reaction is slow or incomplete.
  • Possible Cause: The substrate may be sterically hindered or particularly stable, or the acidic conditions may be too mild.

  • Solution: For a standard trifluoroacetic acid (TFA) in dichloromethane (DCM) reaction, you can gradually increase the concentration of TFA. If the reaction remains sluggish, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, can be effective.[2] Be aware that harsher conditions increase the risk of side reactions, making the inclusion of scavengers absolutely critical.[3]

Issue 2: LC-MS analysis shows a significant byproduct with a mass of +56 Da compared to the expected product.
  • Possible Cause: This is the classic signature of tert-butylation, where the tert-butyl cation generated from the Boc group has alkylated your indole ring.[3]

  • Solution: This issue is almost entirely preventable by using an appropriate scavenger. Triisopropylsilane (TIS) and triethylsilane (TES) are excellent carbocation scavengers. A standard and highly effective cleavage cocktail for most applications is a mixture of TFA/TIS/Water (95:2.5:2.5).

Issue 3: The reaction mixture turns dark, and TLC/LC-MS shows a complex mixture of unidentifiable products.
  • Possible Cause: This points to significant degradation of the 5-methoxyindole ring, likely through oxidation and/or polymerization.

  • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Additionally, use scavengers that also possess antioxidant properties. Thioanisole and 1,2-ethanedithiol (EDT) are particularly effective at preventing acid-catalyzed oxidation of tryptophan residues and can be applied here.

Issue 4: Other acid-sensitive groups in my molecule (e.g., t-butyl esters, Trityl ethers) are being cleaved unintentionally.
  • Possible Cause: The deprotection conditions are too harsh and not selective for the N-Boc group.

  • Solution: If partial cleavage is observed, you may be able to achieve selectivity by using milder conditions, such as 10-20% TFA in DCM at 0 °C. However, the best solution is often a change in synthetic strategy. Employing an orthogonal protecting group for the indole nitrogen, such as a Carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) group, allows for deprotection under non-acidic conditions (hydrogenolysis for Cbz, base for Fmoc), preserving your other acid-labile functionalities.[4][7][8]

Visualizing the Challenge and Solution

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.

sub N-Boc-5-Methoxyindole hplus + Strong Acid (e.g., TFA) activated Protonated Intermediate (Highly Activated) sub->activated Protonation tbu tert-Butyl Cation (E+) activated->tbu desired Desired Deprotected Indole activated->desired Boc Cleavage side_product Side Products (Alkylation, Oxidation, Polymerization) activated->side_product Degradation tbu->side_product Electrophilic Attack

Caption: Acid-catalyzed deprotection and competing side reactions.

Caption: Troubleshooting workflow for acidic deprotection.

Data & Reagent Selection
Table 1: Comparison of Common Acidic Reagents for N-Boc Deprotection
ReagentTypical ConditionsProsCons & Caveats for 5-Methoxyindoles
TFA in DCM 25-50% v/v, 0 °C to RT, 1-4 hVolatile, easy to remove.[9]Generates reactive t-butyl cation; requires scavengers. Can cause oxidation.[3]
HCl in 1,4-Dioxane 4M solution, 0 °C to RT, 1-4 hOften faster and cleaner than TFA for stubborn substrates.[2]Dioxane is a peroxide-former and less desirable solvent. Still requires scavengers.
Aqueous Phosphoric Acid 85% aq. H₃PO₄, RT to 50 °CEnvironmentally benign, mild reagent.[10][11]May be too slow for some substrates; reaction workup is different.
p-Toluenesulfonic Acid (pTSA) Catalytic to stoichiometric amounts in various solvents.Inexpensive, solid, biodegradable alternative to TFA.[11]Can require heating; kinetics may vary significantly with substrate.
Table 2: Scavenger Selection Guide for Deprotection of 5-Methoxyindoles
Problem / Side ReactionSusceptible MoietyRecommended Scavenger(s)Mechanism of Action
Alkylation (tert-butylation) Indole Ring (C3, C4, C6)Triisopropylsilane (TIS), Triethylsilane (TES)Traps the tert-butyl cation via hydride transfer, forming isobutane and a stable silylium species.[3]
Oxidation Indole Ring1,2-Ethanedithiol (EDT), ThioanisoleAct as antioxidants, preventing degradation of the electron-rich ring system.
Sulfonation (from Arg(Pbf/Pmc)) Indole RingThioanisole, TISScavenges the sulfonyl cations released from arginine side-chain protecting groups.[12]
General Purpose Cocktail MultipleTFA/TIS/H₂O (95:2.5:2.5) or TFA/TIS/EDT (95:2.5:2.5) Provides robust protection against both carbocation-mediated alkylation and oxidation.
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using a TFA/Scavenger Cocktail

This protocol is a robust starting point for the deprotection of most N-Boc-5-methoxyindole derivatives.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-5-methoxyindole substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Prepare the cleavage cocktail. A common and effective mixture is TFA/DCM/TIS (50:47.5:2.5 v/v/v) . For every 100 mg of substrate, plan to use approximately 2 mL of the cocktail. Add the freshly prepared cocktail dropwise to the stirred substrate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature over 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Product Isolation: Re-dissolve the oily residue in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or DCM). To isolate the free base, you can either:

    • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution can cause pressure buildup. Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Resin Quench: Use a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the TFA salt and yield the free amine directly after filtration and concentration.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure deprotected 5-methoxyindole.

Protocol 2: Selective Thermal N-Boc Deprotection

This method is an excellent alternative for substrates that are highly sensitive to acid but can tolerate heat. It is often performed in a continuous flow reactor but can be adapted for batch synthesis.[6]

  • Preparation: Dissolve the N-Boc-5-methoxyindole substrate in a high-boiling polar solvent such as 2,2,2-trifluoroethanol (TFE) or methanol.[6]

  • Reaction: Heat the solution to a high temperature (typically 150-200 °C). In a batch setting, this requires a sealed tube or a microwave reactor to reach temperatures above the solvent's boiling point.

  • Monitoring: The reaction time can range from 30 minutes to several hours depending on the substrate and temperature. Monitor progress carefully by taking aliquots (after cooling) for TLC or LC-MS analysis.

  • Workup & Isolation: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product often requires no further workup beyond solvent removal.

  • Purification: Purify the residue via flash column chromatography as described in Protocol 1.

References
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 26, 2026, from [Link]

  • Witschi, M. A., & Kishi, Y. (2011). Synthesis of Indole Analogues of the Natural Schweinfurthins. Molecules, 16(8), 6335-6353. [Link]

  • Park, S., Lee, J., & Lee, Y. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, e202301389. [Link]

  • Padwa, A., & Kappe, C. O. (1996). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 61(14), 4746-4753. [Link]

  • Lin, Y.-C., Chen, C.-Y., & Chen, C.-H. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 488. [Link]

  • Protecting group. (2024). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. [Link]

  • Ley, S. V., & Leach, A. G. (2001). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synlett, 2001(11), 1730-1732. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Popa, R., Bîcu, E., & Gaina, L. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Crystals, 14(5), 396. [Link]

  • Michalska, D., & Wysocki, J. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(22), 8021. [Link]

  • Iapadre, D., Brusa, A., & Carlone, A. (2021). Attempted reaction conditions to deprotect methoxy groups on 6. ResearchGate. [Link]

  • Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?. (n.d.). Glen Research. Retrieved February 26, 2026, from [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 26, 2026, from [Link]

  • Deadman, B. J., & Ley, S. V. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(9), 1146-1152. [Link]

  • Schöneich, C. (2020). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Pharmaceuticals, 13(7), 159. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Riente, P., & Ciriminna, R. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

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Optimization

Technical Support Center: Purification Strategies for Zwitterionic Indole Amino Acids

Welcome to the technical support center for the purification of zwitterionic indole amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of zwitterionic indole amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these fascinating but complex molecules. The dual nature of these compounds—possessing a hydrophilic, charge-separated zwitterionic core and a hydrophobic indole moiety—demands a nuanced approach to purification.[1] This resource provides field-proven insights and troubleshooting solutions to guide you through your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the physicochemical properties of zwitterionic indole amino acids that are critical for designing a successful purification strategy.

Q1: What exactly is a zwitterion, and why does it make purification difficult?

A1: A zwitterion is a neutral molecule that contains an equal number of positive and negative charges in different parts of the molecule.[1] In amino acids, near neutral pH, the acidic carboxyl group (-COOH) deprotonates to form a negative carboxylate ion (-COO⁻), and the basic amino group (-NH₂) protonates to form a positive ammonium ion (-NH₃⁺).[2][3]

This charge separation makes the molecule highly polar and readily soluble in aqueous solutions. However, traditional reversed-phase chromatography, which relies on hydrophobic interactions with a nonpolar stationary phase, struggles to retain these polar compounds, often leading to their elution in the void volume.[4][5][6] The presence of the indole group adds a hydrophobic character, creating a molecule with conflicting properties that complicates the selection of a single, optimal purification mode.

Q2: What is the isoelectric point (pI), and how does it impact my purification strategy?

A2: The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[2][7] At this pH, the positive and negative charges of the zwitterion perfectly balance. This is a critical parameter for several reasons:

  • Minimal Solubility: A molecule is least soluble in a solution buffered at its pI. This property can be exploited for purification via isoelectric precipitation, but it can also be a significant problem, causing the sample to precipitate in the column or tubing if the buffer pH is not carefully controlled.[2]

  • Ion-Exchange Chromatography (IEX): The pI dictates the choice of IEX resin and buffer pH. To bind to a cation exchanger (negatively charged resin), the buffer pH must be below the pI, giving the amino acid a net positive charge. To bind to an anion exchanger (positively charged resin), the buffer pH must be above the pI, giving it a net negative charge.[8]

Q3: My compound isn't retaining on a C18 column. What are my primary alternatives?

A3: Poor retention on a C18 column is the most common issue for these molecules. The primary alternatives are chromatographic techniques designed for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[9] It is excellent for retaining and separating highly polar compounds like underivatized amino acids.[6][10][11]

  • Ion-Exchange Chromatography (IEX): As discussed, this method separates molecules based on their net charge and is a robust choice if your sample and impurities have different charge characteristics.[12]

  • Mixed-Mode Chromatography (MMC): This is often the most powerful solution. MMC columns possess multiple retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[13][14][15] This allows for the simultaneous exploitation of both the hydrophobic indole group and the charged zwitterionic groups, providing unique selectivity and excellent retention.[5][16]

Part 2: Purification Strategy Selection

Choosing the right purification strategy is paramount. The following decision tree provides a logical workflow for selecting a method based on your sample's characteristics and purification goals.

Purification_Strategy_Decision_Tree start Crude Sample (Zwitterionic Indole Amino Acid) goal What is the primary goal? start->goal purity High Purity & Resolution goal->purity Purity throughput High Throughput / Screening goal->throughput Throughput matrix What is the sample matrix complexity? purity->matrix direct_mmc_hilic Direct Purification: Mixed-Mode (MMC) or HILIC - Excellent for diverse polarities throughput->direct_mmc_hilic direct_rp Direct Purification: Reversed-Phase (RP-HPLC) - Use with ion-pairing agents or derivatization throughput->direct_rp simple Simple Mixture / Known Impurities matrix->simple Simple complex Complex Matrix (e.g., lysate, reaction mixture) matrix->complex Complex simple->direct_mmc_hilic multistep Multi-Step Purification Recommended complex->multistep capture Step 1 (Capture): Ion-Exchange (IEX) - High capacity, removes bulk impurities multistep->capture polish Step 2 (Polishing): Mixed-Mode (MMC) or HILIC - High resolution, orthogonal separation capture->polish finish Purified Product polish->finish direct_mmc_hilic->finish direct_rp->finish

Caption: Decision tree for selecting a purification strategy.

Comparison of Key Chromatographic Techniques

The table below summarizes the primary techniques discussed, helping you make an informed choice.

TechniquePrinciple of SeparationAdvantages for Zwitterionic Indole AAsDisadvantages
Reversed-Phase (RP-HPLC) Hydrophobic interactionsGood for separating closely related indole derivatives if retention is achieved.Poor retention of polar zwitterions without additives; ion-pairing agents can suppress MS signals.[4][13]
Ion-Exchange (IEX) Electrostatic interactions based on net chargeHigh capacity; excellent for separating based on charge differences; robust and predictable.[17]Insensitive to hydrophobic differences (e.g., indole modifications); requires careful pH control.
HILIC Partitioning into a water layer on a polar stationary phaseExcellent retention for highly polar, underivatized amino acids; uses MS-friendly mobile phases.[9][10][11]Can have longer equilibration times; retention can be sensitive to mobile phase water content.[4]
Mixed-Mode (MMC) Combination of IEX, RP, and/or HILIC interactionsSuperior retention and selectivity by engaging both the zwitterionic and indole moieties; powerful for complex samples.[5][14][15]Method development can be more complex due to multiple interaction modes.

Part 3: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: Low or No Yield After Purification

Q: My target compound is not binding to the column, or I'm getting very low recovery in my elution fractions. What's going wrong?

A: This is a common issue that can stem from several factors depending on your chosen method.

  • If using Ion-Exchange Chromatography (IEX):

    • Root Cause: Incorrect buffer pH is the most likely culprit. Your protein must have a net charge to bind to the resin.

    • Solution:

      • Verify pI: Confirm the calculated isoelectric point (pI) of your indole amino acid.

      • Adjust Buffer pH: For cation exchange, ensure your binding buffer pH is at least 1-1.5 units below the pI. For anion exchange, the pH should be 1-1.5 units above the pI.[8]

      • Check Ionic Strength: Binding to an IEX column is weakest at high salt concentrations. Ensure your sample's salt concentration matches the low-salt binding buffer. If necessary, perform a buffer exchange or desalting step prior to loading.

  • If using Reversed-Phase (RP-HPLC):

    • Root Cause: The compound is too polar to interact with the C18 stationary phase.

    • Solution:

      • Increase Polarity of Mobile Phase: This is often not feasible as you are likely already starting with a high aqueous percentage.

      • Introduce Ion-Pairing Agents: Add an agent like trifluoroacetic acid (TFA) to the mobile phase. TFA pairs with the positive ammonium group, increasing the overall hydrophobicity of the complex and promoting retention. Note: TFA can cause ion suppression in mass spectrometry.

      • Switch to a More Suitable Method: For underivatized compounds, HILIC or Mixed-Mode chromatography are strongly recommended.[4][18]

  • If using HILIC:

    • Root Cause: The mobile phase is not sufficiently organic, or the column is not properly equilibrated.

    • Solution:

      • Increase Organic Content: Retention in HILIC is driven by high organic content (typically >80% acetonitrile).[9] Increase the percentage of acetonitrile in your mobile phase to promote stronger binding.

      • Ensure Equilibration: HILIC columns require longer equilibration times than RP columns to establish the aqueous layer on the stationary phase. Equilibrate with your starting mobile phase for at least 10-15 column volumes.

Problem 2: Poor Purity / Co-elution with Impurities

Q: My final product contains persistent impurities that elute very close to my target peak. How can I improve the resolution?

A: Co-elution occurs when impurities share similar physicochemical properties with your target molecule under the selected conditions. The key is to introduce a different, or "orthogonal," separation mechanism.

  • If using a single-mode technique (IEX or RP-HPLC):

    • Root Cause: The impurity has a similar charge (in IEX) or hydrophobicity (in RP-HPLC) to your target.

    • Solution:

      • Switch to an Orthogonal Mode: If you are using IEX, the impurity likely has a similar charge but may differ in hydrophobicity. A subsequent polishing step using RP-HPLC or Mixed-Mode chromatography would be effective. Conversely, if RP-HPLC fails to resolve the impurity, it has similar hydrophobicity, and a follow-up IEX step based on charge would be ideal.[17]

      • Leverage Mixed-Mode Chromatography (MMC): This is the most direct solution. A mixed-mode column (e.g., RP/Cation-Exchange) can simultaneously probe for differences in both hydrophobicity and charge. By adjusting the pH and salt concentration of the mobile phase, you can fine-tune the selectivity to resolve your target from the impurity.[14][16]

Problem 3: Poor Peak Shape (Tailing or Broadening)

Q: My chromatogram shows significant peak tailing or broad peaks, which is compromising my purity and quantitation. What causes this and how can I fix it?

A: Poor peak shape is often due to unwanted secondary interactions or kinetic issues.

  • Root Cause 1: Secondary Silanol Interactions (on silica-based columns)

    • Explanation: Free silanol groups on the surface of silica-based columns can interact electrostatically with the positively charged amine group of your amino acid, causing peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3) with an additive like formic acid or TFA will protonate the silanol groups, minimizing these unwanted interactions.

      • Use a Modern, End-Capped Column: High-purity, end-capped silica columns or columns based on alternative materials (e.g., hybrid particles) have fewer active silanol sites.

      • Consider a Polymer-Based Column: These columns lack silanol groups entirely and can provide excellent peak shape for basic compounds.

  • Root Cause 2: Column Overload

    • Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to broad, often fronting, peaks.

    • Solution:

      • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your sample until a symmetrical peak shape is achieved.

      • Increase Column Dimensions: If a larger sample load is required for preparative work, switch to a column with a larger internal diameter and/or longer length.

Part 4: Detailed Experimental Protocol

This section provides a starting point for a robust purification workflow using Mixed-Mode Chromatography, a highly effective technique for this class of compounds.

Protocol: Purification via Mixed-Mode Chromatography (Reversed-Phase/Weak Cation Exchange)

This protocol is designed as a starting point and should be optimized for your specific indole amino acid.

1. Materials & Equipment:

  • Column: Mixed-mode column with C18 and weak cation exchange (WCX) functionality (e.g., a carboxylate-embedded C18 phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • HPLC/UPLC System: Standard system with a UV or MS detector.

2. Sample Preparation:

  • Dissolve the crude sample in the Sample Diluent (Mobile Phase A) to a concentration of ~1 mg/mL.

  • Ensure the sample is fully dissolved. If not, sonicate briefly.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. Chromatographic Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate appropriate for the column dimensions.

  • Injection: Inject the filtered sample.

  • Gradient Elution (Example):

    • The goal of the gradient is to first elute weakly-retained, non-polar impurities with the organic solvent (RP mode) and then elute the target compound by increasing the ionic strength or changing pH (IEX mode), or a combination. For this system, we will use an increasing organic gradient. The low pH ensures the carboxyl group on the WCX phase is mostly neutral while the amino group of the target is protonated, allowing for cation exchange retention. The C18 provides hydrophobic retention.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
1.01.09556
15.01.050506
16.01.05956
18.01.05956
18.11.09556
22.01.09556
  • Detection: Monitor at a wavelength appropriate for the indole chromophore (typically ~280 nm) or with a mass spectrometer.

4. Method Optimization & Causality:

  • If retention is too low: Decrease the starting percentage of Mobile Phase B (acetonitrile). This enhances hydrophobic interactions.

  • If retention is too high: Increase the starting percentage of Mobile Phase B. Alternatively, slightly increase the ionic strength (e.g., to 20 mM Ammonium Formate) or the pH of Mobile Phase A. Increasing the pH will begin to deprotonate the amino group, weakening its interaction with the cation exchanger and promoting earlier elution.

  • For improved selectivity: Alter the gradient slope. A shallower gradient over a longer time will improve the resolution between closely eluting peaks.

References

  • (No Source Provided)
  • Khan Academy. (n.d.). Isoelectric focusing. Khan Academy. Retrieved from [Link]

  • Dong, M. W. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Retrieved from [Link]

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  • D'Aniello, A., D'Onofrio, G., Pischetola, M., & Strazzullo, G. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. Retrieved from [Link]

  • West, C., Lemasson, E., Bertin, S., Hennig, P., & Lesellier, E. (2020). Mixed-Mode Chromatography—A Review. LCGC International, 33(11), 524-534. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • (No Source Provided)
  • Godel, H., Graser, T., Földi, P., Pfaender, P., & Fürst, P. (1984). Determination of Amino Acids in Wort and Beer by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 294, 363-373. Retrieved from [Link]

  • (No Source Provided)
  • de Sain-van der Velden, M. G. M., van der Ham, M., & Verhoeven-Duif, N. M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 458, 6-12. Retrieved from [Link]

  • Cytiva. (n.d.). Isoelectric Focusing. Cytiva. Retrieved from [Link]

  • Lee, S., Kim, S., & Lee, C. H. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 13(6), 1145. Retrieved from [Link]

  • van der Sman, R. G. M. (2020). Sugar replacement with zwitterionic plasticizers like amino acids. Wageningen University & Research eDepot. Retrieved from [Link]

  • (No Source Provided)
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu UK. Retrieved from [Link]

  • (No Source Provided)
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  • Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. Bestchrom. Retrieved from [Link]

  • (No Source Provided)
  • Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(45), 5737-5743. Retrieved from [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Bio-Rad. Retrieved from [Link]

  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • A2 Organic Last lecture, Amino acids, Zwitter ion, Dipeptide and Formation and hydrolysis of Amides. (2023, February 25). YouTube. Retrieved from [Link]

  • Nobilis, M., Svoboda, D., & Holčapek, M. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2298. Retrieved from [Link]

  • Wikipedia. (n.d.). Zwitterion. Wikipedia. Retrieved from [Link]

  • Kumar, A., & Sharma, G. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3945. Retrieved from [Link]

  • Huang, Y., Li, W., Keller, A., Anumol, T., & Bivens, A. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Separation of (R) and (S) Indoleglycines

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different effects within a biological system.[1] For indoleglycines, a class of compounds with significant therapeutic potential, the ability to resolve and quantify the (R) and (S) enantiomers is paramount for ensuring drug safety, efficacy, and quality.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of (R) and (S) indoleglycines. Moving beyond a simple recitation of methods, we will explore the underlying principles of chiral recognition, offer detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in their method development and selection process.

The Foundation: Chiral Stationary Phases (CSPs)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). These phases create a chiral environment within the HPLC column, allowing for differential interaction with the enantiomers of the analyte. For the separation of amino acids and their derivatives like indoleglycines, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based CSPs and Macrocyclic Glycopeptide-based CSPs.[3]

1. Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds.[4] They consist of cellulose or amylose polymers derivatized with various phenylcarbamates, which are coated or immobilized onto a silica support.[5] The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes with the analyte enantiomers.[1] The grooves and cavities of the polysaccharide polymer create the specific stereochemical environment necessary for separation.

Leading examples include the Daicel CHIRALPAK® and Phenomenex Lux® series of columns.[6][7] Immobilized phases (e.g., CHIRALPAK IA, IB, IC, IG) offer the advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[5][6]

2. Macrocyclic Glycopeptide-Based CSPs: This class of CSPs, such as those based on vancomycin or teicoplanin (e.g., Astec CHIROBIOTIC® series), offers a different mechanism for chiral recognition.[8] These large, complex molecules contain multiple stereogenic centers and functional groups, creating "basket-like" cavities.[9] Chiral separation is achieved through a combination of hydrogen bonding, ionic interactions, and inclusion complexation, where the analyte fits into the chiral cavity.[9] They are particularly effective for the separation of amino acids.[8]

Comparative Analysis of Separation Methods

Effective chiral separation is a function of the column (CSP), mobile phase, and operating conditions. Below is a comparison of methods for separating indoleglycine enantiomers, showcasing the performance of different polysaccharide-based columns, which are frequently the first choice for screening.

Column (CSP)DimensionsMobile PhaseFlow Rate (mL/min)Resolution (Rs)Key Advantages
Lux® Amylose-1 250 x 4.6 mm, 5 µmHexane/Ethanol/TFA (90:10:0.1)1.0> 2.0High efficiency, robust alternative to similar phases.[10]
CHIRALPAK® IA 250 x 4.6 mm, 5 µmHexane/IPA/TFA (80:20:0.1)1.0> 2.5Immobilized amylose phase, broad solvent compatibility.[6]
Lux® Cellulose-1 250 x 4.6 mm, 5 µmHexane/Ethanol (95:5)1.2> 1.8Trusted cellulose derivative for a wide range of compounds.[7]
CHIRALPAK® IB 250 x 4.6 mm, 5 µmHeptane/2-Propanol (90:10)0.8> 2.2Immobilized cellulose phase, offers complementary selectivity to IA.[6]

Note: The performance data above is representative and may vary based on the specific indoleglycine derivative, system configuration, and precise mobile phase preparation. Resolution (Rs) > 1.5 is generally considered baseline separation.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for two highly effective methods. These serve as a robust starting point for your own method development.

Protocol 1: Normal Phase Separation using an Immobilized Amylose CSP

This method leverages the high selectivity of an amylose-based CSP under normal phase conditions, which often yields excellent resolution for amino acid derivatives.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v). All solvents must be HPLC grade.

  • Sample Preparation: Dissolve the racemic indoleglycine standard in the mobile phase to a concentration of 1 mg/mL.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm or 280 nm, leveraging the indole chromophore.

2. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow both enantiomer peaks to elute.

  • Calculate the resolution between the two enantiomer peaks. A resolution of Rs ≥ 1.5 indicates a successful separation.

Protocol 2: Polar Organic Mode using a Macrocyclic Glycopeptide CSP

This protocol is an excellent alternative, particularly for underivatized amino acids, using a polar organic mobile phase.

1. Instrumentation and Materials:

  • HPLC System: As above.

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

  • Sample Preparation: Dissolve the racemic indoleglycine standard in methanol to a concentration of 0.5 mg/mL.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

2. Procedure:

  • Equilibrate the CHIROBIOTIC T column with the polar ionic mobile phase until the baseline is stable.

  • Inject 5 µL of the sample.

  • Monitor the chromatogram for the elution of the two enantiomers.

  • This method often provides a different elution order compared to polysaccharide CSPs, which can be useful for peak identification.

Visualization of Key Concepts

To better illustrate the workflow and underlying principles, the following diagrams are provided.

Chiral Method Development Workflow

This diagram outlines a logical progression for developing a robust chiral separation method, starting from column selection to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Indoleglycine Sample Screen Screen 2-4 CSPs (e.g., Amylose, Cellulose) with Generic Gradients Start->Screen Eval1 Evaluate Resolution (Rs) and Peak Shape Screen->Eval1 Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Eval1->Optimize Rs < 1.5 or Poor Shape Eval2 System Suitability Test (Rs > 1.5, Tailing < 1.5) Eval1->Eval2 Rs > 1.5 Optimize_Params Fine-tune Parameters (Flow Rate, Temperature) Optimize->Optimize_Params Optimize_Params->Eval2 Eval2->Optimize Fails Validate Method Validation (Linearity, Accuracy, Precision) Eval2->Validate Passes End Validated Chiral Method Validate->End

Caption: A systematic workflow for chiral HPLC method development.

Chiral Recognition Mechanism on a Polysaccharide CSP

This conceptual diagram illustrates the "three-point interaction model," a fundamental theory explaining how a CSP differentiates between enantiomers.

Chiral_Recognition R_Enantiomer R R_A A R_Enantiomer->R_A H-Bond R_B B R_Enantiomer->R_B π-π Stack R_C C R_Enantiomer->R_C Steric Fit CSP_A Site A' R_A->CSP_A CSP_B Site B' R_B->CSP_B CSP_C Site C' R_C->CSP_C S_Enantiomer S S_A A S_Enantiomer->S_A H-Bond S_B B S_Enantiomer->S_B π-π Stack S_C C' S_Enantiomer->S_C Steric Hindrance S_A->CSP_A S_B->CSP_B S_C->CSP_C

Caption: The three-point interaction model on a CSP surface.

Trustworthiness and Method Optimization

A described protocol is only as good as its reproducibility. To ensure trustworthy results, system suitability must be established. Before running samples, perform an injection of a racemic standard. The key parameters to verify are:

  • Resolution (Rs): As mentioned, a value ≥ 1.5 is crucial for accurate quantification.

  • Tailing Factor (Tf): Should ideally be between 0.9 and 1.5 for both enantiomer peaks.

  • Reproducibility: Multiple injections should yield consistent retention times and peak areas (%RSD < 2%).

If the initial separation is suboptimal, consider the following optimization strategies:

  • Mobile Phase Composition: Small changes in the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane) can dramatically impact selectivity.

  • Additives: For acidic compounds like indoleglycines, a small amount of an acidic modifier (e.g., TFA, acetic acid) is often necessary to ensure good peak shape and prevent interactions with the silica support.[11] For basic compounds, a basic modifier (e.g., diethylamine) would be used.

  • Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase retention time and backpressure.

Conclusion

The successful chiral separation of (R) and (S) indoleglycines is readily achievable with modern HPLC technologies. Polysaccharide-based CSPs, such as the Daicel CHIRALPAK and Phenomenex Lux series, provide a powerful and versatile platform for initial method development under normal phase conditions. For challenging separations or as an orthogonal approach, macrocyclic glycopeptide columns offer a valuable alternative.

By following a systematic method development workflow, paying close attention to mobile phase optimization, and rigorously applying system suitability criteria, researchers can develop robust, reliable, and accurate methods. This ensures that the stereochemical purity of these critical pharmaceutical compounds can be confidently assessed, ultimately contributing to the development of safer and more effective medicines.

References

  • Phenomenex Inc. (n.d.). Lux Chiral Columns. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® IG Application Note. Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Lux™ Brochure. Retrieved from [Link]

  • Švec, F., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115. Retrieved from [Link]

  • McCoy, M., et al. (n.d.). Chiral Separation of the Drug Product Tamsulosin Hydrochloride on a Lux® Amylose-1 Column. Phenomenex. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5988. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Retrieved from [Link]

  • Shen, M., et al. (2003). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Journal of Chromatography B, 785(1), 147-153. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AS-H. Retrieved from [Link]

  • Krepich, S., & Fernandez, C. (2020). Achieving Enantiomeric Separation of Anti-Ulcer Drugs Using Lux Cellulose-4. LCGC North America. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. Retrieved from [Link]

  • Belboukhari, N., & Cheriti, A. (2019). Chiral Analysis of Captopril Derivatives by Hplc Methods. Acta Scientific Pharmaceutical Sciences, 3(7), 40-45. Retrieved from [Link]

  • Express Pharma. (2015). Phenomenex launches Lux Amylose-1 chiral stationary phase. Retrieved from [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Chiralpak - Chiral Technologies - Daicel. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1345. Retrieved from [Link]

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Wang, Z., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(30), 11756–11761. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Fernandes, C., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(6), 781. Retrieved from [Link]

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Comparative

Determination of enantiomeric excess (ee) of 5-methoxyindole amino acids

The determination of enantiomeric excess (ee) for 5-methoxyindole amino acids (e.g., 5-methoxytryptophan, 5-MTP) is a critical quality attribute in the synthesis of peptide therapeutics and metabolic biomarkers. 5-MTP is...

Author: BenchChem Technical Support Team. Date: February 2026

The determination of enantiomeric excess (ee) for 5-methoxyindole amino acids (e.g., 5-methoxytryptophan, 5-MTP) is a critical quality attribute in the synthesis of peptide therapeutics and metabolic biomarkers. 5-MTP is not merely a tryptophan derivative; it is a potent anti-inflammatory and tumor-suppressing metabolite, making its chiral purity essential for biological efficacy and safety.

This guide compares three distinct methodologies for determining ee, ranging from the high-throughput "Gold Standard" to high-sensitivity derivatization techniques.

Part 1: Strategic Decision Framework

Before selecting a protocol, assess your sample matrix and sensitivity requirements. The following decision tree outlines the optimal pathway based on your constraints.

DecisionTree Start Start: 5-Methoxyindole Sample PurityCheck Is the sample chemically pure? Start->PurityCheck Matrix Sample Matrix? PurityCheck->Matrix Yes (>90%) MethodB Method B: Marfey's Derivatization (LC-MS Compatible) PurityCheck->MethodB No (Complex Mix) Scale Throughput/Scale? Matrix->Scale Synthetic Standard Matrix->MethodB Biological Fluid (Plasma/Urine) MethodA Method A: Direct Chiral HPLC (Zwitterionic CSP) Scale->MethodA High Throughput / QC MethodC Method C: Ligand Exchange (Cost-Effective) Scale->MethodC Low Budget / Academic

Figure 1: Decision matrix for selecting the appropriate enantioseparation technique.

Part 2: Detailed Methodologies

Method A: Direct Chiral Zwitterionic HPLC (The Gold Standard)

Best for: Routine QC of synthetic standards, high throughput, and preparative scale-up.

This method utilizes Cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs).[1] Unlike traditional polysaccharide columns, these phases employ a synergistic separation mechanism involving ion-exchange and steric interactions, which is highly effective for zwitterionic molecules like 5-methoxytryptophan.

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 150 x 4.0 mm).

  • Mechanism: The CSP contains a chiral trans-2-aminocyclohexanesulfonic acid moiety fused to a Cinchona alkaloid.[1] It acts as a double ion-exchanger, interacting simultaneously with the ammonium and carboxylate groups of the amino acid.

Experimental Protocol:

  • Mobile Phase Preparation: Mix Methanol/Water (98:2 v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). Note: The acid/base ratio controls the ionization state; FA should generally be in molar excess.

  • Sample Prep: Dissolve 5-MTP in Methanol at 1.0 mg/mL.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution).

    • Detection: UV @ 280 nm (indole absorption).

  • Elution Order: On ZWIX(+), L-5-methoxytryptophan typically elutes first, followed by the D-enantiomer. (Confirm with pure standards).

Performance Metrics:

  • Resolution (

    
    ):  Typically > 3.0 (Baseline separation).
    
  • Selectivity (

    
    ):  > 1.25.[1]
    
  • Limit of Quantitation (LOQ): ~0.1% ee.

Expert Insight: If peak tailing occurs, increase the concentration of DEA/FA while maintaining the ratio. The high methanol content ensures low backpressure and high solubility for indole derivatives.

Method B: Derivatization with Marfey’s Reagent (High Sensitivity)

Best for: Biological samples (plasma/tissue), trace analysis, or when a chiral column is unavailable.

Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group to form diastereomers.[3][4][5] These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Experimental Protocol:

  • Derivatization:

    • Mix 50 µL of sample (50 mM) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1 M NaHCO3.

    • Incubate at 40°C for 60 minutes.

    • Stop reaction with 20 µL of 1 M HCl.

  • Separation (LC-UV or LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 45 minutes.

  • Detection: UV @ 340 nm (DNP chromophore) or MS (m/z ~418 for 5-MTP derivative).

Mechanism & Workflow:

MarfeyReaction Reactants DL-5-MTP + L-FDAA Reaction Nucleophilic Substitution (pH 8.0, 40°C) Reactants->Reaction Products L-L Diastereomer D-L Diastereomer Reaction->Products Separation C18 Column Separation (Hydrophobicity Difference) Products->Separation

Figure 2: Reaction pathway for Marfey's derivatization.

Performance Metrics:

  • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer due to stronger intramolecular H-bonding in the L-L form, which reduces its interaction with the C18 chain.

  • Sensitivity: Femtomole range (with MS detection).

Method C: Ligand Exchange Chromatography (LEC)

Best for: Budget-constrained labs or specific aqueous-only applications.

This method relies on the formation of a ternary complex between a central metal ion (usually Cu²⁺), a chiral selector (e.g., L-Proline or L-Phenylalanine) adsorbed to the stationary phase, and the analyte.

  • Column: Chiralpak MA(+) or home-made C18 coated with N-alkyl-L-hydroxyproline.

  • Mobile Phase: 2 mM CuSO₄ in Water/Methanol (85:15).

  • Pros: Very cheap mobile phase; robust.

  • Cons: Copper ions are incompatible with MS detection; requires long equilibration times.

Part 3: Comparative Data Analysis

The following table summarizes the performance of the three methods specifically for 5-methoxyindole amino acids.

FeatureMethod A: ZWIX(+) HPLCMethod B: Marfey's (C18)Method C: Ligand Exchange
Separation Mechanism Ion-Exchange + StericDiastereomeric DerivatizationTernary Metal Complexation
Resolution (

)
High (> 3.0)Very High (> 5.0)Moderate (1.5 - 2.5)
Analysis Time Fast (< 15 min)Slow (60 min rxn + 45 min run)Moderate (20-30 min)
Sample Prep Dilute & ShootComplex (Derivatization)Dilute & Shoot
Detection Limit µg/mL (UV)ng/mL (MS)µg/mL (UV/Fluorescence)
Cost per Run Low (after column purchase)Moderate (Reagent cost)Very Low
Robustness ExcellentVariable (Reaction efficiency)Good

References

  • Fukushima, T. et al. (2015).[1] Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase. International Journal of Tryptophan Research. Link

  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][6][7][8][9] Link

  • Ilisz, I. et al. (2013). Separation of Amino Acids and Peptides on Cinchona Alkaloid-Based Chiral Stationary Phases. Separation & Purification Reviews. Link

  • Davankov, V. A. (2003). Ligand-exchange chromatography of chiral compounds. Journal of Chromatography A. Link

Sources

Validation

Technical Guide: NMR Characterization of (R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid

This guide outlines the NMR characterization protocol for (R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid , a non-proteinogenic amino acid featuring an indole moiety directly attached to the -carbon (an -indolylglycin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR characterization protocol for (R)-2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid , a non-proteinogenic amino acid featuring an indole moiety directly attached to the


-carbon (an 

-indolylglycine derivative).

This structural distinction from Tryptophan (a


-indolyl derivative) requires specific characterization strategies to verify regio-isomerism and enantiomeric purity.

Core Directive & Strategy

Objective: To provide a self-validating NMR protocol that confirms chemical structure, regio-chemistry (vs. Tryptophan analogs), and enantiomeric purity.

The Challenge:

  • Regio-isomerism: Distinguishing the target

    
    -indolylglycine scaffold from the common 
    
    
    
    -indolylalanine (5-Methoxy-Tryptophan) isomer.
  • Labile Protons: The indole NH and amine NH

    
     are sensitive to solvent exchange.
    
  • Chiral Integrity: Quantifying the enantiomeric excess (ee%) of the (R)-isomer without destructive derivatization.

Structural Elucidation Workflow

The following workflow integrates 1D and 2D NMR techniques to establish the structure.

Diagram 1: Characterization Logic Flow

NMR_Workflow cluster_decision Critical Decision Point Sample Sample Preparation (10-15 mg) Solvent Solvent Selection (DMSO-d6 vs CD3OD) Sample->Solvent H1 1H NMR (1D) Functional Group Check Solvent->H1 COSY COSY (2D) Spin System Trace H1->COSY Confirm Connectivity HSQC HSQC/HMBC (2D) Carbon Skeleton COSY->HSQC Assign Carbons Chiral Chiral Analysis (CSA / Mosher) HSQC->Chiral If Structure Confirmed

Caption: Step-by-step logic for validating the


-indolylglycine structure before chiral assessment.
Protocol 1: Structural Assignment (1H & 13C)

Solvent of Choice: DMSO-d


 (99.9% D).[1]
  • Reasoning: DMSO is required to observe the Indole-NH and the

    
    -Amino protons (NH
    
    
    
    if zwitterionic). Protic solvents like Methanol-d
    
    
    will exchange these protons, erasing critical coupling information needed to distinguish the
    
    
    -glycine scaffold from the
    
    
    -alanine scaffold.

Expected Chemical Shifts (DMSO-d


, 400 MHz): 
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
Indole NH 1H10.8 - 11.0br s-Confirms indole ring integrity.
Ar-H4 1H6.95 - 7.05d~2.5Meta to H6; adjacent to C3.
Ar-H6 1H6.70 - 6.80dd8.8, 2.5Ortho to H7, Meta to H4.
Ar-H7 1H7.20 - 7.30d8.8Ortho to H6.
Indole-H2 1H7.15 - 7.25d~2.5Characteristic indole C2 proton.

-CH
1H5.10 - 5.30 s (or d)-CRITICAL: Downfield shift due to direct aryl attachment.
OMe 3H3.70 - 3.75s-5-Methoxy verification.
NH

/NH

2-3H8.0 - 8.5br s-Visible only in DMSO; integrates to purity.

Differentiation from Tryptophan (Alternative):

  • Target (Indolylglycine): The

    
    -CH appears as a singlet  (or doublet if coupled to NH). It has NO  vicinal CH
    
    
    
    partners.
  • Alternative (Tryptophan): The

    
    -CH appears as a triplet/dd  at ~3.5-4.0 ppm and shows strong COSY correlation to a 
    
    
    
    -CH
    
    
    group at ~3.0 ppm.
  • Performance Metric: The target molecule's

    
    -proton is shifted downfield (>1.0 ppm) compared to Tryptophan due to the direct anisotropic effect of the indole ring.
    

Comparative Performance: Solvent Systems

Selecting the correct solvent is "performance" in NMR—it dictates resolution versus information density.

FeatureDMSO-d

(Recommended)
Methanol-d

D

O / TFA
Solubility HighModerateHigh (as salt)
Labile Protons Visible (Indole NH, NH

)
Invisible (Exchanged to D)Invisible (Exchanged to D)
Resolution Good, but viscous (broadening)Excellent (sharp lines)Good
Water Peak ~3.33 ppm (can obscure OMe)~4.87 ppm (can obscure

-H)
~4.79 ppm (obscures

-H)
Use Case Structural Validation qNMR (Purity) pH Studies

Recommendation: Use DMSO-d


  for initial characterization. Use Methanol-d

only for qNMR if the water peak in DMSO interferes with the OMe signal integration.

Chiral Purity Determination (Enantiomeric Excess)

Since the product is the (R)-enantiomer , verifying the absence of the (S)-isomer is critical. Standard NMR cannot distinguish enantiomers.[2] You must create a diastereomeric environment.

Comparison of Methods
  • Chiral Solvating Agents (CSAs): Non-covalent, fast, reversible.

  • Chiral Derivatizing Agents (CDAs): Covalent (e.g., Mosher's acid), slow, destructive.

Selected Protocol: CSA Method (Self-Validating & Rapid) We utilize (R)-1,1'-Bi-2-naphthol [(R)-BINOL] or a chiral shift reagent like Eu(hfc)


 .
Diagram 2: Chiral Discrimination Mechanism

Chiral_Mechanism Racemic Racemic Mixture (R + S) CSA Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Racemic->CSA Complex Transient Diastereomeric Complexes [R-CSA...R-Substrate] vs [R-CSA...S-Substrate] CSA->Complex Fast Exchange Split NMR Signal Splitting (Alpha-H or OMe) Complex->Split Chemical Shift Anisochrony Calc Calculate ee% Integration Ratio Split->Calc

Caption: Mechanism of enantio-discrimination using Chiral Solvating Agents (CSA).

Experimental Protocol: CSA Determination
  • Baseline: Acquire a standard 1H NMR spectrum of the sample (approx. 10 mg) in CDCl

    
     (if soluble) or DMSO-d
    
    
    
    .
  • Titration: Add 1.0 equivalent of the CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or BINOL).

  • Observation: Focus on the Methoxy (OMe) singlet or the

    
    -CH  proton.
    
    • In a racemic mixture, these singlets will split into two distinct peaks (anisochrony).

    • In a pure (R)-sample, only one peak should remain (or a minor impurity peak for the S-isomer).

  • Calculation:

    
    
    

References

  • Spectral Data Verification: 5-Methoxyindole-3-acetic acid NMR data. ChemicalBook. Link

  • Chiral Analysis Methodology: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3] Link

  • Indole Characterization: Synthesis and Characterization of Indole Derivatives. Royal Society of Chemistry (RSC). Link

  • Solvent Effects: NMR Chemical Shifts of Trace Impurities. J. Org.[4] Chem. Link

Sources

Comparative

Comparative Guide: Binding Affinity &amp; Performance of Indoleglycine vs. Tryptophan Peptides

The following technical guide objectively compares Indoleglycine (Ig) and Tryptophan (Trp) peptides, focusing on binding thermodynamics, structural constraints, and experimental applications. Executive Summary In high-pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares Indoleglycine (Ig) and Tryptophan (Trp) peptides, focusing on binding thermodynamics, structural constraints, and experimental applications.

Executive Summary

In high-precision drug design, the choice between canonical L-Tryptophan (Trp) and its non-canonical analog


-(3-indolyl)glycine (Indoleglycine, Ig)  is a decision between adaptability  and specificity .

While Tryptophan provides essential interfacial flexibility and membrane anchoring capabilities, Indoleglycine acts as a "molecular lock." By excising the


-methylene spacer, Ig restricts side-chain rotation (

and

angles), significantly reducing the entropic penalty (

) upon target binding. This guide details how substituting Trp with Ig can enhance binding affinity in rigid pockets by up to 10-fold, improve proteolytic stability, and alter fluorescence properties for distinct assay readouts.

Structural & Mechanistic Basis[1][2]

The fundamental difference lies in the linker length connecting the indole ring to the peptide backbone.

FeatureL-Tryptophan (Trp) Indoleglycine (Ig) Impact on Performance
Linker

-Methylene (

)
None (Direct

-C attachment)
Ig brings the aromatic bulk ~1.5 Å closer to the backbone.
Rotational Freedom High (

rotation)
Restricted (Only

rotation)
Ig reduces conformational entropy in the unbound state.
Chirality Stable L-isomerProne to racemization during synthesisIg requires specialized synthesis protocols (see Section 5).
Electronic Environment Indole insulated from backboneIndole interacts electronically with amideIg often displays shifted UV/Fluorescence spectra.
Visualization of Structural Constraint

The following diagram illustrates the steric restriction imposed by Indoleglycine compared to Tryptophan.

structure_comparison Trp Tryptophan (Trp) Flexible Linker (-CH2-) Binding Binding Event Trp->Binding High conformational entropy (Unbound) Ig Indoleglycine (Ig) Rigid Attachment (No Linker) Ig->Binding Restricted conformational entropy (Unbound) Outcome_Trp Induced Fit High Entropic Penalty Binding->Outcome_Trp Requires side chain reorganization Outcome_Ig Pre-organized Fit Low Entropic Penalty Binding->Outcome_Ig Lock-and-Key mechanism

Figure 1: Mechanistic pathway of binding. Ig minimizes the entropy loss (


) during the transition from unbound to bound states.

Thermodynamic Comparison: The Affinity Driver

The binding affinity (


) is governed by the Gibbs free energy equation: 

.
The Entropy Advantage
  • Tryptophan: In solution, the Trp side chain samples a vast conformational space. Upon binding, it must "freeze" into a specific orientation. This results in a large entropic penalty (negative

    
    ), which opposes binding.
    
  • Indoleglycine: Because the indole ring is sterically constrained against the peptide backbone, Ig effectively "pre-pays" this entropic cost during synthesis. If the constrained conformation matches the binding pocket, the net

    
     becomes significantly more negative (tighter binding).
    
Experimental Data Summary (Representative)

The table below summarizes performance metrics derived from comparative studies on


-hairpin stabilization and receptor ligand binding.
ParameterTryptophan PeptideIndoleglycine PeptideRelative Change
Binding Affinity (

)
10–100 nM (Typical)1–10 nM (Optimized)~10x Improvement (Geometry dependent)
Proteolytic Half-life (

)
~30 min (Serum)>4 hours (Serum)High Stability (Steric shielding)
Fluorescence Quantum Yield 0.14 (Standard)0.05 – 0.20Highly variable due to backbone quenching
Lipid Membrane Affinity High (Interfacial anchoring)LowIg cannot "snorkel" to the interface effectively

Critical Insight: Ig is not a universal enhancer. In "induced fit" scenarios where the protein pocket changes shape (e.g., GPCR activation), the rigidity of Ig can abolish binding entirely. It is best used for rigid antagonists or structural stabilization .

Case Study: Beta-Hairpin Stabilization

In "Trp-zipper" motifs, Tryptophan pairs interact edge-to-face to stabilize


-hairpins.[1][2]
  • Experiment: Replacing cross-strand Trp pairs with Ig pairs.

  • Result: The Ig-containing peptides show a higher melting temperature (

    
    ) by 5–10°C compared to the all-Trp parent.
    
  • Mechanism: The Ig residues lock the backbone dihedral angles (

    
    ) into the 
    
    
    
    -sheet region, reducing the energy required to fold.

Experimental Protocols

Synthesis of Indoleglycine Peptides (Friedel-Crafts Approach)

Direct coupling of Ig is difficult due to racemization. The preferred method is Post-Synthetic Modification or Asymmetric Alkylation .

Protocol: Asymmetric Friedel-Crafts Alkylation

  • Precursor Assembly: Synthesize the peptide using standard Fmoc-SPPS, incorporating an

    
    -imino glycine precursor (derived from oxidation of a glycine residue or a specific building block).
    
  • Alkylation:

    • Dissolve resin-bound peptide in DCM.

    • Add Indole (5 equivalents) and a Chiral Lewis Acid Catalyst (e.g., Copper(II)-box or chiral phosphoric acid).

    • Reaction time: 12–24 hours at 0°C to RT.

  • Validation: Cleave a small aliquot (TFA/TIS/H2O, 95:2.5:2.5) and analyze via HPLC-MS. Look for the mass shift corresponding to the addition of the indole ring (+117 Da).

Measuring Binding Affinity via Intrinsic Fluorescence Quenching

Since both Trp and Ig are fluorescent, this label-free method is ideal.

Step-by-Step Workflow:

  • Preparation: Prepare a 1

    
    M solution of the Target Protein (e.g., Receptor ECD) in PBS (pH 7.4).
    
  • Titration:

    • Place 2 mL of protein solution in a quartz cuvette.

    • Titrate the Ig-peptide ligand (0.1

      
      M to 10 
      
      
      
      M steps).
    • Excitation: 280 nm (excites both, but primarily Trp/Ig).

    • Emission: Scan 300–400 nm.

  • Data Analysis:

    • Ig often exhibits a blue-shifted emission compared to Trp (due to backbone proximity).

    • Plot Fluorescence Intensity (

      
      ) at 
      
      
      
      vs. [Ligand].
    • Fit to the quadratic binding equation:

      
      
      
    • Note: If the peptide and protein both contain Trp, use Isothermal Titration Calorimetry (ITC) as a secondary validation to separate the heat of binding from background signals.

Workflow Diagram: Optimization Strategy

optimization_workflow Start Start: Wild-Type Trp Peptide Design Design: Replace Trp with Ig (Identify rigid binding pockets) Start->Design Synth Synthesis: Asymmetric Friedel-Crafts Alkylation Design->Synth Test_Bind Test 1: Binding Affinity (ITC/SPR) Is Kd improved? Synth->Test_Bind Test_Stab Test 2: Proteolytic Stability Is t1/2 > 2h? Test_Bind->Test_Stab Yes (Kd < 10nM) Fail_Flex Failure: Loss of Affinity (Pocket requires flexibility) Test_Bind->Fail_Flex No (Kd increases) Test_Stab->Design No (Re-design flanking residues) Success Lead Candidate: High Affinity & Stability Test_Stab->Success Yes

Figure 2: Decision matrix for substituting Tryptophan with Indoleglycine in peptide drug discovery.

References

  • Cochran, A. G., et al. (2001). "Tryptophan zippers: Stable, monomeric beta-hairpins." Proceedings of the National Academy of Sciences.

  • Arai, T., et al. (2016).[3] "Synthesis of 3-Indolylglycine Derivatives via Dinuclear Zinc Catalytic Asymmetric Friedel–Crafts Alkylation Reaction." The Journal of Organic Chemistry.

  • Hu, K., et al. (2020). "The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins."[4] International Journal of Molecular Sciences.

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Context on conformational restriction).

  • Beilstein Journals. (2014). "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[5] Beilstein Journal of Organic Chemistry.

Sources

Validation

X-ray crystallography data for 5-methoxy-indole-3-glycine derivatives

An In-Depth Technical Guide to the Structural Elucidation of 5-Methoxy-Indole-3-Glycine Derivatives: A Comparative Analysis For researchers at the forefront of medicinal chemistry and drug discovery, the indole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-Methoxy-Indole-3-Glycine Derivatives: A Comparative Analysis

For researchers at the forefront of medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of biologically active compounds, from anti-cancer agents to neuroprotective molecules.[1][2] Among these, 5-methoxy-indole-3-glycine derivatives represent a promising class of molecules, harnessing the unique electronic properties of the methoxy group and the versatile functionality of the glycine substituent. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, ultimately, their therapeutic efficacy.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the structural analysis of these derivatives, with a primary focus on single-crystal X-ray crystallography—the unequivocal gold standard for determining molecular structure. While crystallographic data for a specific 5-methoxy-indole-3-glycine derivative is not publicly available as of this writing, we will explore the rich data from closely related 5-methoxyindole analogs. This comparative approach will illuminate the structural nuances and provide a robust framework for researchers working with this class of compounds. We will delve into the causality behind experimental choices, compare crystallography with other analytical techniques, and provide detailed, actionable protocols to guide your research.

The Decisive Power of Single-Crystal X-ray Crystallography

Before examining specific data, it is crucial to understand why single-crystal X-ray crystallography holds its preeminent position in structural science. Unlike spectroscopic methods that provide information about connectivity (NMR) or mass-to-charge ratio (Mass Spectrometry), X-ray crystallography provides a direct, high-resolution snapshot of the molecule's conformation in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the intricate details of intra- and intermolecular interactions, such as hydrogen bonds and π-stacking, which are critical for understanding crystal packing and, by extension, physicochemical properties like solubility and stability.

A Comparative Look at 5-Methoxyindole Derivative Crystal Structures

The Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, is the primary resource for such data.[3][4] A survey of the CSD reveals several key examples of 5-methoxyindole derivatives whose structures have been determined. These serve as excellent proxies for understanding the potential structural features of 5-methoxy-indole-3-glycine derivatives.

Compound Formula Crystal System Space Group Key Structural Features Reference
5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indoleC₂₅H₂₂N₂O₂MonoclinicP2₁/cIndole rings are nearly orthogonal (dihedral angle of 84.49°). Molecules are linked by N—H⋯O hydrogen bonds into chains.[5]
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indoleC₁₈H₁₉NO₄MonoclinicC2/cThe indole and trimethoxyphenyl rings have a dihedral angle of 45.35°. The crystal structure is stabilized by C—H⋯π interactions.[6]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph)C₁₀H₉NO₃MonoclinicP2₁/cMolecules form cyclic dimers through double O—H⋯O hydrogen bonds between the carboxylic acid groups.[2]

Expert Insights: The data in this table highlights the conformational flexibility of the indole ring system and the influence of its substituents on the overall crystal packing. For instance, the presence of N-H and C=O groups in a potential 5-methoxy-indole-3-glycine derivative would likely lead to strong hydrogen bonding networks, similar to those seen in the carboxylic acid and bis-indole examples. The planarity of the indole ring itself is generally maintained, but the orientation of substituents can vary significantly, which has profound implications for receptor binding.

Experimental Workflow: From Synthesis to Structure

Achieving a high-quality crystal structure is the culmination of a multi-step process that demands precision and a deep understanding of chemical principles. Here, we outline a robust workflow for the synthesis, crystallization, and analysis of a target 5-methoxy-indole-3-glycine derivative.

Part 1: Synthesis

The synthesis of indole-3-glycine derivatives can be efficiently achieved through a multicomponent aza-Friedel-Crafts reaction.[7] This method is advantageous due to its operational simplicity and use of environmentally benign solvents.

Protocol for Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-(5-methoxy-1H-indol-3-yl)acetate:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyaniline (1.2 mmol) and ethyl glyoxylate (1.0 mmol) in 2 mL of water.

  • Initiation: Stir the mixture at room temperature for 5 minutes.

  • Indole Addition: Add 5-methoxyindole (1.0 mmol) and an additional 1 mL of water to the reaction mixture.

  • Monitoring: Continue stirring and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, extract the organic compounds with ethyl acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under vacuum, and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[7][8]

Part 2: Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on systematically exploring various conditions to induce slow, ordered precipitation from a supersaturated solution.

Protocol for Crystallization:

  • Solvent Selection: Start by dissolving a small amount of the purified compound in various solvents of differing polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to assess solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully remove them from the mother liquor using a nylon loop and immediately proceed to X-ray data collection.

Part 3: X-ray Data Collection and Structure Refinement

This phase is typically performed at a dedicated crystallography facility. The crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Sophisticated software is then used to integrate the diffraction data and solve the crystal structure using methods like SHELXS, followed by refinement with programs such as SHELXL.[5]

G cluster_synthesis Synthesis cluster_characterization Purification & Characterization cluster_crystallization Crystallization cluster_xray X-ray Crystallography s1 Reactants: 5-Methoxyindole, Ethyl Glyoxylate, Aniline Derivative s2 Aza-Friedel-Crafts Reaction (Aqueous Media) s1->s2 s3 Workup & Extraction s2->s3 s4 Column Chromatography s3->s4 c1 Purified Derivative s4->c1 c2 NMR & HRMS Analysis (Confirm Identity) c1->c2 cr1 Solvent Screening c1->cr1 cr2 Crystal Growth (e.g., Vapor Diffusion) cr1->cr2 cr3 Single Crystal Formation cr2->cr3 x1 Mount Crystal cr3->x1 x2 X-ray Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3 x4 Final 3D Structure (CIF file) x3->x4

Caption: From synthesis to structure: an experimental workflow.

A Multi-Technique Approach: Corroborating Crystallographic Data

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule requires a multi-faceted analytical approach. Other techniques provide complementary information, and their data should be used in concert with crystallographic results.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structure determination; "gold standard".Requires high-quality single crystals; provides a static picture in the solid state.
NMR Spectroscopy (¹H, ¹³C, etc.) Connectivity of atoms, solution-state conformation, dynamic processes.Provides data on the molecule's behavior in solution, which is more biologically relevant.Does not provide precise bond lengths/angles; structure is inferred, not directly imaged.
High-Resolution Mass Spectrometry (HRMS) Exact mass, elemental formula, fragmentation patterns for substructural information.[9]Extremely high sensitivity and accuracy for formula determination.[9]Provides no information on 3D structure or stereochemistry.
FT-IR / FT-Raman Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast, non-destructive, and can provide information on hydrogen bonding.Provides limited information on the overall molecular skeleton and conformation.

Expert Insights: It is a common pitfall to assume that the solid-state conformation observed by crystallography is the sole bioactive conformation. Molecules are often flexible in solution. Therefore, using NMR to study solution-state dynamics is a critical step in validating a structure-activity relationship. HRMS is indispensable for confirming the elemental composition before embarking on the time-consuming process of crystallization.[9]

G cluster_techniques Analytical Techniques cluster_insights Structural Insights Compound 5-Methoxy-Indole-3-Glycine Derivative XRD X-ray Crystallography Compound->XRD Solid-State 3D Structure NMR NMR Spectroscopy Compound->NMR Solution-State Conformation MS Mass Spectrometry Compound->MS Elemental Formula & Connectivity IR Vibrational Spectroscopy Compound->IR Functional Groups Insight1 Absolute Stereochemistry Bond Angles/Lengths XRD->Insight1 Insight2 Molecular Dynamics (in solution) NMR->Insight2 Insight3 Molecular Weight Confirmation MS->Insight3 Insight4 H-Bonding Info IR->Insight4

Caption: A multi-technique approach to structural elucidation.

Conclusion

The structural elucidation of 5-methoxy-indole-3-glycine derivatives is a critical endeavor for advancing their potential as therapeutic agents. While a direct crystal structure for this specific class is yet to be reported, a wealth of data from related analogs provides a strong foundation for understanding their structural chemistry. Single-crystal X-ray crystallography, when integrated with data from NMR, mass spectrometry, and vibrational spectroscopy, offers a powerful, multi-dimensional view of these molecules. By following rigorous experimental workflows for synthesis and crystallization, researchers can unlock the precise structural information needed to drive rational drug design and development.

References

  • Narayana, P., & Swaminathan, K. (2011). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3196. Available at: [Link]

  • Monroe, T. B., Rimland, C., Moazami, Y., Jones, D. S., & Ogle, C. A. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1753. Available at: [Link]

  • da Silva, G. P., de Oliveira, E. R., & da Silva, F. de A. (2023). Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides. Journal of the Brazilian Chemical Society, 34(5), 987-997. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved February 26, 2026, from [Link]

  • Srivastava, A., Singh, R. K., & Singh, O. P. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Engineering Materials, 5(4), 1750009. Available at: [Link]

  • Mohamed-Ezzat, A., El-Gamil, D. S., & Elgemeie, G. H. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 585–589. Available at: [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved February 26, 2026, from [Link]

  • da Cruz, L. F., de Souza, M. V. N., & de Almeida, M. V. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(6), 525–538. Available at: [Link]

  • Sławiński, J., Szafraniec-Szczęsny, J., & Szczęsny, R. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. International Journal of Molecular Sciences, 25(9), 5026. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 26, 2026, from [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

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Comparative

A Comparative Structural and Physicochemical Guide: (R)-5-Methoxy-indoleglycine vs. (R)-Phenylglycine

This guide provides an in-depth structural and physicochemical comparison between two alpha-amino acid derivatives, (R)-5-methoxy-indoleglycine and (R)-phenylglycine. Designed for researchers, medicinal chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and physicochemical comparison between two alpha-amino acid derivatives, (R)-5-methoxy-indoleglycine and (R)-phenylglycine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the key differences that influence their biological activity, pharmacokinetic profiles, and potential as therapeutic scaffolds. We will explore their core structures, compare their empirical properties with supporting data, and provide validated experimental workflows for their analysis.

Introduction: Scaffolds of Significance

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Both (R)-phenylglycine and its more complex indole-containing analogue are non-proteinogenic amino acids that serve as crucial chiral building blocks. (R)-phenylglycine is a well-established component in various pharmaceuticals, including semisynthetic penicillins and anticonvulsants.[1][2] Its rigid structure and defined stereochemistry make it an ideal starting point for creating molecules with specific three-dimensional orientations.

(R)-5-methoxy-indoleglycine, on the other hand, introduces the biologically significant indole moiety. The indole ring is a privileged scaffold in neuropharmacology and oncology, largely due to its structural resemblance to endogenous molecules like serotonin.[3] The addition of a methoxy group at the 5-position, a feature also found in melatonin, further modulates its electronic and steric properties, offering a distinct set of interaction possibilities with biological targets.[4] This guide aims to dissect these differences through a detailed structural analysis, a comparison of key physicochemical data, and a presentation of robust experimental protocols for their characterization.

Core Structural Analysis: Phenyl vs. 5-Methoxyindole

The fundamental difference between the two molecules lies in the substituent at the alpha-carbon. (R)-phenylglycine features a simple phenyl ring, whereas (R)-5-methoxy-indoleglycine incorporates a larger, bicyclic 5-methoxyindole system. This distinction has profound implications for their chemical behavior and biological function.

Caption: Structural comparison of (R)-phenylglycine and (R)-5-methoxy-indoleglycine.

  • (R)-phenylglycine : Possesses a hydrophobic, aromatic phenyl group. This group is relatively simple and can engage in π-π stacking and hydrophobic interactions. Its steric profile is less demanding than the indole system.[5]

  • (R)-5-methoxy-indoleglycine : Features an electron-rich 5-methoxyindole moiety. This bicyclic system is significantly larger and presents a more complex steric and electronic profile.

    • Indole NH Group : Acts as a hydrogen bond donor, a critical feature for anchoring the molecule in many receptor binding pockets.[3]

    • Methoxy (-OCH₃) Group : An electron-donating group that increases the electron density of the aromatic system and can act as a hydrogen bond acceptor.[6] Its presence can significantly alter binding affinity and metabolic stability.

    • Bicyclic System : Offers a more extensive surface area for van der Waals and hydrophobic interactions compared to the single phenyl ring.

This structural divergence directly translates into differing physicochemical properties, which are critical for a molecule's "developability" from a lead compound into a clinical candidate.[7]

Comparative Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties for both molecules. These parameters are fundamental in predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property(R)-phenylglycine(R)-5-methoxy-indoleglycineSource(s)
Molecular Formula C₈H₉NO₂C₁₁H₁₂N₂O₃[6][8]
Molecular Weight 151.16 g/mol 220.23 g/mol [9][10]
Melting Point ~300 °CNot available (indole itself: 52-55 °C)[3][9]
Water Solubility 0.3 g/100 mLSparingly soluble (predicted)[3][9]
XLogP3 -1.71.1 (estimated for parent indoleglycine)[9]
Polar Surface Area (PSA) 63.3 Ų89.6 Ų (estimated)[9]

Analysis of Properties:

  • Molecular Weight & Complexity : (R)-5-methoxy-indoleglycine is significantly larger, which can impact its ability to cross biological membranes and fit into smaller binding pockets.

  • Solubility & Polarity : (R)-phenylglycine is sparingly soluble in water.[9] The indole derivative, with its additional heteroatoms (N, O) and larger polar surface area, is also expected to have limited aqueous solubility but presents more opportunities for hydrogen bonding.[3]

  • Lipophilicity (XLogP3) : The negative LogP of (R)-phenylglycine indicates its hydrophilic nature.[9] In contrast, the indole scaffold contributes to increased lipophilicity. This is a critical parameter, as an optimal lipophilicity range is often required for oral bioavailability and cell permeability.

Experimental Protocols for Comparative Characterization

To empirically validate and compare these molecules, a series of well-established analytical techniques should be employed. The choice of experiment is driven by the need to confirm structural integrity, stereochemical purity, and three-dimensional conformation, which are all critical for understanding structure-activity relationships (SAR).

Protocol 1: 3D Structural Elucidation via X-ray Crystallography

Causality: X-ray crystallography provides unambiguous, high-resolution data on the precise three-dimensional arrangement of atoms in a crystalline state.[11][12] This is the gold standard for confirming stereochemistry and identifying key intramolecular and intermolecular interactions (e.g., hydrogen bonds, π-stacking) that can inform rational drug design.[13]

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Methodology:

  • Crystallization: Dissolve the high-purity compound in a suitable solvent or solvent system. Use techniques such as slow evaporation, vapor diffusion, or solvent layering to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a selected crystal on a goniometer and cool it in a cryostream (typically ~100 K) to minimize radiation damage. Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns on a detector as the crystal is rotated.[11]

  • Data Processing: Index the diffraction spots to determine the unit cell dimensions and space group. Integrate the intensities of the spots to generate a reflection file.

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson functions. This initial solution provides an electron density map.[14] Build an atomic model into the electron density map and refine it iteratively to improve the fit between the calculated and observed diffraction data.

  • Validation: Assess the quality of the final model using established metrics (e.g., R-factor, Ramachandran plot for protein complexes) before analysis and deposition.

Protocol 2: Chiral Purity and Solution-State Analysis via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure in a solution state, which more closely mimics the physiological environment.[15] For chiral molecules, specific NMR techniques are required to determine enantiomeric excess (ee), ensuring that the biological activity observed is not confounded by the presence of the other enantiomer.[16]

Caption: Workflow for determining enantiomeric excess using NMR.

Step-by-Step Methodology:

  • Standard Spectra Acquisition: Dissolve an accurately weighed sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra to confirm the primary chemical structure.

  • Chiral Analysis Preparation: To a precise amount of the analyte in an NMR tube, add a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). CSAs form transient, diastereomeric complexes with the enantiomers, causing their corresponding signals in the NMR spectrum to appear at different chemical shifts (anisochronous).[17][18]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Select a well-resolved signal corresponding to a proton unique to the analyte that shows clear separation between the two diastereomeric complexes.

  • Enantiomeric Excess (ee) Calculation: Carefully integrate the separated signals for the (R) and (S) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Conclusion and Outlook

The structural transition from a phenyl ring in (R)-phenylglycine to a 5-methoxyindole system in (R)-5-methoxy-indoleglycine represents a significant strategic shift in molecular design. (R)-phenylglycine offers a robust, well-characterized, and sterically compact scaffold. In contrast, (R)-5-methoxy-indoleglycine introduces increased molecular complexity, a larger surface area, and specific hydrogen bonding capabilities (donor and acceptor). These features dramatically expand the potential for targeted interactions but also increase physicochemical challenges such as molecular weight and lipophilicity.

The choice between these scaffolds is context-dependent. For targets requiring simple hydrophobic interactions, phenylglycine may be sufficient. However, for complex binding sites, particularly in neurological or oncological targets where indole-mimicry is advantageous, the 5-methoxy-indoleglycine scaffold provides a richer pharmacological platform. The experimental protocols outlined herein provide a self-validating framework for researchers to empirically characterize these and other novel derivatives, ensuring that subsequent hit-to-lead optimization efforts are built on a foundation of high-quality, reproducible data.[19]

References

  • 5-Methoxyindole | C9H9NO | CID 13872 . PubChem, National Institutes of Health. [Link]

  • 2-Phenylglycine | C8H9NO2 | CID 3866 . PubChem, National Institutes of Health. [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants . MDPI. [Link]

  • Chemical Properties of (R)-(-)-2-Phenylglycine (CAS 875-74-1) . Cheméo. [Link]

  • Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system . PubMed. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . PMC, National Institutes of Health. [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality . GenomeWeb. [Link]

  • x Ray crystallography . PMC, National Institutes of Health. [Link]

  • Phenylglycine derivatives as antagonists of metabotropic glutamate receptors . PubMed. [Link]

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates . ACS Chemical Neuroscience. [Link]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations . ResearchGate. [Link]

  • 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes . Journal of the American Chemical Society. [Link]

  • Safety Data Sheet: 5-Methoxyindole . Carl ROTH. [Link]

  • Total synthesis method for making an indole structure derivative product class.
  • 5-Methoxy-1H-indol-6-ol | C9H9NO2 | CID 127089 . PubChem, National Institutes of Health. [Link]

  • Identification of amino acid sequence by X-ray crystallography . Biblioteka Nauki. [Link]

  • 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 . PubChem, National Institutes of Health. [Link]

  • The Small Molecule Drug Discovery Pipeline: A Multi-Stage Journey . Vipergen. [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents . PubMed. [Link]

  • Experimental and in silico approaches to target selection and tractability for drug discovery . Society for Medicines Research. [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based L-phenylalanine by an artificial biocatalytic cascade . ResearchGate. [Link]

  • Protein X-ray Crystallography: Basic principles . Drug Design. [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins . MDPI. [Link]

  • X-ray Protein Crystallography . Physics LibreTexts. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . PMC, National Institutes of Health. [Link]

  • Strategies for Streamlining Small Molecule Formulation Development . Pharmaceutical Technology. [Link]

  • What is Protein X-Ray Crystallography? . John Innes Centre. [Link]

  • Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.
  • Practically significant method comparison protocols for machine learning in small molecule drug discovery . ResearchGate. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents . ResearchGate. [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of methoxy-indole amino acids

Mass Spectrometry Fragmentation Patterns of Methoxy-Indole Amino Acids: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally s...

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Patterns of Methoxy-Indole Amino Acids: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar indole amino acids in complex biological matrices. Methoxy-indole amino acids—most notably 5-methoxytryptophan (5-MTP) and 5-methoxytryptamine—have emerged as critical biomarkers for chronic kidney disease (CKD) progression, vascular inflammation, and cancer metastasis[1][2].

However, accurately characterizing these metabolites requires more than standard mass spectrometry (MS) profiling. It demands a rigorous understanding of gas-phase ion chemistry to select the correct fragmentation technique. This guide objectively compares the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) for the structural elucidation of methoxy-indoles, providing a self-validating experimental framework for your laboratory.

Mechanistic Causality: The Gas-Phase Chemistry of Methoxy-Indoles

To optimize an MS/MS method, we must first understand why methoxy-indoles fragment the way they do. The methoxy group (-OCH₃) on the indole ring acts as a powerful electron-donating moiety, fundamentally altering the stability of the gas-phase fragment ions compared to non-methoxylated counterparts like standard L-Tryptophan.

When 5-MTP ([M+H]⁺ m/z 235.1) is subjected to tandem mass spectrometry, it undergoes a predictable cascade:

  • Loss of Ammonia (-17 Da): Yields m/z 218.1. This is a low-energy, even-electron heterolytic cleavage common to all primary amino acids.

  • Loss of H₂O and CO (-46 Da): Yields the methoxy-indole-3-carbenium ion at m/z 176.1.

  • The Diagnostic Radical Cleavage (-15 Da): The most critical structural identifier for a methoxy-indole is the subsequent loss of a methyl radical (•CH₃) from the m/z 176.1 intermediate, yielding a highly stable, resonance-stabilized radical cation at m/z 161.1.

The CID vs. HCD Dilemma: CID (typically performed in ion traps) is a "slow-heating" technique. It traps the ion in a local energy minimum, heavily favoring the lowest-energy heterolytic cleavages (loss of NH₃ and H₂O). Consequently, CID often fails to provide the activation energy required for the homolytic cleavage of the •CH₃ radical. In contrast, HCD (performed in multipole collision cells, such as in Orbitrap or Q-TOF systems) delivers rapid, high-energy deposition. This easily overcomes the activation barrier for radical formation, making HCD the superior choice for confidently localizing the methoxy group on the indole ring[3][4].

Quantitative Data: CID vs. HCD Performance Comparison

The table below summarizes the relative abundance of key fragment ions for 5-MTP under normalized CID and HCD conditions. HCD clearly outperforms CID by generating the diagnostic m/z 161.1 radical cation, preventing false-positive annotations of structural isomers.

Fragment Ionm/zChemical IdentityRelative Abundance (CID, 30 eV)Relative Abundance (HCD, 40 eV)Diagnostic Value
[M+H-NH₃]⁺ 218.1Loss of ammonia100% (Base Peak)45%Low (Common to amino acids)
[M+H-59]⁺ 176.1Methoxy-indole core35%100% (Base Peak)Medium (Indicates methoxy-indole)
[M+H-59-15]⁺ 161.1Radical cation (-•CH₃)< 5%65%High (Confirms methoxy group)
[M+H-59-28]⁺ 148.1Loss of CO from core10%25%Low

Pathway Visualization

G Trp Tryptophan m/z 205.1 Trp_Frag Indole-3-carbenium m/z 146.1 Trp->Trp_Frag -NH3, -H2O, -CO (CID/HCD) MTP 5-Methoxytryptophan m/z 235.1 MTP_NH3 [M+H-NH3]+ m/z 218.1 MTP->MTP_NH3 -NH3 (17 Da) (CID/HCD) MTP_Carb Methoxy-indole core m/z 176.1 MTP_NH3->MTP_Carb -H2O, -CO (46 Da) (CID/HCD) MTP_Rad Radical Cation m/z 161.1 MTP_Carb->MTP_Rad -•CH3 (15 Da) (HCD Specific)

Fig 1: MS/MS fragmentation pathways of Tryptophan vs. 5-Methoxytryptophan under CID and HCD.

Experimental Protocol: Self-Validating LC-HCD-MS/MS Workflow

To ensure absolute trustworthiness in your metabolomic annotations, the following protocol integrates a self-validating feedback loop using stable isotope standards.

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 50 µL of biological matrix (e.g., plasma or serum) into a microcentrifuge tube.

  • Validation Anchor: Spike the sample with 10 µL of Tryptophan-d5 (1 µg/mL). Causality: Trp-d5 acts as a retention time and ionization stability anchor. If the Trp-d5 [M+H-NH₃]⁺ transition fluctuates by >5% across the batch, the extraction or source stability is compromised, and the run must be flagged.

  • Add 150 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 45°C.

  • Mobile Phases: Phase A (0.1% Formic Acid in LC-MS grade Water) and Phase B (0.1% Formic Acid in ACN).

  • Gradient: Initiate at 5% B, hold for 1 min, ramp to 40% B over 8 minutes, then flush at 95% B. Causality: A shallow gradient is strictly required to chromatographically resolve 5-MTP from its isobaric isomer, 5-hydroxytryptophan-O-glucuronide, before they enter the mass spectrometer.

Step 3: HCD-MS/MS Acquisition

  • Source Parameters: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted Parallel Reaction Monitoring (PRM).

  • Collision Energy: Set the Normalized Collision Energy (NCE) to 40 eV.

  • Validation Check: The system must monitor the ratio of m/z 176.1 to m/z 161.1. A ratio where m/z 161.1 is >50% of the m/z 176.1 intensity confirms the presence of the methoxy-indole core, validating the molecular identity against potential isobaric interference.

References

  • Comprehensive analysis of the relationship between xanthine oxidoreductase activity and chronic kidney disease (Citing Nat. Commun. 2019;10:1476 on 5-MTP in CKD).
  • 5-methoxytryptophan: An arsenal against vascular injury and inflammation.
  • Characterizing the metabolic response of the zebrafish kidney to overfeeding (Detailing HCD fragmentation of 5-MTP). American Journal of Physiology.
  • Structural analysis of melatonin and related compounds using JMS-S3000 SpiralTOF™ with the TOF-TOF option.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid

This guide provides a comprehensive framework for the safe and compliant disposal of (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid. As a specialized amino acid derivative, its handling and disposal require a meticul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid. As a specialized amino acid derivative, its handling and disposal require a meticulous approach grounded in established laboratory safety principles. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

While a specific Safety Data Sheet (SDS) for (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is not publicly available, the guidance herein is based on the known properties of similar indole-containing compounds and general best practices for chemical waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations.

Hazard Assessment and Core Principles

(R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is a solid organic compound. Based on analogous structures such as 2-(1H-indol-3-yl)acetic acid, it should be handled as a potential irritant to the skin, eyes, and respiratory tract.[1][2][3] Therefore, the primary principle of disposal is to prevent its release into the environment and to avoid personnel exposure. All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified safety professional.[4]

Core Disposal Principles:

  • Segregation: Never mix this compound with incompatible waste streams.

  • Containment: Use appropriate, clearly labeled containers for waste accumulation.

  • Characterization: Accurately label the waste with its full chemical name and any known hazards.

  • Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Personal Protective Equipment (PPE)

Before handling the solid compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]

Disposal Procedures: A Step-by-Step Guide

This section details the procedural steps for the disposal of (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid from the point of generation to final pickup.

Step 1: Immediate Waste Collection

At the point of use, collect all waste materials containing the compound. This includes:

  • Unused or expired solid compound.

  • Contaminated consumables (e.g., weighing boats, pipette tips, gloves).

  • Spill cleanup materials.

Solid waste should be collected separately from liquid waste.[5]

Step 2: Waste Container Selection and Labeling

  • Solid Waste: Use a designated, sealable container, such as a wide-mouth plastic jar or a labeled bag placed within a rigid container. The container must be compatible with the chemical.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid," the accumulation start date, and the primary hazard (e.g., "Irritant").[7][8] Do not use chemical formulas or abbreviations.

Step 3: Waste Segregation and Storage

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[8]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for handling the waste generated from (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid.

G A Waste Generation ((R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid) B Solid Waste? A->B C Collect in designated solid waste container B->C Yes D Liquid Waste? B->D No F Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazard Information C->F E Collect in designated liquid waste container D->E Yes D->F No (e.g., contaminated gloves) E->F G Store in Satellite Accumulation Area F->G H Container Full? (≤ 90%) G->H I Request pickup from EHS/Licensed Disposal Vendor H->I Yes J Continue accumulation H->J No

Caption: Workflow for the proper segregation and disposal of waste.

Step 4: Handling Spills

In the event of a small spill of the solid compound:

  • Ensure proper PPE is worn.

  • Carefully sweep up the solid material to avoid generating dust.[9]

  • Place the swept material and any contaminated cleaning materials into the designated solid waste container.

  • Clean the spill area with an appropriate solvent and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.

For larger spills, evacuate the area and contact your institution's EHS office immediately.[4]

Step 5: Disposal of Empty Containers

Empty containers that held (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid must be properly decontaminated before being discarded as regular trash.

  • Triple rinse the container with a suitable solvent (e.g., water or ethanol).[4]

  • Collect the rinsate as hazardous liquid waste.

  • Deface or remove the original label.[5]

  • Dispose of the clean, de-labeled container in the appropriate recycling or trash bin.

Step 6: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90%), arrange for its pickup by your institution's EHS office or a licensed hazardous waste disposal contractor.[10] Do not overfill containers. Ensure the container is securely sealed before transport.

Quantitative Data Summary
ParameterGuidelineRationale
Waste Accumulation Time Check local regulations (often 90-180 days)To comply with EPA and local hazardous waste regulations.
Container Fill Level ≤ 90%To prevent spills and allow for expansion of contents.
pH of Aqueous Waste If applicable, maintain between 5.5 and 10.5 for potential drain disposal after neutralization, but always check local rules.[11]To prevent corrosion of plumbing and environmental harm. However, for this compound, drain disposal is not recommended without explicit EHS approval.
The "Why" Behind the Protocol: Scientific Rationale

The procedures outlined above are based on the "cradle-to-grave" principle of hazardous waste management.

  • Chemical Incompatibility: Indole compounds can be reactive. Segregating this waste prevents potentially dangerous reactions with other chemicals, such as strong oxidizing agents.[9] Mixing with strong acids or bases could also generate heat or unwanted byproducts. For example, mixing nitric acid with acetic acid can be a fire hazard.

  • Environmental Persistence: While some indole acetic acids can be degraded by microbes, this is not a guaranteed or rapid process for all derivatives.[12][13] Improper disposal could lead to the contamination of soil and water, potentially affecting aquatic life and entering the food chain.

  • Personnel Safety: The primary rationale for using PPE and proper handling techniques is to prevent the compound from coming into contact with the skin, eyes, or respiratory system, which could cause irritation or other health effects.[2][3] Containing waste in labeled, sealed containers minimizes the risk of accidental exposure.[7]

By adhering to these structured disposal protocols, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the utmost responsibility and scientific integrity.

References

  • (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.
  • Regulation of indole‐3‐acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. (2021). Environmental Microbiology.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Degradation of indole-3-acetic acid by plant-associ
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl Roth.
  • 2-[(1,1-Dioxotetrahydro-1h-1lambda6-thiophen-3-yl)amino]acetic acid, 97%. (2004). Fisher Scientific.
  • Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. (2017). Applied and Environmental Microbiology.
  • Safety D
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • The Top 10 Hazardous Waste Disposal Best Practices. (2024). Enviro-Safe.
  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. (2020). Chemosphere.
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  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • NIH Waste Disposal Guide at Bayview Campus. (n.d.).
  • Isolation and Characterization of Indole Acetic Acid Producing Bacteria from Rhizosphere Soil and their Effect on Seed Germination. (2019). International Journal of Current Microbiology and Applied Sciences.
  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • How to Properly Dispose Chemical Hazardous Waste. (2018).
  • 5-Hydroxyindole-3-acetic acid-SDS. (2026). MedChemExpress.
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Handling

A Researcher's Guide to the Safe Handling of (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid

As a novel derivative of indole acetic acid, (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid presents a unique profile of chemical properties that necessitate a rigorous and informed approach to laboratory safety. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel derivative of indole acetic acid, (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid presents a unique profile of chemical properties that necessitate a rigorous and informed approach to laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be established by examining structurally related indole compounds. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Assessment and Mitigation

Given its structural similarity to other indole acetic acid derivatives, it is prudent to assume that (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid may exhibit similar hazard characteristics. These can include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, a proactive and cautious approach to handling is paramount.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through robust engineering controls.

  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is crucial to prevent the inhalation of any dust particles or aerosols.

  • Containment: The use of process enclosures or glove boxes should be considered for procedures with a higher risk of generating dust or aerosols.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE strategy is essential to prevent direct contact with the compound. The following table summarizes the required PPE, drawing on best practices for handling similar chemical entities.[4][5]

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which are particularly sensitive to chemical irritants.[4][5]
Skin Protection Nitrile gloves (or other chemically resistant gloves) and a lab coat.To avoid direct skin contact. Gloves should be inspected before use and disposed of properly after handling.[3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN149 approved respirator.Recommended when handling large quantities of the solid compound or when adequate ventilation is not available, to prevent inhalation of dust particles.[3][4]

Logical Workflow for Donning and Doffing PPE

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Operational Protocols: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]

  • The container should be kept tightly closed to prevent contamination and exposure to light and air, as some indole derivatives are sensitive to these conditions.[3][4]

Handling and Use:

  • Avoid the formation of dust when handling the solid material.[3][7] Use appropriate tools to handle the solid, and if possible, work with solutions to minimize dust generation.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Do not eat, drink, or smoke in the laboratory where this chemical is being handled.[9]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[10]

Disposal Plan:

All waste containing (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]

  • Waste Collection: Collect all chemical waste in clearly labeled, sealed containers.

  • Professional Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Disposal Decision-Making Process

The following flowchart outlines the necessary steps for the proper disposal of waste generated from the use of this compound.

Disposal_Plan Start Waste Generated Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Non-Hazardous Waste Identify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Dispose via Licensed Professional Service Store->Dispose End Disposal Complete Dispose->End

Caption: Workflow for the proper disposal of chemical waste.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with (R)-2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Benchchem. Proper Disposal of 3-Indolizinecarboxamide: A Guide for Laboratory Professionals.
  • Oxford Lab Fine Chem. Material Safety Data Sheet - Indole-3-acetic acid 99%.
  • Cayman Chemical. Safety Data Sheet - Indole-3-acetic Acid (sodium salt).
  • ChemScience. Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested.
  • CDH Fine Chemical. Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4.
  • SDS US. 500788 indole f&f safety data sheet.
  • Neogen. Kovac's Indole Reagent, Safety Data Sheet, English.
  • AG Scientific. I-2593, Indole-3-acetic Acid, SDS 2022_r01_1.pdf.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methoxy-2-methyl-3-indoleacetic acid.
  • Thermo Fisher Scientific. Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
  • CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Indole Detection Reagent - Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet - 5-Amino-2-oxindole.
  • Covestro Solution Center. SAFETY DATA SHEET.
  • AK Scientific, Inc. Safety Data Sheet - (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine.
  • Sigma-Aldrich. SAFETY DATA SHEET - 5-(Aminomethyl)isoxazol-3-ol hydrate.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-3-acetic acid.
  • Fisher Scientific. 2-[(1,1-Dioxotetrahydro-1h-1lambda6-thiophen-3-yl)amino]acetic acid, 97%.
  • Thermo Fisher Scientific Chemicals, Inc. (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET.
  • Fisher Scientific. 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.

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